alamethicin F50
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZSDWIWYLTCKG-UTXLBGCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C92H151N23O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1963.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
alamethicin F50 mechanism of action on lipid bilayers
An In-Depth Technical Guide to the Mechanism of Action of Alamethicin F50 on Lipid Bilayers
Abstract
Alamethicin F50, a 20-residue peptaibol, serves as a paradigmatic model for understanding the biophysics of voltage-gated ion channels. Its ability to self-assemble within lipid bilayers to form discrete, ion-conducting pores has been the subject of extensive research, providing foundational insights into peptide-lipid interactions and membrane permeabilization. This guide provides a comprehensive technical overview of the mechanism of action of Alamethicin F50. We will deconstruct the multi-step process of channel formation, from initial membrane binding to voltage-dependent insertion and oligomerization. By synthesizing data from key biophysical techniques, we will explore the structural basis of the alamethicin pore, contrasting the prevailing barrel-stave model with alternative architectures. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanistically-grounded understanding of this classic pore-forming peptide.
Introduction: The Molecular Profile of Alamethicin F50
Alamethicin is a microheterogeneous mixture of peptides produced by the fungus Trichoderma viride.[1] The predominant neutral species, Alamethicin F50, is a 20-amino-acid peptide with an acetylated N-terminus and a C-terminal phenylalaninol (Pheol).[2][] Its sequence is notable for the high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), which imposes significant conformational constraints, forcing the peptide into a rigid α-helical structure.[4][5] This inherent helicity is fundamental to its function.
The Alamethicin F50/5 sequence is: Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Fol[4]
This amphipathic helix possesses a substantial dipole moment, a key feature that underpins its voltage-dependent activity.[6] Unlike many integral membrane proteins, it lacks specific charged residues to anchor it within the bilayer, relying instead on a delicate interplay of hydrophobic interactions and electric field effects to mediate its transition from a surface-adsorbed to a transmembrane state.[2][4]
The Stepwise Mechanism of Pore Formation
The formation of a functional alamethicin channel is not a single event but a coordinated, multi-stage process. This process is highly dependent on environmental factors, including peptide concentration, lipid composition, and, most critically, the transmembrane potential.
Stage 1: Adsorption and Membrane Perturbation
At low concentrations, alamethicin monomers adsorb to the surface of the lipid bilayer.[7] In this "surface state," the helical axes of the peptides lie largely parallel to the plane of the membrane.[8] Even in this state, the peptides are not passive; they perturb the local lipid environment. X-ray diffraction studies have shown that surface-adsorbed alamethicin can induce thinning of the bilayer, a phenomenon proportional to the peptide concentration.[7] This membrane deformation is believed to be a critical driving force that lowers the energy barrier for the subsequent insertion step.[7]
Stage 2: Voltage-Dependent Insertion
The hallmark of alamethicin's action is its voltage-dependent gating.[9][10][11] The application of a transmembrane potential (positive on the cis side, where the peptide is added) provides the necessary energy to drive the reorientation and insertion of the peptide into the membrane core.[8][12]
This transition from the surface-adsorbed state to a transmembrane orientation is driven by the interaction of the peptide's large helical dipole moment with the electric field.[8] Essentially, the electric field exerts a torque on the peptide, pulling the positively charged N-terminus across the membrane. NMR studies confirm that alamethicin behaves as a rigid helical rod, suggesting that this gating mechanism involves the reorientation of the entire helix rather than a conformational change of a segment.[13] This voltage-dependent insertion is a cooperative, concentration-dependent phenomenon; a critical peptide-to-lipid ratio must be reached before insertion occurs efficiently.[7]
Caption: A logical workflow illustrating the key stages of alamethicin channel formation.
Stage 3: Oligomerization and the Barrel-Stave Pore
Once inserted, transmembrane alamethicin monomers are free to diffuse laterally within the bilayer and self-assemble into oligomeric bundles.[2][9] This aggregation creates a central, water-filled lumen, forming the ion channel. The prevailing model for this structure is the barrel-stave model .[14][15][16]
In this model, the amphipathic helices are arranged like the staves of a barrel:
-
Hydrophobic Surfaces: The nonpolar faces of the helices interact favorably with the lipid acyl chains of the bilayer core.
-
Hydrophilic Surfaces: The polar faces, containing the glutamine (Gln) residues, line the central aqueous pore, creating a favorable pathway for ion translocation.[12]
This architecture is distinct from the toroidal pore model , which has been proposed for other antimicrobial peptides like melittin and magainin.[14][17] In a toroidal pore, the lipid bilayer is bent back on itself, such that the pore is lined by both the peptides and the lipid headgroups. For alamethicin, a wealth of evidence from neutron scattering, solid-state NMR, and molecular dynamics simulations strongly supports the barrel-stave configuration.[18][19]
}
Caption: Structural comparison of the barrel-stave and toroidal pore models.
A key functional consequence of this oligomeric structure is the observation of multiple, discrete conductance levels in electrical recordings.[20] Each level corresponds to a different number of monomers (N) comprising the pore, with larger N resulting in a wider pore and higher ion conductance.[12][21]
Quantitative Insights and Influencing Factors
The activity of alamethicin is not static but is modulated by several key parameters. Understanding these dependencies is crucial for interpreting experimental data and for potential therapeutic applications.
Conductance States
The multi-level conductance is a signature of alamethicin channels. While the exact values can vary with the experimental conditions (e.g., salt concentration, lipid type), a general hierarchy is consistently observed.
| Conductance State | Putative Monomer Count (N) | Typical Conductance (nS in 1M KCl) |
| Level 0 (Closed) | 0-3 | ~0 |
| Level 1 | 4-5 | 0.3 - 1.1 |
| Level 2 | 6 | ~2.2 |
| Level 3 | 7 | ~3.3 |
| Higher States | ≥8 | > 4.0 |
| Table 1: Representative conductance levels for alamethicin pores. Data synthesized from multiple sources, including[21] and[19]. The number of monomers for the lowest conducting states is a subject of ongoing research, with some studies suggesting the smallest pores are formed by trimers or tetramers.[19] |
Influence of Lipid Environment
The lipid bilayer is not merely a passive scaffold but an active participant in the mechanism.
-
Acyl Chain Length & Saturation: Alamethicin incorporates more readily into thinner membranes and those composed of saturated lipid chains.[22]
-
Lipid Headgroup: The specific headgroup chemistry can modulate peptide incorporation and aggregation.[22]
-
Membrane Fluidity: Increased membrane fluidity has been shown to affect the kinetics of channel formation and inactivation.[23][24]
-
Cholesterol: The presence of cholesterol in the membrane generally reduces the incorporation and activity of alamethicin.[22]
Experimental Protocols for Mechanistic Investigation
A multi-faceted biophysical approach is required to fully characterize the alamethicin-bilayer interaction. The causality behind choosing a specific technique is to isolate and quantify a particular aspect of the mechanism, from peptide structure to final channel function.
}
Caption: Workflow connecting sample preparations to key biophysical methods and their outputs.
Protocol: Single-Channel Recording using a Planar Lipid Bilayer (BLM)
This protocol describes a self-validating system to measure the core functional properties of alamethicin: voltage-gating and discrete conductance. The observation of stepwise currents is direct proof of pore formation.
Objective: To measure the ion currents through single or multiple alamethicin channels and determine their conductance states.
Materials:
-
BLM setup (two Teflon chambers separated by a thin partition with a small aperture, ~100-150 µm).[25]
-
Ag/AgCl electrodes.
-
Low-noise patch-clamp amplifier and digitizer.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Alamethicin F50 stock solution in ethanol.
Methodology:
-
Chamber Preparation: Fill both chambers (cis and trans) with electrolyte solution, ensuring the level is below the aperture. Connect Ag/AgCl electrodes to the amplifier headstage and place one in each chamber.
-
Bilayer Formation: Using a fine brush, paint the lipid solution across the aperture in the Teflon partition. A stable bilayer is formed when the reflected light from the aperture thins and extinguishes (a "black" lipid membrane).
-
System Validation: Test the electrical properties of the bilayer. Apply a voltage ramp (e.g., -100 mV to +100 mV). The current should be negligible (< 1-2 pA), and the membrane capacitance should be stable and within the expected range for the lipid used. This confirms a stable, high-resistance seal.
-
Peptide Addition: Add a small aliquot of the alamethicin stock solution to the cis chamber (the chamber connected to the command voltage). Stir gently for 1-2 minutes to allow diffusion to the membrane.
-
Data Acquisition:
-
Apply a constant positive potential to the cis chamber (e.g., +70 mV).
-
Begin recording the current. Initially, the current will be flat (zero). As alamethicin inserts and forms channels, you will observe sharp, stepwise increases in current.
-
The current will fluctuate as channels open, close, and transition between different oligomeric states.
-
Record for a sufficient duration to capture multiple events at various conductance levels.
-
-
Data Analysis:
-
Generate an all-points histogram of the recorded current trace.
-
The histogram will show distinct peaks. The difference in current between adjacent peaks corresponds to the conductance of a single state.
-
Calculate the conductance (G) for each level using Ohm's law: G = I/V, where I is the current of a given level and V is the applied voltage. The results can be compiled into a table similar to Table 1.
-
Conclusion and Future Directions
The mechanism of alamethicin F50 action on lipid bilayers represents a triumph of biophysical investigation, providing a detailed molecular picture of a voltage-gated channel built from simple components. The process, from surface adsorption and membrane thinning to voltage-driven insertion and barrel-stave oligomerization, is now well-established. This understanding has been made possible by a combination of functional electrophysiology, high-resolution structural methods, and computational simulations.
Future research continues to refine this model. High-speed atomic force microscopy (AFM) and advanced single-molecule fluorescence techniques promise to visualize the dynamics of pore assembly in real-time. Furthermore, exploring alamethicin's activity in more complex, asymmetric lipid compositions that mimic natural cell membranes will provide deeper insights into its biological activity and potential for applications in drug delivery and as an antimicrobial agent.[26] The principles learned from alamethicin continue to inform our understanding of more complex protein channels and the fundamental physics of membrane permeabilization.
References
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Salom, D., Pérez-Payá, E., & Reig, F. (2009). Orientation and Peptide−Lipid Interactions of Alamethicin Incorporated in Phospholipid Membranes: Polarized Infrared and Spin-Label EPR Spectroscopy. Biochemistry, 48(5), 939-948. [Link]
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Salom, D., Pérez-Payá, E., & Reig, F. (2009). Orientation and Peptide−Lipid Interactions of Alamethicin Incorporated in Phospholipid Membranes: Polarized Infrared and Spin-Label EPR Spectroscopy. Biochemistry, 48(5), 939-948. [Link]
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Rispoli, G., Baldini, C., Toniolo, C., & Vedovato, N. (2009). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. Biophysical journal, 96(3), 565a. [Link]
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Zagnoni, M., & Sandison, M. E. (2011). Imaging multiple conductance states in an alamethicin pore. Journal of the American Chemical Society, 133(37), 14507-14509. [Link]
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Schwarz, G., & Savko, P. (1982). Pore formation in lipid membranes by alamethicin. Biophysical journal, 40(1), 79-81. [Link]
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Huang, H. W. (2000). Mechanism of alamethicin insertion into lipid bilayers. Biophysical journal, 78(1), 235-244. [Link]
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Boheim, G., Hanke, W., & Eibl, H. (1980). The lowest conductance state of the alamethicin pore. Biochimica et Biophysica Acta (BBA) - Biomembranes, 596(3), 456-462. [Link]
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Rebuffat, S., Goulard, C., Bodo, B. (1996). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of the Chemical Society, Perkin Transactions 1, (1), 1849-1855. [Link]
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Hiemstra, C. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
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Vedovato, N., Baldini, C., Toniolo, C., & Rispoli, G. (2009). Pore Forming Properties of Alamethicin F50/5 Inserted in a Biological Membrane. European Biophysics Journal, 38(S1), S132. [Link]
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Abbasi, F., Leitch, J., Su, Z., Szymański, G., & Lipkowski, J. (2013). Direct visualization of the alamethicin pore formed in a planar phospholipid matrix. Proceedings of the National Academy of Sciences, 110(2), 482-487. [Link]
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Meier, W., Graff, A., & Dinu, I. (2007). Bio-Decorated Polymer Membranes: A New Approach in Diagnostics and Therapeutics. CHIMIA International Journal for Chemistry, 61(12), 793-797. [Link]
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Teixeira, V. H., Feio, M. J., & Bastos, M. (2014). Biophysical approaches for exploring lipopeptide-lipid interactions. Journal of Peptide Science, 20(10), 735-749. [Link]
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Lee, M. T., Hung, W. C., Chen, F. Y., & Huang, H. W. (2013). Process of inducing pores in membranes by melittin. Biophysical journal, 105(4), 934-942. [Link]
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Hiemstra, C. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
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Takaoka, Y., & Asakura, K. (2021). Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. Molecules, 26(20), 6259. [Link]
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Im, W., & Roux, B. (2008). A thermodynamic approach to Alamethicin pore formation. Biophysical journal, 94(1), 127-142. [Link]
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Abbasi, F., Leitch, J., Su, Z., Szymański, G., & Lipkowski, J. (2018). Direct visualization of alamethicin ion pores formed in a floating phospholipid membrane supported on a gold electrode surface. Langmuir, 34(43), 13035-13044. [Link]
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Senguen, F. T., & Hendrik, H. (2019). Membrane Active Peptides and Their Biophysical Characterization. Biomolecules, 9(11), 724. [Link]
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Su, Z., & Lipkowski, J. (2018). Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide. Langmuir, 34(23), 6752-6762. [Link]
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An In-Depth Technical Guide to Alamethicin F50: Pore Formation and Ion Channel Properties
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Alamethicin F50, a well-studied peptaibol antibiotic, focusing on its mechanism of action, biophysical properties, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this model voltage-gated ion channel.
Introduction to Alamethicin F50: A Prototypical Pore-Forming Peptide
Alamethicin (ALM) is a 20-amino-acid peptide antibiotic produced by the fungus Trichoderma viride.[1][2] The "F50" designation refers to a specific, neutral fraction of a microheterogeneous mixture of ALM peptides.[3] Its unique primary sequence, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), constrains the peptide into a rigid, predominantly α-helical conformation.[4][5] This amphipathic helical structure is fundamental to its biological activity, which involves disrupting the integrity of cell membranes by forming voltage-gated ion channels.[6][7][8]
For decades, alamethicin has served as an exemplary model system for investigating the principles of voltage-dependent channel formation, peptide-lipid interactions, and the structural basis of ion transport.[4][9][10][11] Its relative simplicity compared to large protein channels makes it an ideal candidate for detailed biophysical studies.[12][13]
Key Characteristics of Alamethicin F50:
-
Structure: A 20-residue peptide forming a kinked, amphipathic α-helix.[14][15]
-
Primary Function: Forms voltage-gated, multi-level ion channels in lipid bilayers.[6][12][16]
-
Significance: A foundational model for studying membrane biophysics and ion channel gating mechanisms.[4][10]
The Mechanism of Alamethicin Pore Assembly
The formation of a conductive alamethicin pore is a multi-step, self-assembly process that is critically dependent on transmembrane voltage, peptide concentration, and the properties of the lipid bilayer.[17][18]
The Role of Voltage and Peptide Concentration
The process begins with alamethicin monomers partitioning from the aqueous phase and binding to the surface of the lipid bilayer.[19] Molecular dynamics simulations suggest this surface interaction helps to stabilize the peptide's helical structure.[19] The application of a sufficiently large transmembrane potential (typically >100 mV) is the primary trigger for channel formation.[20] This electric field drives the insertion of the surface-adsorbed peptide monomers into the hydrophobic core of the membrane.[15][17]
The voltage-dependence arises from the large dipole moment of the α-helical peptide (estimated at 60–79 D), which interacts favorably with the electric field, promoting a transmembrane orientation.[1][8] Once inserted, these transmembrane monomers can diffuse laterally and aggregate into oligomeric bundles that form a central, water-filled pore.[1][4] The conductance of the membrane increases exponentially with both peptide concentration and applied voltage, indicating that multiple monomers cooperate to form a single channel.[17][18]
The Barrel-Stave Model: A Structural Framework
The structure of the alamethicin pore is best described by the barrel-stave model .[20][21][22] In this widely accepted model:
-
Individual alamethicin helices act as the "staves" of a barrel.
-
These staves aggregate in a parallel orientation to form a cylindrical channel that spans the membrane.[4][14][15]
-
The hydrophilic faces of the amphipathic helices line the interior of the pore, creating a water-filled lumen for ion passage.[1][21]
-
The hydrophobic faces of the helices interact with the acyl chains of the surrounding lipids.[1][21]
This model is strongly supported by a variety of experimental evidence, including direct visualization by electrochemical scanning tunneling microscopy (EC-STM), which has shown hexagonal arrays of six ALM molecules forming a central pore.[1] The characteristic multi-level conductance of alamethicin channels is explained by the dynamic addition or removal of individual peptide "staves" to the aggregate, which alters the pore diameter.[6][14][20]
Caption: The barrel-stave model pathway for alamethicin pore formation.
Electrophysiological Signature of Alamethicin F50 Channels
The ion channels formed by alamethicin exhibit a distinct and well-characterized set of electrical properties. These are typically studied using planar lipid bilayer (BLM) electrophysiology.
Multi-state Conductance
A hallmark of alamethicin is its multi-level or multi-state conductance.[6][23] Rather than a simple open-closed behavior, a single alamethicin channel complex can exist in several discrete, stable conductance states.[2][23] These distinct levels correspond to pores of different sizes, formed by a varying number of peptide monomers in the bundle.[6][14] Transitions between adjacent levels are thought to represent the association or dissociation of a single monomer from the pore complex.[6]
The number of observable conductance levels can range from 4 to more than 8, depending on experimental conditions like lipid composition and pH.[6][14][24]
| Conductance Level | Typical Conductance (in 1M KCl) | Putative Monomer Count (N) |
| Level 1 | ~0.8 nS | 5-6 |
| Level 2 | ~1.8 nS | 6-7 |
| Level 3 | ~3.3 nS | 7-8 |
| Level 4 | ~5.0 nS | 8-9 |
| Level 5+ | > 6.0 nS | >9 |
| Note: Exact conductance values can vary based on specific lipid, salt, and temperature conditions. Data compiled from multiple sources.[6][14][24] |
Voltage-Dependent Gating
Alamethicin channels are strongly voltage-dependent, meaning their probability of opening is a steep function of the applied transmembrane potential.[5][16][17] Channels are formed when a cis-positive voltage is applied (where cis is the side of peptide addition).[6][15] This asymmetric activation is a direct consequence of the oriented insertion of the peptide's N-terminus into the membrane.[6][25] NMR studies suggest the peptide behaves as a rigid helical rod, and gating involves the reorientation of the entire helix in response to the electric field rather than a conformational change of a flexible segment.[5]
Ion Selectivity and Transport
Alamethicin pores are generally considered to be weakly cation-selective, allowing the passage of small monovalent and divalent cations.[9][20] The channel itself exhibits intrinsic rectification, meaning it passes current more readily in one direction than the other, specifically in the direction of the voltage that induced its opening.[26] This property is attributed to the influence of the aligned macrodipoles of the parallel peptide helices that form the pore.[6]
Key Methodologies for Investigating Alamethicin Pores
A combination of biophysical and computational techniques is required to fully characterize the structure and function of alamethicin channels.
Planar Lipid Bilayer (BLM) Electrophysiology: A Step-by-Step Protocol
The BLM technique is the gold standard for measuring the electrical properties of single ion channels like alamethicin. It involves forming an artificial lipid bilayer across a small aperture separating two aqueous compartments.[27]
Self-Validating Protocol Rationale: This protocol includes capacitance measurement as a key validation step. A stable capacitance reading within the expected range (0.3-0.8 µF/cm²) confirms the formation of a solvent-free, single bilayer of the correct thickness before peptide addition, ensuring the integrity of the foundational experimental system.
Step-by-Step Methodology:
-
Chamber Preparation: Thoroughly clean the bilayer cup and chamber (e.g., made of Teflon or Delrin) to remove all contaminants. The aperture (typically 50-150 µm) in the cup wall must be pre-treated with a lipid/solvent solution (e.g., 1% hexadecane in n-pentane) and allowed to dry to create a hydrophobic surface that anchors the membrane.
-
Electrolyte Addition: Fill both the cis (cup) and trans (chamber) compartments with the desired buffered electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0). Ensure the solution levels are equal on both sides of the aperture.
-
Membrane Formation: Using the "painting" technique, apply a small amount of lipid solution (e.g., 20 mg/mL diphytanoylphosphatidylcholine in n-decane) across the aperture with a fine brush or glass rod.[27]
-
Bilayer Thinning & Validation: Monitor the membrane's electrical capacitance using a voltage-clamp amplifier. The initial thick film will have a low capacitance. As the solvent drains into the Plateau-Gibbs border, a molecularly thin bilayer forms, indicated by a sharp rise in capacitance to a stable value (typically ~0.4-0.5 µF/cm² for DPhPC).[28] This confirms the formation of a high-resistance (>10 GΩ) seal.
-
Peptide Incorporation: Add a small aliquot of a stock solution of Alamethicin F50 (e.g., in ethanol) to the cis chamber to achieve the desired final concentration (e.g., 10-100 ng/mL). Stir gently to facilitate diffusion to the membrane surface.
-
Data Acquisition: Apply a transmembrane potential using the voltage-clamp amplifier (e.g., +120 mV). Record the resulting ionic current. Channel insertion and gating will appear as discrete, step-like changes in the current trace.
-
Analysis: Analyze the current recordings to determine the conductance levels, open-channel lifetimes, and voltage-dependence of the channels.
Caption: A typical workflow for an alamethicin BLM electrophysiology experiment.
Spectroscopic and Computational Approaches
-
Circular Dichroism (CD): Oriented CD is used to determine the orientation (surface-bound vs. transmembrane) of the alamethicin helices relative to the plane of the lipid bilayer.[22]
-
Molecular Dynamics (MD) Simulations: MD simulations provide high-resolution insights into the stability of alamethicin helix bundles, the dynamics of peptide-lipid interactions, and the behavior of water and ions within the pore.[14][25][29] These simulations have been crucial for exploring the stability of different oligomeric states (N=5 to 8 helices) and confirming the stability of the transmembrane orientation.[14][29]
Factors Modulating Alamethicin Channel Activity
The formation and properties of alamethicin channels are highly sensitive to the surrounding lipid environment.
-
Lipid Composition: The probability of observing higher conductance states is influenced by the type of phospholipid. For example, lipids with a tendency to form non-lamellar phases, like dioleoylphosphatidylethanolamine (DOPE), increase the relative probability of the channel being in higher conductance states compared to lamellar-phase lipids like dioleoylphosphatidylcholine (DOPC).[24] However, the actual conductance values of each level remain independent of the lipid composition.[24]
-
Membrane Thickness: Alamethicin's conductance parameters vary systematically with changes in membrane thickness, highlighting the importance of hydrophobic matching between the peptide and the bilayer.[9]
-
Cholesterol: The presence of cholesterol in membranes can reduce the sensitivity of the membrane to alamethicin, likely by altering membrane fluidity and packing.[30]
Conclusion and Future Directions
Alamethicin F50 remains a cornerstone for biophysical research into ion channels. Its well-defined structure and predictable behavior provide a powerful platform for testing fundamental theories of voltage-gating, protein-lipid interactions, and self-assembly in biological membranes. Future research, leveraging advanced simulation techniques and novel imaging modalities, will continue to refine our understanding of its mechanism. This knowledge not only deepens our understanding of membrane biology but also provides valuable insights that can be applied to the design of novel antimicrobial agents and the study of more complex biological ion channels.[11]
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Alamethicin. A rich model for channel behavior - PMC. (1984, October 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Barrel-stave model or toroidal model? A case study on melittin pores - PMC. (2007, June 19). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
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Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PubMed. (1987, March 3). PubMed. Retrieved January 12, 2026, from [Link]
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Pore formation in lipid membranes by alamethicin - PubMed. (1979, August 1). PubMed. Retrieved January 12, 2026, from [Link]
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Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. (n.d.). Oreate AI. Retrieved January 12, 2026, from [Link]
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Single channel conductance modeling of the peptide alamethicin in synthetically formed bilayers. (2010, April 14). SPIE. Retrieved January 12, 2026, from [Link]
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Intrinsic rectification of ion flux in alamethicin channels: studies with an alamethicin dimer - PubMed. (1992, December 1). PubMed. Retrieved January 12, 2026, from [Link]
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Modeling the Conductance of the Peptide Alamethicin With and Without Ion Gradients. (2012, February 7). SPIE. Retrieved January 12, 2026, from [Link]
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Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. (1987, March 3). NIH. Retrieved January 12, 2026, from [Link]
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Two purified fractions of alamethicin have different conductance properties. (1982, January 4). ScienceDirect. Retrieved January 12, 2026, from [Link]
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Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed. (1994, January 1). PubMed. Retrieved January 12, 2026, from [Link]
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The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed. (1999, January 1). PubMed. Retrieved January 12, 2026, from [Link]
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Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. (2022, November 28). NIH. Retrieved January 12, 2026, from [Link]
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Planar Bilayer Measurements of Alamethicin and Gramicidin Reconstituted in Biomimetic Block Copolymers - PubMed. (2017, February 7). PubMed. Retrieved January 12, 2026, from [Link]
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The History of Alamethicin: A Review of the Most Extensively Studied Peptaibol | Request PDF. (2007, June 1). ResearchGate. Retrieved January 12, 2026, from [Link]
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Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed. (1996, July 1). PubMed. Retrieved January 12, 2026, from [Link]
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Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed. (1975, January 1). PubMed. Retrieved January 12, 2026, from [Link]
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Pore Forming Properties of Alamethicin F50/5 Inserted in a Biological Membrane. (2009, January 1). IRIS. Retrieved January 12, 2026, from [Link]
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Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. (2021, October 29). MDPI. Retrieved January 12, 2026, from [Link]
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Alamethicin adsorption to a planar lipid bilayer - PubMed. (1990, August 1). PubMed. Retrieved January 12, 2026, from [Link]
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the design and use of a planar lipid bilayer workstation. (n.d.). Warner Instruments. Retrieved January 12, 2026, from [Link]
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Alamethicin incorporation in lipid bilayers: a thermodynamic study - PubMed. (1987, May 19). PubMed. Retrieved January 12, 2026, from [Link]
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alamethicin F50 interaction with artificial and biological membranes
An In-Depth Technical Guide to the Interaction of Alamethicin F50 with Artificial and Biological Membranes
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Model Peptide
Alamethicin, a 20-residue peptaibol isolated from the fungus Trichoderma viride, stands as a cornerstone in the study of membrane biophysics.[1][2] Its unique composition, rich in the helix-inducing amino acid α-aminoisobutyric acid (Aib), predisposes it to form stable helical structures that interact with lipid bilayers in a remarkably predictable, yet complex, manner.[3][4] Alamethicin F50, a specific neutral isoform, serves as an exemplary model for understanding voltage-gated ion channel formation, antimicrobial action, and the fundamental principles governing peptide-lipid interactions.[][6] This guide synthesizes decades of research to provide a comprehensive technical overview of how Alamethicin F50 engages with both simplified artificial lipid systems and complex biological membranes, offering field-proven insights into the causality behind its mechanisms and the experimental methodologies used to elucidate them.
Part 1: The Molecular Architecture and Biophysical Properties of Alamethicin F50
Alamethicin F50 is a hydrophobic peptide with the sequence Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Glu-Gln-Phol.[4] The high Aib content rigidly constrains its conformation into a mixed α-helical and 3₁₀-helical structure.[1][7] This creates an amphipathic cylinder with a hydrophobic exterior and a more polar, hydrophilic face, a critical feature for its membrane activity. The proline residue at position 14 introduces a kink, separating a longer N-terminal α-helix from a shorter C-terminal 3₁₀-helix.[1][8] This structure is fundamental to its ability to partition into and span lipid bilayers.
Part 2: Interaction with Artificial Membranes: A Mechanistic Deep Dive
The study of alamethicin in well-defined artificial lipid bilayers (liposomes, planar lipid membranes) has been instrumental in deciphering its mode of action. The interaction is a multi-stage process, critically dependent on the peptide-to-lipid (P/L) molar ratio.[9]
The Concentration-Dependent States: From Surface Adsorption to Transmembrane Insertion
Alamethicin's interaction with a lipid bilayer is not a simple, single-step event. It exists in a dynamic equilibrium between two primary states: a surface-adsorbed 'S' state and a transmembrane-inserted 'I' state.[9][10]
-
Surface State (S-State): At low P/L ratios, alamethicin monomers adsorb onto the surface of the lipid bilayer, orienting parallel to the membrane plane.[9][10] This surface binding is not benign; it induces mechanical stress and causes the membrane to thin in proportion to the peptide concentration.[9]
-
Inserted State (I-State): As the concentration of surface-bound peptides increases, the energy cost of membrane thinning becomes too high.[9] Above a critical threshold concentration (P/L*), a cooperative transition occurs, and a fraction of the alamethicin molecules insert into the membrane to form transmembrane pores.[9][10] For diphytanoyl phosphatidylcholine, this critical ratio is approximately 1/40.[9] At even higher concentrations (P/L ≥ 1/15), virtually all peptide molecules are in the inserted, pore-forming state.[9]
This concentration-driven insertion mechanism is a key self-validating principle: the peptide's own accumulation on the surface creates the energetic imperative for its translocation into the bilayer core.
Caption: Concentration-dependent states of Alamethicin F50.
The Pore Architecture: The Barrel-Stave Model
Once inserted, alamethicin monomers self-assemble into transmembrane channels. Alamethicin is the canonical example of the barrel-stave model .[11][12][13]
-
Mechanism: In this model, several amphipathic helices (the "staves") aggregate in a circular arrangement within the membrane. Their hydrophobic surfaces face outward, interacting favorably with the lipid acyl chains, while their hydrophilic faces turn inward to form the lining of a central, water-filled pore.[13][14][15] This creates a stable, ion-conductive pathway across the membrane.
-
Evidence: This model is supported by extensive evidence. Electrophysiology experiments show discrete, multi-level conductance steps, corresponding to pores formed by a variable number of monomers (from 3 to 12).[1][12] Direct visualization using electrochemical scanning tunneling microscopy (EC-STM) has revealed ordered hexagonal arrays of pores, each composed of six alamethicin molecules.[13] Furthermore, X-ray diffraction studies have unambiguously confirmed the barrel-stave structure, resolving a pore comprised of eight helices under specific conditions.[15]
This contrasts sharply with the toroidal pore model , observed for peptides like melittin, where the lipid monolayers themselves are bent back to line the pore alongside the peptides.[16][17][18] While alamethicin almost exclusively forms barrel-stave pores, some evidence suggests it may form toroidal pores in bilayers composed of ether-linked lipids, demonstrating the profound influence of the lipid environment.[10]
Caption: Comparison of Barrel-Stave and Toroidal pore models.
Influence of the Lipid Environment
The choice to use specific lipid compositions in experiments is causal, not arbitrary. The properties of the bilayer directly modulate alamethicin's activity.
-
Membrane Phase: Alamethicin readily inserts into fluid-phase (liquid-disordered) bilayers.[1][19] In contrast, in more rigid gel-phase membranes (below the lipid phase transition temperature), it tends to remain adsorbed on the surface or form aggregates without significant insertion.[7][19] This is because the energetic penalty for disrupting a highly ordered gel-phase bilayer is much greater.
-
Hydrophobic Mismatch: The length of the lipid acyl chains relative to the length of the peptide's hydrophobic surface is a critical determinant of aggregation. When the bilayer is thicker than the peptide's hydrophobic length (a positive mismatch), larger aggregates are formed to minimize the exposure of the peptide's hydrophobic surface to the aqueous environment at the pore entrance. For example, X-ray scattering showed that alamethicin forms hexamers (n=6) in DOPC bilayers but larger aggregates (n≥9) in thicker diC22:1PC bilayers.[20]
| Lipid Composition | Phase State | Alamethicin Behavior | Key Outcome |
| DOPC (18:1) | Fluid | Insertion, forms n=6 aggregates[20] | Efficient pore formation |
| DPPC (16:0) | Gel (at RT) | Surface adsorption, limited insertion[7][19] | Reduced pore-forming activity |
| diC22:1PC | Fluid (thick) | Insertion, forms n≥9 aggregates[20] | Forms larger, stable pores due to hydrophobic mismatch |
| DHPC (ether-linked) | Fluid | Insertion, potential for toroidal pores[10] | Altered pore architecture |
Part 3: Interaction with Biological Membranes: From Antimicrobial Action to Cellular Disruption
While artificial membranes provide mechanistic clarity, the ultimate test of alamethicin's function lies in its interaction with the complex and heterogeneous environment of a biological membrane.
Antimicrobial & Antifungal Activity
Alamethicin F50 exhibits potent activity against Gram-positive bacteria and fungi.[4][21] The mechanism is a direct consequence of the pore formation observed in model systems. By forming unregulated ion channels in the microbial cell membrane, alamethicin dissipates the cell's essential membrane potential. This leads to a catastrophic loss of ionic homeostasis, leakage of cellular contents, and ultimately, cell death.[4][21]
Effects on Eukaryotic Cells and Organelles
Alamethicin's activity is not limited to microbes. Its interaction with eukaryotic membranes explains both its potential as a therapeutic agent and its inherent cytotoxicity.
-
Mitochondrial Uncoupling: Alamethicin can insert into mitochondrial membranes and function as an uncoupler of oxidative phosphorylation.[22] By creating a proton leak across the inner mitochondrial membrane, it disrupts the proton motive force necessary for ATP synthesis. The effect is modulated by phosphate ion concentration, with low levels promoting classical uncoupling and high levels leading to inhibition, possibly through direct interaction with electron transport components.[22]
-
Anticancer Activity: Alamethicin has demonstrated cytotoxic effects against various human cancer cell lines.[4][23] This activity is attributed to its ability to permeabilize the plasma membrane of cancer cells, a mechanism being explored for novel anticancer therapies.[4]
-
Plant Cell Interactions: In plants, alamethicin permeabilizes the root epidermis.[24] Interestingly, plants can develop resistance to this effect through the action of cellulase, also produced by Trichoderma, suggesting a complex interplay in the symbiotic relationship between the fungus and the plant host.[24]
Part 4: Experimental Protocols & Methodologies
The following are streamlined protocols for key experiments used to characterize the alamethicin-membrane interaction.
Protocol 1: Black Lipid Membrane (BLM) Electrophysiology for Single-Channel Recording
This technique is the gold standard for observing the discrete, stepwise conductance of individual alamethicin channels.
Objective: To measure the ionic current through single or multiple alamethicin pores and determine their conductance levels.
Methodology:
-
Chamber Setup: Prepare a two-chamber Teflon cuvette separated by a thin septum with a small aperture (50-150 µm diameter).
-
Membrane Formation: "Paint" a solution of a lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) across the aperture to form a stable planar bilayer. Monitor its formation by measuring the increase in membrane capacitance.
-
Electrolyte & Electrodes: Fill both chambers with an electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.0). Connect Ag/AgCl electrodes to a sensitive patch-clamp amplifier to apply a transmembrane potential (voltage clamp) and measure current.
-
Peptide Addition: Add a small aliquot of alamethicin stock solution (in ethanol or methanol) to one chamber (the cis side) to achieve the desired final concentration (e.g., 1 µg/mL). Stir gently.
-
Data Acquisition: Apply a constant holding potential (e.g., +100 mV). Observe the current trace. Channel insertion will appear as discrete, stepwise increases in current. Record the data at a high sampling rate (e.g., 10 kHz).
-
Analysis: Analyze the current trace to build a histogram of current levels. The peaks in the histogram correspond to the different conductance states of the alamethicin pore (i.e., pores made of different numbers of monomers).
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- 24. The antibiotic peptaibol alamethicin from Trichoderma permeabilises Arabidopsis root apical meristem and epidermis but is antagonised by cellulase-induced resistance to alamethicin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship of Alamethicin F50
Executive Summary
Alamethicin F50, a 20-amino acid peptaibol from the fungus Trichoderma viride, stands as a paradigm for the study of voltage-gated ion channels.[1][2][3] Its ability to self-assemble within lipid bilayers to form discrete, conductive pores has made it an invaluable tool for membrane biophysics and a compelling scaffold for novel antimicrobial agents.[1][4] This guide provides a deep dive into the structure-activity relationship (SAR) of Alamethicin F50, moving beyond a mere catalog of analogs to explain the causal links between structural modification and functional outcome. We will explore the nuanced roles of individual residues, terminal modifications, and overall helical stability in dictating the peptide's interaction with membranes, its ion channel characteristics, and its biological activity. The methodologies detailed herein represent a robust framework for the rational design of next-generation channel-forming peptides.
The Alamethicin F50 Scaffold: Structure and a Voltage-Dependent Mechanism
Alamethicin is a microheterogeneous mixture of closely related peptide sequences. The "F50" designation refers to a neutral fraction, distinguished from the acidic "F30" fraction by the substitution of a glutamine (Gln) for a glutamic acid (Glu) residue at position 18.[5][6] The major component of the F50 mixture, and the focus of this guide, has the following primary structure:
Ac-Aib¹-Pro²-Aib³-Ala⁴-Aib⁵-Ala⁶-Gln⁷-Aib⁸-Val⁹-Aib¹⁰-Gly¹¹-Leu¹²-Aib¹³-Pro¹⁴-Val¹⁵-Aib¹⁶-Aib¹⁷-Gln¹⁸-Gln¹⁹-Pheol²⁰ [6][7]
Key structural features include:
-
N-terminal Acetylation (Ac): Provides neutrality and resistance to exopeptidases.
-
High α-Aminoisobutyric Acid (Aib) Content: This non-proteinogenic amino acid is a strong helix inducer, constraining the peptide backbone into a predominantly α-helical conformation.[1]
-
C-terminal Phenylalaninol (Pheol): An amino alcohol that terminates the peptide chain.
-
Proline-induced Kink: The Pro² and Pro¹⁴ residues introduce bends in the helical rod, contributing to its tertiary structure.
The mechanism of action follows the "barrel-stave" model, a multi-step, voltage-dependent process.[1][4]
-
Adsorption: At low concentrations, alamethicin monomers adsorb to the surface of the lipid bilayer.[8]
-
Insertion: Upon reaching a critical peptide-to-lipid ratio and in the presence of a transmembrane potential, the amphipathic helices insert into the hydrophobic core of the membrane.[4][8] The energy cost of membrane thinning induced by surface-adsorbed peptides is a major driving force for this transition.[8]
-
Aggregation & Pore Formation: Inserted monomers aggregate, with their hydrophobic faces interacting with the lipid acyl chains and their polar faces lining a central aqueous pore.[1][4] The aggregation of four to six helical molecules forms a stable, conductive ion channel.[2]
Caption: Linear sequence of the major Alamethicin F50 component.
Caption: The multi-step barrel-stave model for channel formation.
Core Directive: Structure-Activity Relationship Insights
The causal logic behind SAR studies is to systematically alter the peptide's structure and quantify the resulting change in function. For alamethicin, "function" encompasses antimicrobial potency, membrane disruption, and specific ion channel properties like conductance, lifetime, and selectivity.
The Critical Role of Helical Stability and Length
The high Aib content is fundamental to alamethicin's function, enforcing the helical structure required to span the membrane. Modifying this introduces profound functional consequences.
-
Causality: Replacing Aib residues, which favor a mixed α/3₁₀-helical structure, with strong α-helix promoters like Leucine (Leu) alters the peptide's length and rigidity. An α-helix is more compact than a 3₁₀-helix.
-
Experimental Evidence: A synthetic analog where all Aib residues were replaced by Leu (L2) exhibited conductance behavior similar to native alamethicin, but its channel lifetimes were drastically reduced.[9]
-
Mechanistic Insight: Spectroscopic analysis (FTIR, CD, NMR) confirmed that the L2 analog adopted an exclusively α-helical conformation.[9] This resulted in a shorter, more rigid peptide. This shortening is believed to impede a stable, fully transmembrane orientation, leading to less stable pores and thus shorter channel lifetimes.[9] This finding underscores that an optimal, rather than maximal, helical stability and a precise length are required for robust channel function.
Modulating Activity and Affinity via N-Terminal Modifications
While the core sequence dictates channel formation, the N-terminus is a prime target for modulating membrane affinity and biological activity.
-
Causality: Attaching hydrophobic moieties to the N-terminus can enhance the initial, non-specific binding of the peptide to the lipid bilayer, effectively increasing its local concentration and promoting insertion.
-
Experimental Evidence: Capping the N-terminus of alamethicin F50/5 with a 1,2,3-triazole ring bearing various hydrophobic substituents significantly enhanced its antimicrobial activity against Gram-positive bacteria.[10][11]
-
Mechanistic Insight: Fluorescence studies demonstrated that these N-capped derivatives have an increased affinity for liposomes, suggesting a stronger interaction with the bacterial membrane.[11] Crucially, structural studies showed that this modification did not alter the overall helical content of the peptide but induced a slight local distortion at the N-terminal end.[11] This is a prime example of enhancing potency by improving membrane targeting without disrupting the core channel-forming architecture.
Engineering Ion Selectivity and Pore Properties
The residues lining the pore, particularly near the C-terminus (the channel mouth), are key determinants of ion flow and selectivity.
-
Causality: The native alamethicin channel is mildly cation-selective. This is attributed to a zone of partial negative charge created by the carbonyl oxygen atoms of the peptide backbone near the C-terminal end.[12] Introducing charged residues into this region can predictably alter this selectivity.
-
Experimental Evidence 1: Replacing the neutral Gln¹⁸ with a positively charged Lysine (Lys) created an alamethicin-lysine18 (alm-K18) analog. Single-channel measurements revealed that this analog forms mildly anion-selective channels, a complete inversion of the native selectivity.[12]
-
Experimental Evidence 2: Replacing the three Gln residues at positions 7, 18, and 19 with side-chain esterified glutamic acid ([L-Glu(OMe)⁷,¹⁸,¹⁹]) did not abrogate pore formation. However, the resulting channels activated and deactivated much more slowly and were larger, as inferred from increased current noise.[13]
-
Mechanistic Insight: These results demonstrate that the C-terminal region is not critical for the fundamental process of pore formation but is instrumental in fine-tuning the channel's properties. The Gln residues modulate the kinetics and size of the pore, while the local electrostatic environment dictates which ions pass through most readily.[12][13]
Quantitative SAR Data Summary
The following table summarizes the key findings from SAR studies, linking structural modifications to functional outcomes.
| Modification | Key Residue(s) Involved | Observed Functional Change | Inferred Mechanism | Reference(s) |
| Increased α-Helicity | All Aib → Leu | Drastically reduced ion channel lifetimes. | Peptide becomes shorter, impeding stable transmembrane insertion. | [9] |
| N-Terminal Capping | Ac-Aib¹ | Enhanced antimicrobial activity on Gram-positive bacteria. | Increased hydrophobic interaction enhances affinity for the bacterial membrane. | [10][11] |
| Charge Inversion | Gln¹⁸ → Lys | Inversion of ion selectivity from cation- to anion-selective. | Introduction of a positive charge at the channel mouth repels cations and attracts anions. | [12] |
| Pore Lining Substitution | Gln⁷,¹⁸,¹⁹ → Glu(OMe) | Slower channel kinetics; larger, less stable pores. | Gln residues modulate the probability of formation and the stability of the assembled pore. | [13] |
| Hydrophobicity Correlation | Various | Cytotoxic activity of some derivatives correlates with hydrophobicity. | Increased hydrophobicity likely enhances membrane perturbation. | [7] |
Experimental Protocols for Alamethicin SAR Studies
A successful SAR campaign relies on a suite of validated biophysical and electrophysiological techniques. The following protocols provide a self-validating workflow from peptide synthesis to functional characterization.
Synthesis of Alamethicin Analogs
Principle: Solid-Phase Peptide Synthesis (SPPS) allows for the sequential addition of amino acids to a growing chain anchored to a resin support. This method provides precise control over the peptide sequence.
Detailed Protocol:
-
Resin Preparation: Start with a 2-chlorotrityl chloride resin pre-loaded with the C-terminal amino alcohol (e.g., Phenylalaninol). This resin is favored for its stability under the required coupling conditions.[10]
-
Deprotection: Remove the N-terminal Fmoc protecting group using a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling cocktail. For sterically hindered residues like Aib, a high-efficiency cocktail such as Oxyma/diisopropylcarbodiimide (DIC) is crucial to achieve high yields without requiring double coupling.[10]
-
Iteration: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
N-Terminal Modification (Optional): After the final coupling, the N-terminus can be acetylated using acetic anhydride or modified via other chemistries, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") for triazole capping.[11]
-
Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers like triisopropylsilane and water).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product using mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Peptide-Membrane Interaction Analysis
Principle: Calorimetry and fluorescence-based assays provide quantitative data on the thermodynamics and consequences of peptide binding to model membranes (liposomes).
Detailed Protocol (Isothermal Titration Calorimetry - ITC):
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of a defined lipid composition (e.g., POPC/POPG 9:1 to mimic bacterial membranes) by extrusion.[14][15]
-
Calorimeter Setup: Load the prepared LUV suspension into the sample cell of the ITC instrument. Load a concentrated solution of the purified alamethicin analog into the injection syringe. Use the buffer as a reference.
-
Titration: Perform a series of small, sequential injections of the peptide solution into the liposome-containing cell while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters: binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[14] This provides direct, label-free evidence of the peptide-membrane interaction.
Ion Channel Functional Characterization
Principle: Planar lipid bilayer electrophysiology allows for the direct measurement of the electrical currents passing through single or multiple ion channels formed by the peptide.
Detailed Protocol:
-
Bilayer Formation: "Paint" a solution of lipids (e.g., diphytanoyl phosphatidylcholine in n-decane) across a small aperture (~100-200 µm) in a Teflon cup separating two aqueous compartments (cis and trans).
-
Peptide Addition: Add the alamethicin analog to the cis compartment. The peptide will spontaneously insert into the bilayer.
-
Voltage Clamp: Apply a transmembrane potential using Ag/AgCl electrodes connected to a patch-clamp amplifier.
-
Data Acquisition: Record the resulting ionic current. The appearance of discrete, stepwise jumps in current indicates the opening and closing of individual channels.
-
Analysis: Measure the amplitude of these steps to determine the single-channel conductance. Analyze the duration of the open and closed events to determine channel lifetimes and kinetics.[12] To determine ion selectivity, establish a salt gradient across the bilayer and measure the reversal potential.[12]
Caption: A validated workflow for alamethicin SAR studies.
Conclusion and Future Outlook
The structure-activity relationship of alamethicin F50 is a testament to the intricate interplay of peptide conformation, membrane environment, and electrostatic forces. SAR studies have successfully moved from empirical observation to rational design, enabling the engineering of analogs with tailored properties such as enhanced antimicrobial potency and inverted ion selectivity. Key takeaways are that helical stability and length must be optimized for stable pore formation, the N-terminus is a key handle for modulating membrane affinity, and the C-terminal pore-lining region governs the specific conductive properties of the channel.
Future research will likely leverage computational tools, such as molecular dynamics simulations, to predict the behavior of novel analogs in silico before synthesis, further accelerating the design-build-test cycle.[15][16] The robust framework of synthesis and biophysical characterization outlined in this guide will remain the gold standard for validating these predictions and advancing the development of alamethicin-based peptides for therapeutic and biotechnological applications.
References
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Pinto, S. F., et al. (2014). Calorimetry Methods to Study Membrane Interactions and Perturbations Induced by Antimicrobial Host Defense Peptides. PubMed. [Link]
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Cantrell, C. L., et al. (2021). Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. National Institutes of Health (NIH). [Link]
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Kirschbaum, J., et al. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. PubMed. [Link]
-
Nagaraj, R., & Balaram, P. (1981). Alamethicin and related membrane channel forming polypeptides. PubMed. [Link]
-
He, K., et al. (1996). Mechanism of alamethicin insertion into lipid bilayers. PMC - NIH. [Link]
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Di Meo, F., et al. (2020). Study of the Interaction of a Novel Semi-Synthetic Peptide with Model Lipid Membranes. MDPI. [Link]
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Wikipedia. Alamethicin. [Link]
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Semantic Scholar. Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration. [Link]
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Starostin, A. V., et al. (1999). An anion-selective analogue of the channel-forming peptide alamethicin. PubMed. [Link]
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ResearchGate. Sequences of alamethicins F30 and F50 reconsidered and reconciled | Request PDF. [Link]
-
King's College London Research Portal. (2020). Understanding and modelling the interactions of peptides with membranes: from partitioning to self-assembly. [Link]
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Henriques, S. T., & Castanho, M. (2023). Membrane–Peptide Interactions: From Basics to Current Applications 2.0. PMC - NIH. [Link]
-
Pouny, Y., et al. (1995). Conformational study of a synthetic analogue of alamethicin. Influence of the conformation on ion-channel lifetimes. PubMed. [Link]
-
Semantic Scholar. Molecular dynamics studies of peptide-membrane interactions : insights from coarse-grained models. [Link]
-
ResearchGate. Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N-terminal Hydrophobic Triazole Substituents | Request PDF. [Link]
-
Roy, K., et al. (2017). Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N-terminal Hydrophobic Triazole Substituents. PubMed. [Link]
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Rispoli, G., & Gagni, S. (2002). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. PubMed. [Link]
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The Architecture of a Fungal Antibiotic: An In-depth Technical Guide to the Biosynthesis and Natural Source of Alamethicin F50
Abstract
Alamethicin F50, a member of the peptaibol family of antibiotics, exhibits potent antimicrobial and ion-channel forming activities, making it a subject of intense research for its therapeutic potential. This guide provides a comprehensive technical overview of the natural origins and intricate biosynthetic machinery responsible for the production of alamethicin F50. We will delve into the fungal species that serve as the primary natural source, explore the non-ribosomal peptide synthetase (NRPS) pathway that orchestrates its assembly, and provide detailed experimental protocols for its isolation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fascinating natural product.
Introduction: The Significance of Alamethicin F50
Alamethicin F50 is a 20-residue peptaibol, a class of peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib)[1]. These peptides are known for their ability to form voltage-gated ion channels in lipid bilayers, leading to disruption of cell membrane integrity and ultimately cell death. This potent mechanism of action has positioned alamethicin and its analogs as promising candidates for the development of novel antimicrobial agents. Understanding the natural production of alamethicin F50 is paramount for harnessing its potential, either through direct isolation from its fungal source or through bioengineering approaches to enhance yield and generate novel derivatives.
Natural Source: The Fungal Architect
The primary natural producer of alamethicin F50 is the filamentous fungus Trichoderma arundinaceum[1][2]. Historically, the producing organism was identified as Trichoderma viride, but subsequent taxonomic re-evaluation has reclassified many alamethicin-producing strains as T. arundinaceum[2][3]. These fungi are ubiquitous in soil and are known for their prolific production of a diverse array of secondary metabolites, including peptaibols[1][2].
Trichoderma species are renowned for their biocontrol properties, often employed in agriculture to protect plants from fungal pathogens[2]. The production of antimicrobial compounds like alamethicin F50 is a key component of their antagonistic activity. The yield of alamethicin F50 from Trichoderma cultures can be significant, with reports of 0.5-1.0 g/L under optimized fermentation conditions[4].
The Biosynthetic Blueprint: A Non-Ribosomal Assembly Line
The biosynthesis of alamethicin F50 is a classic example of a non-ribosomal peptide synthetase (NRPS) pathway. Unlike ribosomal protein synthesis, which is template-driven by mRNA, NRPSs are large, modular mega-enzymes that act as a sophisticated assembly line to construct peptides[5].
The Non-Ribosomal Peptide Synthetase (NRPS) Machinery
NRPSs are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. A canonical NRPS module is composed of several key domains:
-
Adenylation (A) Domain: This domain is the "gatekeeper" of the module. It specifically recognizes and activates a particular amino acid substrate by hydrolyzing ATP to form an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the T domain, where it is covalently tethered to a 4'-phosphopantetheine (PPant) prosthetic group. This flexible arm shuttles the growing peptide chain between the catalytic centers of the NRPS.
-
Condensation (C) Domain: This domain catalyzes the formation of the peptide bond. It facilitates the nucleophilic attack of the amino group of the amino acid tethered to its own module's T domain on the thioester linkage of the growing peptide chain held by the T domain of the preceding module.
In addition to these core domains, NRPS modules can also contain auxiliary domains that introduce further chemical diversity:
-
Epimerization (E) Domain: This domain can convert an L-amino acid into its D-isoform, a common feature in non-ribosomally synthesized peptides that contributes to their resistance to proteolysis.
-
Thioesterase (TE) Domain: Located at the C-terminal end of the final module, the TE domain is responsible for releasing the fully assembled peptide from the NRPS machinery, often through hydrolysis or macrocyclization.
The Alamethicin F50 Biosynthetic Gene Cluster
While the general principles of NRPS biosynthesis are well-established, the specific gene cluster and modular organization of the alamethicin F50 synthetase in Trichoderma arundinaceum are subjects of ongoing research. Genomic analyses of Trichoderma species have revealed a multitude of biosynthetic gene clusters, indicating their vast potential for producing secondary metabolites[2]. The alamethicin F50 gene cluster is predicted to encode a large NRPS with multiple modules, each tailored to incorporate the specific amino acids found in the alamethicin F50 sequence.
Diagram: Generalized NRPS Biosynthetic Pathway for Alamethicin F50
Caption: Generalized workflow of Alamethicin F50 biosynthesis by a multi-modular NRPS.
Experimental Protocols
Isolation and Purification of Alamethicin F50 from Trichoderma arundinaceum
This protocol outlines a general procedure for the extraction and purification of alamethicin F50 from fungal cultures.
Step 1: Fungal Culture and Fermentation
-
Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a spore suspension or mycelial plugs of Trichoderma arundinaceum.
-
Incubate the culture at 25-28°C with shaking (e.g., 150 rpm) for 10-14 days to allow for sufficient biomass growth and secondary metabolite production. The inclusion of an insoluble carbohydrate in the medium can enhance yields[4].
Step 2: Extraction
-
Separate the fungal mycelium from the culture broth by filtration or centrifugation.
-
Extract the culture broth with an equal volume of a suitable organic solvent, such as ethyl acetate or a chloroform:methanol mixture (1:1 v/v)[1].
-
Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery of the peptaibols.
-
Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.
Step 3: Preliminary Fractionation
-
The crude extract can be subjected to a preliminary fractionation using solid-phase extraction (SPE) or column chromatography on silica gel or a non-polar resin like Amberlite XAD-2[6].
-
Elute with a gradient of increasing polarity, for example, a trichloromethane/methanol gradient, to separate the components based on their polarity[6]. Alamethicin F50, being a neutral peptide, will elute in different fractions compared to its acidic counterpart, alamethicin F30[6].
Step 4: High-Performance Liquid Chromatography (HPLC) Purification
-
Further purify the fractions containing alamethicin F50 using reversed-phase high-performance liquid chromatography (RP-HPLC)[1][6].
-
A C18 column is typically used with a gradient elution of acetonitrile in water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).
-
Monitor the elution profile using a UV detector at a wavelength of approximately 210-220 nm.
-
Collect the fractions corresponding to the major peaks and concentrate them to obtain pure alamethicin F50.
Diagram: Experimental Workflow for Isolation and Characterization of Alamethicin F50
Caption: Step-by-step workflow for the isolation and characterization of Alamethicin F50.
Characterization of Alamethicin F50
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of alamethicin F50 and its analogs[6]. High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS)
Tandem MS is crucial for sequencing the peptide. By inducing fragmentation of the parent ion, a series of characteristic fragment ions (b- and y-ions) are generated, which allows for the deduction of the amino acid sequence[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC, and NOESY) NMR experiments are essential for the complete structural elucidation of alamethicin F50, including the confirmation of the amino acid sequence and the determination of its three-dimensional conformation in solution[1].
Quantitative Data
| Parameter | Value | Source Organism | Reference |
| Production Yield | 0.5 - 1.0 g/L | Trichoderma spp. | [4] |
| Molecular Weight | ~1964 Da (for the major isoform) | Trichoderma arundinaceum | [6] |
| Amino Acid Composition | 20 residues (high Aib content) | Trichoderma arundinaceum | [1][6] |
Conclusion and Future Perspectives
Alamethicin F50 stands as a testament to the sophisticated biosynthetic capabilities of fungi. Its production by Trichoderma arundinaceum via a complex NRPS assembly line highlights a promising avenue for the discovery and development of novel antibiotics. A thorough understanding of the alamethicin biosynthetic gene cluster and the enzymatic machinery will be instrumental in future efforts to engineer the production of novel and more potent peptaibol derivatives. The detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore the fascinating world of this fungal metabolite.
References
-
Rivera-Chávez, J., Raja, H. A., Graf, T. N., Gallagher, J. M., Metri, P., Xue, D., Pearce, C. J., & Oberlies, N. H. (2017). Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. RSC Advances, 7(72), 45733–45741. [Link]
-
Rivera-Chávez, J., Raja, H. A., Graf, T. N., et al. (2017). Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. RSC Advances, 7(72), 45733-45751. [Link]
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Zeilinger, S., Gupta, V. K., Dahms, T. E., Silva, R. N., Singh, H. B., Upadhyay, R. S., ... & Tsitsigiannis, D. I. (2021). Molecular methods unravel the biosynthetic potential of Trichoderma species. Fungal Biology Reviews, 36, 33-46. [Link]
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Lane, A. L., & Moore, B. S. (2011). Nonribosomal peptide synthetases involved in the production of medically relevant natural products. Natural product reports, 28(3), 511–528. [Link]
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Brewer, D., Mason, F. G., & Taylor, A. (1987). The production of alamethicins by Trichoderma spp. Canadian journal of microbiology, 33(7), 619–625. [Link]
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Cardoza, R. E., Malmierca, M. G., McCormick, S. P., et al. (2011). Comparative analysis of the trichothecene biosynthetic gene clusters in Trichoderma arundinaceum and Fusarium sporotrichioides. Fungal Genetics and Biology, 48(3), 250-261. [Link]
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Kirschbaum, J., Brückner, H., & Degenkolb, T. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of peptide science, 9(11-12), 799–809. [Link]
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Wang, H., Fewer, D. P., & Sivonen, K. (2023). Nonribosomal peptide synthetases require dynamic interaction between modular domains. The EMBO journal, 42(22), e114686. [Link]
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Tiwari, P., Sahu, P. K., & Sharma, S. (2022). Genome organization of trichothecene biosynthetic gene cluster within Trichoderma arundinaceum, T. rosum, T. brevicompactum and T. taxi. In Decoding the Intricate Web of Trichoderma Secondary Metabolite Biosynthesis repertoire. [Link]
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Kaniusaite, M., & Kries, H. (2019). Type II Non-ribosomal Peptide Synthetase Proteins: Structure, Mechanism, and Protein-Protein Interactions. Chembiochem : a European journal of chemical biology, 20(19), 2448–2463. [Link]
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Rivera-Chávez, J., Raja, H. A., Graf, T. N., et al. (2017). Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. RSC Advances, 7(72), 45733-45751. [Link]
-
Miller, B. R., & Gulick, A. M. (2016). Structures of a Nonribosomal Peptide Synthetase Module Bound to MbtH-like Proteins Support a Highly Dynamic Domain Architecture. The Journal of biological chemistry, 291(44), 23143–23157. [Link]
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Degenkolb, T., von Döhren, H., Nielsen, K. F., Samuels, G. J., & Brückner, H. (2008). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of Peptide Science, 14(1), 1-13. [Link]
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Proctor, R. H., McCormick, S. P., Kim, H. S., Cardoza, R. E., & Alexander, N. J. (2018). Role of the Gene tri14 in Biosynthesis of the Trichothecene Toxin Harzianum A in Trichoderma arundinaceum. Toxins, 10(11), 445. [Link]
-
Calcott, M. J., & Ackerley, D. F. (2015). NRPS modular structure and mode of peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1232, 33–51. [Link]
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Rivera-Chávez, J., et al. (2017). Prealamethicin F50 and related peptaibols from: Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. RSC Advances, 7(72), 45733-45741. [Link]
-
Peggion, C., Coin, I., & Toniolo, C. (2004). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. Biopolymers, 76(6), 485–493. [Link]
-
Fimland, G., Eijsink, V. G., & Nissen-Meyer, J. (2002). Rapid two-step procedure for large-scale purification of pediocin-like bacteriocins and other cationic antimicrobial peptides from complex culture medium. Applied and environmental microbiology, 68(6), 3102–3107. [Link]
-
Peggion, C., et al. (2004). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. Biopolymers, 76(6), 485-93. [Link]
-
Anbu, P., & Hur, B. K. (2024). A Step-by-Step Guide for Biosynthesis of Recombinant Fusion Antimicrobial Peptide and Release of the Active Peptide from Its Fusion Partner by Formic Acid Cleavage. Methods in molecular biology (Clifton, N.J.), 2789, 203–216. [Link]
Sources
- 1. Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular methods unravel the biosynthetic potential of Trichoderma species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The production of alamethicins by Trichoderma spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Alamethicin F50 Single-Channel Recording using Planar Lipid Bilayer Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Alamethicin as a Model System for Ion Channel Research
Alamethicin, a 20-amino acid peptide antibiotic isolated from the fungus Trichoderma viride, has become an invaluable tool in the study of ion channels.[1] Its ability to self-assemble into voltage-dependent, ion-permeable pores in lipid bilayers provides a robust and reproducible model system for investigating the fundamental principles of ion channel biophysics.[2][3] The F50 variant of alamethicin is particularly well-suited for these studies due to its consistent channel-forming properties.
This application note provides a comprehensive guide to recording single-channel currents from alamethicin F50 incorporated into a planar lipid bilayer using patch clamp electrophysiology. We will delve into the mechanistic underpinnings of experimental choices, present a detailed, step-by-step protocol, and offer insights into data analysis and interpretation.
The Science Behind Alamethicin Channel Formation
Alamethicin peptides, rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib), adopt a predominantly α-helical conformation.[2] The formation of a conductive channel is a voltage-dependent process.[4][5] At rest, alamethicin monomers reside on the surface of the lipid bilayer.[6] Upon the application of a transmembrane potential (typically cis-positive), the peptide helices insert into the membrane.[7][8]
These transmembrane helices then aggregate to form a "barrel-stave" pore, where multiple alamethicin molecules line a central aqueous channel.[9] A key characteristic of alamethicin channels is their multiple conductance states.[1][10] These discrete levels arise from the dynamic addition or subtraction of individual alamethicin monomers to the channel-forming bundle, leading to changes in the pore diameter.[7][11] Molecular dynamics simulations suggest that the smallest stable, water-filled channel is likely a pentamer (composed of five alamethicin helices).[12]
The voltage-dependent gating is attributed to the interaction of the electric field with the large dipole moment of the α-helical alamethicin monomers.[13][14] This interaction drives the insertion and orientation of the peptides within the membrane, leading to channel opening.
Experimental Workflow: From Bilayer Formation to Data Acquisition
The following diagram illustrates the overall workflow for alamethicin F50 single-channel recording.
Caption: Experimental workflow for alamethicin F50 single-channel recording.
Detailed Protocols
Part 1: Preparation of Solutions and Materials
1.1. Electrolyte Solution (Recording Buffer):
-
Composition: 1 M KCl, 10 mM HEPES, pH 7.4.
-
Rationale: A high salt concentration (e.g., 1 M KCl) is used to generate large single-channel currents, improving the signal-to-noise ratio.[15] HEPES provides stable buffering in the physiological pH range.
-
Preparation:
-
Dissolve KCl and HEPES in high-purity water (e.g., 18 MΩ·cm).
-
Adjust the pH to 7.4 with a concentrated solution of KOH.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
1.2. Lipid Solution:
-
Composition: 10-20 mg/mL DPhPC (1,2-diphytanoyl-sn-glycero-3-phosphocholine) in n-decane.
-
Rationale: DPhPC is a synthetic lipid with branched acyl chains, which forms stable and fluid bilayers over a wide temperature range, making it ideal for planar lipid bilayer experiments.[16] n-Decane is a commonly used organic solvent for dissolving lipids for the "painting" method of bilayer formation.[16]
-
Preparation:
-
Weigh the desired amount of DPhPC powder in a clean glass vial.
-
Add the appropriate volume of n-decane.
-
Vortex until the lipid is completely dissolved. Store under nitrogen or argon at -20°C to prevent oxidation.
-
1.3. Alamethicin F50 Stock Solution:
-
Composition: 1 mg/mL Alamethicin F50 in ethanol.
-
Rationale: Ethanol is a suitable solvent for alamethicin and is miscible with the aqueous electrolyte solution, facilitating the delivery of the peptide to the bilayer.
-
Preparation:
-
Dissolve alamethicin F50 in 100% ethanol to a concentration of 1 mg/mL.
-
Aliquot into smaller volumes and store at -20°C.
-
Part 2: Planar Lipid Bilayer Formation and Channel Reconstitution
This protocol assumes the use of a horizontal planar lipid bilayer setup with a cup and chamber configuration.[17]
2.1. Chamber Assembly and Preparation:
-
Thoroughly clean the bilayer cup and chamber with a detergent solution, followed by extensive rinsing with high-purity water and finally with ethanol. Allow to air dry completely.
-
Assemble the bilayer workstation, ensuring the cup is securely placed in the chamber.[17]
2.2. Bilayer Formation (Painting Method):
-
Fill the trans (outer) and cis (inner) chambers with the electrolyte solution. Ensure the solution levels are equal on both sides of the aperture in the cup.
-
Connect the Ag/AgCl electrodes to the headstage of the patch-clamp amplifier and place them in the cis and trans chambers. The cis chamber is where alamethicin will be added, and the trans chamber is connected to the ground.[11]
-
Apply a small amount of the lipid solution to the aperture using a fine paintbrush or a glass rod.[18]
-
Monitor the capacitance of the system. A stable bilayer will have a capacitance in the range of 0.3-0.8 µF/cm². The resistance should be in the Gigaohm range (>10 GΩ).[19]
2.3. Alamethicin F50 Incorporation:
-
Once a stable bilayer is formed, add a small aliquot (e.g., 1-5 µL) of a diluted alamethicin F50 stock solution (e.g., 1-10 µg/mL in ethanol) to the cis chamber while gently stirring.
-
The final concentration of alamethicin in the cis chamber should be in the nanomolar range.[11] The optimal concentration may need to be determined empirically.
Part 3: Data Acquisition
3.1. Amplifier Settings:
-
Set the patch-clamp amplifier to the voltage-clamp mode.[20]
-
Apply a holding potential across the bilayer. Alamethicin channel activity is typically observed at positive potentials applied to the cis chamber (e.g., +100 to +200 mV).[21]
-
Set the low-pass filter to an appropriate frequency (e.g., 1-5 kHz) to reduce high-frequency noise while preserving the fast kinetics of channel gating.
3.2. Recording Protocol:
-
Begin recording the current trace. Spontaneous, step-like increases in current indicate the opening of alamethicin channels.
-
Record for a sufficient duration to capture multiple channel opening and closing events.
-
To study the voltage-dependence of gating, apply a series of voltage steps and record the resulting channel activity.
Data Analysis and Interpretation
The recorded current traces will show distinct, step-like transitions corresponding to the different conductance states of the alamethicin channel.
Caption: Gating mechanism of the alamethicin channel.
3.3. All-Points Histogram:
-
Construct an all-points histogram of the recorded current data. This will show distinct peaks, with the peak at zero current representing the closed state of the channel and subsequent peaks corresponding to the different open conductance levels.[22][23]
3.4. Amplitude Histogram:
-
Measure the amplitude of each current step to determine the conductance of each state using Ohm's law (G = I/V).
-
Create an amplitude histogram to visualize the distribution of the different conductance levels.
3.5. Dwell Time Analysis:
-
Measure the duration for which the channel remains in each conductance state (dwell time).
-
This information can be used to analyze the kinetics of channel gating.
Expected Results and Troubleshooting
| Parameter | Typical Value/Observation | Potential Issues & Solutions |
| Bilayer Resistance | > 10 GΩ | Low Resistance: Bilayer is not sealed or has broken. Try repainting the aperture. Ensure solutions are clean. |
| Bilayer Capacitance | 0.3 - 0.8 µF/cm² | Incorrect Capacitance: May indicate an unstable or thick lipid annulus. Allow more time for the bilayer to thin. |
| Alamethicin Channel Activity | Step-like current increases at positive potentials. Multiple discrete conductance levels. | No Activity: Increase alamethicin concentration. Ensure proper voltage polarity. Too Much Activity: Reduce alamethicin concentration. |
| Single-Channel Conductance (in 1M KCl) | Level 1: ~0.9 nS, Level 2: ~1.8 nS, Level 3: ~3.0 nS (values can vary)[1] | Noisy Recordings: Check for sources of electrical interference. Ensure proper grounding of the setup. Use a Faraday cage.[17] |
Conclusion
The use of alamethicin F50 in a planar lipid bilayer system provides a powerful platform for studying the principles of voltage-gated ion channels. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can obtain high-quality single-channel recordings. This model system is not only valuable for fundamental biophysical research but also serves as an excellent tool for screening potential channel-modulating compounds in drug discovery.
References
-
Sansom, M. S. (1999). The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations. Novartis Foundation Symposium, 225, 128-141.
-
Creasy, M. A., & Leo, D. J. (2008). Single channel conductance modeling of the peptide alamethicin in synthetically formed bilayers. Proceedings of SPIE, 6928.
-
Creasy, M. A., & Leo, D. J. (2008). Single Channel Conductance Modeling of the Peptide Alamethicin in Synthetically Formed Bilayers. SPIE Digital Library.
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Mathew, M. K., & Balaram, P. (1983). Alamethicin and related membrane channel forming polypeptides. Molecular and Cellular Biochemistry, 50(1), 47-64.
-
Kelsh, M. A., Ellena, J. F., & Cafiso, D. S. (1992). Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel. Biochemistry, 31(21), 5136-5144.
-
Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. Biophysical Journal, 60(2), 389-398.
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Keller, S. L., Bezrukov, S. M., Gruner, S. M., Tate, M. W., Vodyanoy, I., & Parsegian, V. A. (1993). Probability of Alamethicin Conductance States Varies with Nonlamellar Tendency of Bilayer Phospholipids. Biophysical Journal, 65(1), 23-27.
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Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. Biophysical Journal, 60(2), 389–398.
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Asami, K., Kadono, S., Nishino, N., & Yagi, K. (2003). Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond. Biophysical Journal, 85(3), 1639–1649.
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Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1984). Alamethicin. A rich model for channel behavior. Biophysical Journal, 45(1), 233–247.
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Rostovtseva, T. K., Aguilella-Arzo, M., Bezrukov, S. M., & Schagina, L. V. (2000). Conductance of alamethicin channel levels L0 and L1 in DOPS (solid...) and DOPE membranes (open symbols) bathed by NaCl solutions at pH 6.2 as a function of salt concentration. ResearchGate.
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Menini, A., & Boccaccio, A. (2001). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. The Journal of Membrane Biology, 182(2), 147–156.
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Boheim, G., Hanke, W., & Jung, G. (1983). Voltage-dependent channel formation by rods of helical polypeptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 727(2), 111-132.
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Stankowski, S., Schwarz, U. D., & Schwarz, G. (1988). Voltage-dependent pore activity of the peptide alamethicin correlated with incorporation in the membrane: salt and cholesterol effects. Biochimica et Biophysica Acta (BBA) - Biomembranes, 941(1), 11-18.
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Owusu-Barfi, V., & Haarsma, L. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons.
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Mayer, M., Dilly, S. J., Wloka, C., Lvesque-Madore, C., & Radenovic, A. (2016). Single alamethicin channels a, Recordings of single alamethicin channel... ResearchGate.
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Mathew, M. K., & Balaram, P. (1983). Interactions of the channel forming peptide alamethicin with artificial and natural membranes. Journal of Biosciences, 5(4), 379-390.
-
Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1984). Alamethicin. A rich model for channel behavior. Biophysical Journal, 45(1), 233-247.
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Tieleman, D. P., Breed, J., & Berendsen, H. J. (1999). Analysis and evaluation of channel models: simulations of alamethicin. Biophysical Journal, 76(6), 3186-3199.
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Mak, D. D., & Webb, W. W. (1995). "Reversed" alamethicin conductance in lipid bilayers. Biophysical Journal, 69(6), 2323-2336.
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Wonderlin, W. F., Finkel, A., & French, R. J. (1990). Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps. Biophysical Journal, 58(2), 289-297.
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Zakharian, E. (2013). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. Methods in Molecular Biology, 998, 109-118.
-
Winterhalter, M. (2015). Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Niels Bohr Institutet.
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Axo-Guide. (n.d.). Patch-clamp protocol. Molecular Devices.
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LMU. (n.d.). Electrophysiological methods and devices. Paul Scherrer Institut.
-
Warner Instruments. (n.d.). The design and use of a planar lipid bilayer workstation. Warner Instruments.
-
Mak, D. D., & Webb, W. W. (1995). Two classes of alamethicin transmembrane channels: Molecular models from single-channel properties. ResearchGate.
-
Cafiso, D. S. (1994). Alamethicin: a peptide model for voltage gating and protein-membrane interactions. Annual Review of Biophysics and Biomolecular Structure, 23, 141-165.
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Creative Bioarray. (n.d.). Patch-Clamp Recording Protocol. Creative Bioarray.
-
Wang, Y., & Chen, A. (2018). Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide. Langmuir, 34(23), 6826-6835.
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protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. protocols.io.
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Wang, S., Li, Y., Anhäuser, D., Wang, D., & Ataka, K. (2018). Monitoring the Orientational Changes of Alamethicin during Incorporation into Bilayer Lipid Membranes. Langmuir, 34(8), 2735-2744.
-
Tieleman, D. P., & Berendsen, H. J. (1998). Alamethicin helices in a bilayer and in solution: molecular dynamics simulations. Biophysical Journal, 74(6), 2786-2801.
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Glover, K. J., & Atherton, J. (2024). Alamethicin channel inactivation caused by voltage-driven flux of alamethicin. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1866(4), 184299.
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Zagnoni, M. (2012). Alamethicin ion channel recording in lipid bilayer. The recording was... ResearchGate.
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Owusu-Barfi, V. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin University.
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He, K., Ludtke, S. J., Huang, H. W., & Worcester, D. L. (1996). Mechanism of alamethicin insertion into lipid bilayers. Biophysical Journal, 71(5), 2669-2679.
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Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices.
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Stein, R., & Zagnoni, M. (2015). Single-channel recordings. (a) Alamethicin ion channel recordings... ResearchGate.
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Hill, C. L., & Stephens, G. J. (2021). An Introduction to Patch Clamp Recording. Methods in Molecular Biology, 2188, 1-19.
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- 3. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 4. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Alamethicin F50 as a High-Fidelity Model for Voltage-Gated Ion Channel Studies and Drug Screening
For Researchers, Scientists, and Drug Development Professionals
Abstract
Voltage-gated ion channels are fundamental to cellular excitability and represent a major class of drug targets. However, their complexity and fragility present significant challenges for in vitro studies. This application note details the use of the peptide antibiotic alamethicin F50 as a robust and versatile model system for investigating the principles of voltage-gated ion channel function and for conducting preliminary drug screening assays. We provide a comprehensive guide, including the theoretical underpinnings, detailed experimental protocols for forming and characterizing alamethicin channels in a bilayer lipid membrane (BLM) system, and methods for data analysis and interpretation.
Introduction: The Power of a Simplified Model
Voltage-gated ion channels are transmembrane proteins that undergo conformational changes in response to changes in the membrane potential, leading to the opening and closing of a central pore through which ions can pass. Their intricate structures and dynamic nature make them challenging to study directly. Alamethicin, a 20-amino acid peptide produced by the fungus Trichoderma viride, offers an excellent model system to surmount some of these challenges.[1][2] Alamethicin spontaneously inserts into lipid bilayers and self-assembles into voltage-dependent ion channels.[3] These channels exhibit many of the hallmark features of their more complex biological counterparts, including voltage-dependent gating and discrete conductance states.[4][5]
The relative simplicity and robustness of the alamethicin system provide a powerful platform for researchers to:
-
Investigate the fundamental principles of ion channel gating and permeation.
-
Study the influence of the lipid environment on channel function. [6][7]
-
Develop and validate new techniques for ion channel research.
-
Screen for novel compounds that modulate ion channel activity. [8][9]
This guide will focus on alamethicin F50, a neutral variant of alamethicin, which is readily available and forms well-defined, long-lasting channels.[10][11]
The "Barrel-Stave" Model: A Framework for Understanding Alamethicin Channels
The currently accepted model for alamethicin channel formation is the "barrel-stave" model. In this model, individual alamethicin peptides, which are predominantly α-helical, act as "staves" that aggregate within the lipid bilayer to form a cylindrical pore, or "barrel". The hydrophilic faces of the amphipathic helices line the central aqueous pore, while the hydrophobic faces interact with the lipid acyl chains of the membrane.
The voltage-dependent gating of alamethicin channels is thought to arise from the voltage-driven insertion and aggregation of the peptide monomers into the membrane. At rest (zero transmembrane potential), the alamethicin monomers are believed to reside primarily on the membrane surface. Upon application of a positive voltage, the electric field drives the positively charged N-terminus of the peptide into the membrane, initiating the formation of a transmembrane pore.
A key characteristic of alamethicin channels is their multiple discrete conductance states.[4][12] These different levels are attributed to the dynamic addition or removal of individual alamethicin monomers to the channel-forming aggregate, which alters the diameter of the central pore.[4]
Experimental Protocols: From Bilayer Formation to Single-Channel Recording
This section provides detailed, step-by-step protocols for the preparation of materials and the execution of experiments to study alamethicin F50 channels in a planar lipid bilayer system.
Materials and Reagents
Table 1: Essential Materials and Reagents
| Reagent/Material | Supplier | Catalogue No. | Purpose |
| Alamethicin F50 | e.g., Sigma-Aldrich | A4665 | Channel-forming peptide |
| 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) | e.g., Avanti Polar Lipids | 850356 | Lipid for bilayer formation |
| n-Decane | e.g., Sigma-Aldrich | D901 | Solvent for lipid solution |
| Hexadecane | e.g., Sigma-Aldrich | H6703 | Pre-treatment of aperture |
| n-Hexane | e.g., Sigma-Aldrich | H9379 | Solvent for hexadecane |
| Ethanol | e.g., Sigma-Aldrich | E7023 | Cleaning and stock solution |
| Potassium Chloride (KCl) | e.g., Sigma-Aldrich | P9333 | Electrolyte for recording solution |
| HEPES | e.g., Sigma-Aldrich | H3375 | Buffering agent |
| Bilayer Lipid Membrane (BLM) setup | e.g., Warner Instruments, Elements srl | - | Experimental apparatus |
| Patch-clamp amplifier and data acquisition system | e.g., Axon Instruments, HEKA | - | Electrophysiological recording |
Stock Solution Preparation
3.2.1. Lipid Stock Solution (10 mg/mL DPhPC in n-decane)
-
Weigh 10 mg of DPhPC lipid into a clean glass vial.
-
Add 1 mL of n-decane to the vial.
-
Vortex thoroughly until the lipid is completely dissolved.
-
Store the lipid solution at -20°C under an inert gas (e.g., argon) to prevent oxidation.
3.2.2. Alamethicin F50 Stock Solution (1 mg/mL in Ethanol)
-
Weigh 1 mg of alamethicin F50 into a clean microcentrifuge tube.
-
Add 1 mL of ethanol.
-
Vortex until the peptide is fully dissolved.
-
Store the stock solution at -20°C. On the day of the experiment, prepare a working dilution (e.g., 1 µg/mL) in the recording buffer.[13]
3.2.3. Recording Buffer (1 M KCl, 10 mM HEPES, pH 7.4)
-
Dissolve 74.55 g of KCl and 2.38 g of HEPES in approximately 900 mL of deionized water.
-
Adjust the pH to 7.4 with a concentrated KOH solution.
-
Bring the final volume to 1 L with deionized water.
-
Filter the solution through a 0.22 µm filter before use.
Bilayer Lipid Membrane (BLM) Formation and Verification
The "painting" method is a widely used and reliable technique for forming solvent-containing BLMs.
3.3.1. Aperture Pre-treatment
-
Prepare a 1% (v/v) solution of hexadecane in n-hexane.
-
Using a fine paintbrush, apply a thin layer of the hexadecane solution to the aperture of the BLM cup and allow the solvent to evaporate completely. This pre-treatment promotes the adhesion of the lipid solution to the aperture.[14]
3.3.2. Painting the Bilayer
-
Assemble the BLM chamber and fill both the cis and trans compartments with the recording buffer, ensuring the liquid level is below the aperture.
-
Dip a fine paintbrush into the DPhPC/n-decane lipid solution.
-
Gently "paint" a small amount of the lipid solution across the aperture. A thick lipid film will initially form.
-
The solvent will gradually thin out from the center of the film, leading to the spontaneous formation of a bilayer. This process can be monitored visually (the bilayer appears black under reflected light) and electrically.[15]
3.3.3. Verification of Bilayer Formation by Capacitance Measurement
A key indicator of a stable bilayer is its electrical capacitance. A typical specific capacitance for a DPhPC bilayer is approximately 0.4-0.7 µF/cm².[16][17]
-
Apply a triangular wave voltage (e.g., 10 mV peak-to-peak, 100 Hz) across the membrane using the voltage-clamp amplifier.
-
The resulting current will be a square wave, and its amplitude is proportional to the membrane capacitance (I = C * dV/dt).
-
Monitor the capacitance as the bilayer thins. A stable bilayer will have a steady capacitance reading. For a 150 µm aperture, a capacitance of ~75-120 pF is expected.
Figure 1: Experimental workflow for studying alamethicin F50 channels.
Alamethicin Channel Incorporation and Recording
-
Once a stable bilayer is formed, add a small aliquot (e.g., 1-5 µL) of the diluted alamethicin F50 working solution to the cis chamber (the chamber connected to the headstage of the amplifier).
-
Gently stir the solution in the cis chamber for a few seconds to facilitate the incorporation of alamethicin into the bilayer.
-
Apply a holding potential (e.g., +100 mV) to the cis chamber. You should observe the spontaneous appearance of step-like current fluctuations, indicating the opening and closing of individual alamethicin channels.[18][19]
Voltage-Clamp Protocol for Characterizing Gating
To investigate the voltage-dependence of alamethicin channel gating, a series of voltage steps can be applied.
-
Hold the membrane potential at 0 mV.
-
Apply a series of voltage steps of increasing amplitude (e.g., from +50 mV to +150 mV in 20 mV increments), each with a duration of several seconds.
-
Record the resulting current traces for each voltage step.
-
You will observe that the frequency of channel opening and the probability of residing in higher conductance states increase with more positive applied voltages.
Data Analysis and Interpretation
All-Points Histogram and Conductance Levels
The discrete conductance levels of the alamethicin channel can be clearly visualized and quantified using an all-points histogram of the recorded current trace.
-
Select a segment of the recording with clear channel activity.
-
Generate a histogram of all the current data points in this segment.
-
The histogram will show a series of distinct peaks, with each peak corresponding to a different conductance state (including the closed state at 0 pA).
-
The current of each state can be determined from the center of the corresponding peak.
-
The conductance (γ) of each state can then be calculated using Ohm's law: γ = I / V , where I is the current of the state and V is the applied voltage.
Table 2: Typical Conductance Levels of Alamethicin F50 Channels in 1 M KCl
| Conductance Level | Approximate Conductance (pS) | Inferred Number of Monomers |
| Level 1 | 90 - 200 | 4-5 |
| Level 2 | 480 - 600 | 5-6 |
| Level 3 | 1190 - 1400 | 6-7 |
| Level 4 | 1910 - 2200 | 7-8 |
Note: These values are approximate and can vary depending on the specific lipid composition and experimental conditions.[4][12]
Open Probability (Popen)
The open probability is a measure of the fraction of time that the channel is in a conducting state. It is a key parameter for quantifying the effect of voltage and potential modulators on channel activity.
-
The Popen can be calculated from the all-points histogram by dividing the sum of the areas under the peaks corresponding to the open states by the total area under all peaks.
-
Alternatively, it can be determined by analyzing the dwell times in the open and closed states.
Application in Drug Screening: A Model System for Identifying Channel Blockers
The alamethicin-BLM system provides a straightforward and cost-effective platform for the initial screening of compounds that may act as ion channel blockers.
Protocol for Screening Channel Blockers
-
Establish a stable BLM with consistent alamethicin channel activity at a fixed holding potential (e.g., +100 mV).
-
Record a baseline of channel activity for a few minutes.
-
Add the test compound to the cis chamber at a desired concentration.
-
Continue to record channel activity and observe any changes in channel behavior.
Potential Effects of a Channel Blocker:
-
Reduced Open Probability: The compound may bind to the open state of the channel, causing it to close more frequently.
-
Decreased Mean Open Time: The duration of individual channel openings may become shorter.
-
Flickery Block: The compound may rapidly and repeatedly bind and unbind from the open channel, causing rapid fluctuations between the open and a sub-conductance state.
-
Complete Inhibition: At higher concentrations, the compound may completely abolish channel activity.
Figure 2: State diagram illustrating the interaction of a channel blocker with an alamethicin channel.
Troubleshooting
Table 3: Common Problems and Solutions in BLM Experiments
| Problem | Possible Cause(s) | Solution(s) |
| Unstable bilayer (breaks easily) | - Poor quality lipids- Aperture not clean- Mechanical vibrations | - Use fresh, high-quality lipids- Thoroughly clean the BLM cup and aperture- Use a vibration isolation table |
| No channel activity | - Insufficient alamethicin concentration- Inactive alamethicin- Bilayer is too thick | - Increase the concentration of alamethicin- Use a fresh batch of alamethicin- Ensure the bilayer has thinned properly (check capacitance) |
| High electrical noise | - Poor grounding- Electrical interference from other equipment | - Ensure all components are properly grounded to a common ground- Use a Faraday cage to shield the setup |
| Multiple channels opening simultaneously | - Alamethicin concentration is too high | - Reduce the concentration of alamethicin added to the chamber |
Conclusion
Alamethicin F50 serves as an invaluable model system for dissecting the complex biophysics of voltage-gated ion channels. Its ease of use, reproducibility, and the wealth of information it can provide make it an ideal tool for both fundamental research and for the preliminary stages of drug discovery. The protocols and guidelines presented in this application note are intended to empower researchers to effectively utilize this powerful model system to advance our understanding of ion channel biology and to identify new therapeutic leads.
References
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Elements srl. (2024, January 17). BLM kit user guide_painting a lipid bilayer with the Montal-Mueller technique. Retrieved from [Link]
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Elements srl. (2024, January 17). How to paint lipid bilayer membrane with the BLMKit using the paintbrush. Retrieved from [Link]
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University of Maryland, Baltimore. (n.d.). Bilayer Methods. Retrieved from [Link]
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- Brückner, H., & Graf, H. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of peptide science : an official publication of the European Peptide Society, 9(12), 738–750.
- Vodyanoy, I., Hall, J. E., & Vodyanoy, V. (1993). Alamethicin adsorption to a planar lipid bilayer. Biophysical journal, 64(2), 473–480.
- Zakharian, E. (2013). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. In: Z. M. (eds) Ion Channels. Methods in Molecular Biology, vol 998. Humana Press, Totowa, NJ.
- Fringeli, U. P., & Fringeli, M. (1979). Pore formation in lipid membranes by alamethicin.
- Bobreshova, A., Gerasimova, E., & Volkov, A. (2023). Bilayer Lipid Membrane as Memcapacitance: Capacitance–Voltage Pinched Hysteresis and Negative Insertion Conductance. Membranes, 13(1), 89.
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University of Brighton. (n.d.). Planar lipid bilayers in recombinant ion channel research. Retrieved from [Link]
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Langley, M. R. (n.d.). Voltage Clamp. Foundations of Neuroscience. Retrieved from [Link]
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Application Notes and Protocols for Molecular Dynamics Simulations of Alamethicin F50 in Membranes
Introduction: Alamethicin and the Dynamics of Pore Formation
Alamethicin is a fascinating, naturally occurring peptide antibiotic produced by the fungus Trichoderma viride.[1][2] It belongs to a class of peptides known as peptaibols, which are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol.[1] This unique composition confers a strong propensity for α-helical secondary structures.[3] From a biophysical perspective, alamethicin is a model system for studying the mechanisms of voltage-gated ion channels and peptide-membrane interactions.[3][4]
The F50 variant of alamethicin is a neutral peptide, distinguished by the presence of a glutamine residue at position 18, in contrast to the acidic glutamate found in the F30 series.[5][6] This seemingly minor difference can have significant implications for its interaction with lipid bilayers and its pore-forming characteristics.[7] Alamethicin exerts its antimicrobial activity by disrupting the integrity of cell membranes, forming pores that lead to the leakage of cellular contents and ultimately, cell death.[8] The "barrel-stave" model is a widely accepted mechanism for alamethicin pore formation, where several peptide monomers aggregate within the membrane to form a transmembrane channel surrounding a central aqueous pore.[3][9][10]
Molecular dynamics (MD) simulations have proven to be an invaluable tool for investigating the intricate dance between alamethicin and lipid membranes at an atomistic level.[11][12][13][14] These simulations allow us to visualize and analyze the dynamic processes of peptide insertion, aggregation, and pore stabilization, providing insights that are often difficult to obtain through experimental methods alone. This guide provides a comprehensive protocol for setting up, running, and analyzing MD simulations of alamethicin F50 in a lipid bilayer, aimed at researchers, scientists, and drug development professionals.
I. System Preparation: Building the Virtual Cell Membrane
The foundation of a meaningful MD simulation lies in the careful preparation of the initial system. This involves obtaining the peptide structure, constructing a realistic lipid bilayer, and solvating the system. The CHARMM-GUI web server is a powerful and user-friendly tool that automates many of these steps, ensuring a properly constructed system for simulation with software like GROMACS or AMBER.[15][16][17]
Obtaining the Alamethicin F50 Structure
The three-dimensional structure of alamethicin has been determined by X-ray crystallography (PDB ID: 1AMT).[18][19] This structure provides an excellent starting point for our simulations. While the crystal structure is of the F30 variant, the single amino acid difference to F50 (Glu18Gln) can be readily modeled using molecular visualization and modeling software.
Constructing the Lipid Bilayer with CHARMM-GUI
The choice of lipid composition is critical as it can significantly influence the behavior of alamethicin.[12] For this protocol, we will use a simple yet biologically relevant 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) bilayer, a common choice for such simulations.
Protocol for System Setup using CHARMM-GUI:
-
Navigate to CHARMM-GUI Membrane Builder: Access the web-based interface for creating membrane systems.[15][16]
-
Input Alamethicin Structure: Upload the modified PDB file of alamethicin F50.
-
Orient the Peptide: Position the peptide at the membrane-water interface. This mimics the initial interaction before insertion. For studying a pre-formed pore, multiple peptide molecules would be arranged in a transmembrane orientation.
-
Select Lipid Type: Choose POPC as the lipid component for both the upper and lower leaflets of the bilayer.
-
Define System Size and Hydration: Specify the dimensions of the lipid bilayer and the thickness of the water layers above and below the membrane. A water thickness of at least 20 Å on each side is recommended to avoid interactions with the periodic boundary conditions.
-
Add Ions: Neutralize the system and add ions to a desired concentration (e.g., 0.15 M NaCl) to mimic physiological conditions.
-
Generate Files: CHARMM-GUI will generate all the necessary input files for various MD simulation packages, including GROMACS. These files include the topology file (.top), coordinate file (.gro), and parameter files for the simulation (.mdp).[20][21]
II. Molecular Dynamics Simulation Protocol
Once the system is built, the next stage is to perform the MD simulation. This is typically a multi-step process involving energy minimization, equilibration, and a final production run. We will use the GROMACS simulation package for this protocol.[22][23]
Energy Minimization
The initial system generated by CHARMM-GUI may contain some steric clashes or unfavorable geometries. Energy minimization is a crucial first step to relax the system and remove these high-energy contacts.
Protocol for Energy Minimization:
-
Use the provided .mdp file for minimization: This file will typically use the steepest descent algorithm to efficiently minimize the system's energy.
-
Run gmx grompp: This command preprocesses the coordinate and topology files to create a binary run input file (.tpr).
-
Run gmx mdrun: This command executes the energy minimization.
System Equilibration
Equilibration is a two-phase process that gradually brings the system to the desired temperature and pressure while allowing the solvent and lipids to relax around the peptide. This is done in two stages: NVT (canonical ensemble, constant Number of particles, Volume, and Temperature) and NPT (isothermal-isobaric ensemble, constant Number of particles, Pressure, and Temperature).
Protocol for Equilibration:
-
NVT Equilibration:
-
Use the provided NVT equilibration .mdp file. This will typically involve position restraints on the peptide and lipid heavy atoms to allow the water to equilibrate first.
-
Run gmx grompp and gmx mdrun.
-
-
NPT Equilibration:
-
Use the provided NPT equilibration .mdp file. In this step, the pressure of the system is also coupled to a barostat. The position restraints on the peptide and lipids are usually gradually released over several NPT equilibration steps.
-
Run gmx grompp and gmx mdrun for each NPT equilibration step.
-
Production MD Simulation
After the system is well-equilibrated, the production run can be initiated. This is the main part of the simulation where the trajectory data for analysis is collected.
Protocol for Production MD:
-
Modify the .mdp file for production: Set the desired simulation time (nanoseconds to microseconds, depending on the research question). Ensure that no position restraints are applied.
-
Run gmx grompp and gmx mdrun: This will start the production simulation.
Table 1: Key Simulation Parameters
| Parameter | Value/Method | Rationale |
| Force Field | CHARMM36m | A well-validated force field for protein and lipid simulations.[14] |
| Water Model | TIP3P | A standard water model compatible with the CHARMM force field.[14] |
| Temperature | 310 K | Above the phase transition temperature of POPC, ensuring a fluid membrane. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Thermostat | Nosé-Hoover | Maintains constant temperature. |
| Barostat | Parrinello-Rahman | Maintains constant pressure with semi-isotropic coupling for membranes. |
| Integration Timestep | 2 fs | A standard timestep for all-atom simulations with constraints on hydrogen bonds. |
| Constraints | LINCS | Constrains bond lengths involving hydrogen atoms, allowing for a larger timestep. |
| Electrostatics | Particle Mesh Ewald (PME) | An efficient method for calculating long-range electrostatic interactions. |
| van der Waals | Cut-off with a switch | Truncates non-bonded interactions at a certain distance to improve computational efficiency. |
III. Analysis of Simulation Trajectories
The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all atoms over time. A wide range of analyses can be performed on this data to understand the behavior of alamethicin in the membrane.
Peptide Insertion and Orientation
-
Root Mean Square Deviation (RMSD): To assess the conformational stability of the peptide.
-
Tilt Angle: The angle of the peptide's helical axis relative to the membrane normal. This is crucial for understanding the transition from a surface-bound to a transmembrane state.
Pore Formation and Stability
-
Radial Distribution Function (RDF): To analyze the aggregation of peptide monomers.
-
Pore Radius Profile: To measure the dimensions of the aqueous channel formed by the peptide assembly.
-
Water and Ion Permeation: To quantify the transport of water and ions through the pore.
Membrane Properties
-
Area per Lipid: To measure the effect of the peptide on membrane packing.
-
Membrane Thickness: To determine if the peptide causes local thinning or thickening of the bilayer.[12]
-
Lipid Order Parameters: To assess the ordering of the lipid acyl chains in the presence of the peptide.
IV. Visualizations
Visual representations are essential for understanding the complex processes observed in MD simulations.
Figure 1: A schematic overview of the molecular dynamics simulation workflow for studying alamethicin F50 in a lipid membrane.
Figure 2: A conceptual representation of the "barrel-stave" model for alamethicin (Alm) pore formation in a lipid bilayer.
Conclusion
Molecular dynamics simulations offer a powerful lens through which to view the complex interactions between alamethicin F50 and lipid membranes. By following the protocols outlined in this guide, researchers can gain valuable insights into the mechanisms of peptide-induced pore formation, which can inform the design of novel antimicrobial agents and enhance our fundamental understanding of membrane biophysics. The combination of robust simulation methodologies and careful analysis provides a solid framework for advancing research in this exciting field.
References
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Tieleman, D. P., Berendsen, H. J. C., & Sansom, M. S. P. (1999). An alamethicin channel in a lipid bilayer: molecular dynamics simulations. Biophysical Journal, 76(4), 1757–1769. [Link]
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Le, T. B., & Nielson, K. (2009). Alamethicin in lipid bilayers: Combined use of X-ray scattering and MD simulations. Physical Review E, 79(1), 011906. [Link]
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Im, W., & Roux, B. (2002). A thermodynamic approach to alamethicin pore formation. Biophysical Journal, 82(5), 2304–2314. [Link]
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Tieleman, D. P., & Sansom, M. S. P. (2001). Alamethicin helices in a bilayer and in solution: molecular dynamics simulations. Biophysical Journal, 80(1), 30–43. [Link]
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Perrin, B. S., Jr, & Pastor, R. W. (2016). Simulations of Membrane-Disrupting Peptides I: Alamethicin Pore Stability and Spontaneous Insertion. Biophysical Journal, 111(5), 1004–1014. [Link]
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Menestrina, G., & Garty, H. (1995). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1238(2), 159–166. [Link]
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Compchems. (2022, October 16). GROMACS Tutorial: How to simulate a protein in membrane environment. Retrieved from [Link]
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Sansom, M. S. P. (1999). The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations. Novartis Foundation Symposium, 225, 128–141. [Link]
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GROMACS forums. (2024, April 12). Antimcrobial peptide penetrate membrane tutorial. Retrieved from [Link]
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Pieta, P., Mirza, J., & Lipkowski, J. (2012). Direct visualization of the alamethicin pore formed in a planar phospholipid matrix. Proceedings of the National Academy of Sciences, 109(52), 21223–21228. [Link]
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Duclohier, H., & Schreiber, G. (1989). Interactions of the channel forming peptide alamethicin with artificial and natural membranes. Journal of Biosciences, 14(4), 381–389. [Link]
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Rebuffat, S., Goulard, C., Bodo, B., & Dideberg, O. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of Peptide Science, 9(11-12), 799–809. [Link]
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Cafiso, D. S. (1994). Alamethicin: a peptide model for voltage gating and protein-membrane interactions. Annual Review of Biophysics and Biomolecular Structure, 23, 141–165. [Link]
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Fox, R. O., Jr, & Richards, F. M. (1982). A voltage-gated ion channel model inferred from the crystal structure of alamethicin at 1.5-A resolution. Nature, 300(5890), 325–330. [Link]
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Application Note: Elucidating the Structure and Membrane Interaction of Alamethicin F50 Using X-ray Scattering Techniques
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of X-ray scattering techniques—namely Small-Angle X-ray Scattering (SAXS), Wide-Angle X-ray Scattering (WAXS), and X-ray Diffraction (XRD)—to characterize the structure of the antimicrobial peptide Alamethicin F50 and its interaction with lipid membranes. We delve into the causality behind experimental choices, provide detailed, field-proven protocols for sample preparation and data acquisition, and outline robust data analysis workflows. The goal is to equip investigators with the necessary knowledge to leverage these powerful techniques for a multi-scale understanding of peptide-membrane systems, from secondary structure to supramolecular pore assembly and membrane perturbation.
Introduction: The Alamethicin F50 Challenge
Alamethicin F50 is a 20-amino-acid peptide antibiotic, or peptaibol, known for its potent antimicrobial activity.[1] Its mechanism of action involves the formation of voltage-gated ion channels within cell membranes, leading to disruption of electrochemical gradients and ultimately, cell death.[2][3] This pore-forming capability is central to its therapeutic potential. Alamethicin's interaction with lipid bilayers is highly dependent on its concentration; at low peptide-to-lipid (P/L) ratios, it adsorbs to the membrane surface with its helical axis parallel to the bilayer plane. As the concentration increases beyond a critical threshold, the peptides reorient and insert into the membrane, assembling into transmembrane pores.[4][5]
A thorough understanding of this structural transition and the final pore architecture is critical for the rational design of new antimicrobial agents. X-ray scattering offers a suite of non-destructive techniques that can provide structural information across these critical length scales in a near-physiological environment.[6][7]
-
Wide-Angle X-ray Scattering (WAXS) probes atomic-level organization, revealing details about the peptide's secondary structure (e.g., α-helicity) and the packing of lipid acyl chains.[8][9]
-
Small-Angle X-ray Scattering (SAXS) provides low-resolution information on the overall size, shape, and assembly of larger structures, such as the entire peptide-lipid vesicle or the assembled pore complex.[10][11]
-
X-ray Diffraction (XRD) on ordered samples, such as stacked lipid multilayers, can yield precise information about the membrane's lamellar structure, including bilayer thickness, and can be used to solve the structure of peptide pores if they form a regular lattice.[4][5]
This guide will demonstrate how to synergistically apply these methods to build a complete structural model of Alamethicin F50's activity.
The Multi-Scale Investigation: From Peptide Fold to Membrane Perturbation
To fully characterize the Alamethicin F50 system, one must probe its structure at multiple hierarchical levels. The choice of X-ray technique is dictated by the specific length scale of the feature being investigated.
Caption: Multi-scale structural analysis of Alamethicin F50 using different X-ray techniques.
Experimental Design: The Rationale Behind the Protocol
A successful scattering experiment begins with a clear scientific question, which in turn dictates the sample system and methodology.
Formulating the Core Questions
-
How does Alamethicin F50 concentration affect the physical properties of a model membrane? This question probes membrane thinning, stiffening, or disordering.
-
Rationale & Technique: To measure precise changes in bilayer thickness, a well-ordered lamellar system is required. Therefore, X-ray Diffraction (XRD) on oriented lipid multilayers is the method of choice. By preparing samples with varying P/L ratios, one can directly correlate peptide concentration with changes in the lamellar D-spacing.[5]
-
-
What is the overall shape and oligomeric state of the peptide-lipid complex in solution? This addresses the structure of the functional pore or pre-pore aggregates.
-
Rationale & Technique: This requires a solution-state measurement of isotropically tumbling particles. Small-Angle X-ray Scattering (SAXS) on unilamellar vesicles (ULVs) is ideal. It averages the signal from all orientations to provide information on the radius of gyration (Rg) and the shape of the peptide-vesicle complex.[6][10]
-
-
Does Alamethicin F50 retain its α-helical structure upon membrane insertion? This validates the foundational assumption of a helical barrel-stave pore model.
-
Rationale & Technique: The α-helix has a characteristic repeating distance that gives rise to a specific scattering signal. Wide-Angle X-ray Scattering (WAXS) can detect this feature, typically seen as a broad peak corresponding to a real-space distance of ~5.4 Å (the helical pitch) and another related to inter-helix packing.[7][12] This is often measured simultaneously with SAXS.
-
Justification for Sample System Selection
-
Lipid Choice: Dioleoyl-phosphatidylcholine (DOPC) is a common and logical choice. Its single double bond in each acyl chain ensures the membrane is in a fluid, biologically relevant state at typical room temperatures. Its ~27 Å hydrophobic thickness provides a good match for the length of the alamethicin helix, minimizing bilayer mismatch effects unless that is the specific variable being studied.[13][14]
-
Peptide-to-Lipid (P/L) Ratio Series: This is not merely a technical replication; it is the core independent variable. A series of P/L ratios (e.g., 1:150, 1:100, 1:50, 1:20) is essential to map the structural landscape from the surface-adsorbed state to the fully inserted, pore-forming state.[4][15] This allows for the determination of the critical concentration required for pore formation.
Detailed Protocols: From Sample Preparation to Data Acquisition
The quality of X-ray scattering data is entirely dependent on meticulous sample preparation. The following protocols are designed to be self-validating by minimizing common artifacts.
Protocol 1: Preparation of Alamethicin-DOPC Unilamellar Vesicles (ULVs) for SAXS/WAXS
Objective: To create a monodisperse solution of peptide-loaded vesicles with a perfectly matched buffer for background subtraction.
Materials:
-
DOPC powder
-
Alamethicin F50
-
Chloroform, Methanol
-
SAXS Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (100 nm pore size)
-
Rotary evaporator, Nitrogen gas stream
-
Dialysis device (e.g., cassette with 3.5 kDa MWCO or dialysis buttons).[16]
Methodology:
-
Lipid Film Formation: a. Co-dissolve the desired amounts of DOPC and Alamethicin F50 in a chloroform/methanol mixture in a round-bottom flask to achieve the target P/L ratio. Causality: Co-dissolving ensures a homogeneous mixture of peptide and lipid in the final bilayer. b. Remove the organic solvent using a rotary evaporator to form a thin lipid-peptide film on the flask wall. c. Place the flask under a gentle stream of nitrogen for 30 minutes, followed by high vacuum for at least 2 hours to remove all residual solvent traces. Trustworthiness: Residual solvent can alter membrane fluidity and structure, leading to artifacts.
-
Hydration & Vesicle Formation: a. Hydrate the film with the SAXS buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs). b. The suspension will appear milky. Subject the MLV suspension to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath. Causality: This process breaks down large MLVs and helps distribute the peptide more evenly among the lamellae.
-
Extrusion for Unilamellar Vesicles (ULVs): a. Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes. Equilibrate the heating block to a temperature above the lipid's phase transition (for DOPC, room temperature is sufficient). b. Pass the vesicle suspension through the extruder 21 times. Causality: An odd number of passes ensures the final sample exits from the opposite side of the extruder, promoting homogeneity. This process creates ULVs with a defined, narrow size distribution, which is critical for SAXS data modeling. The solution should become significantly clearer.
-
Crucial Step: Buffer Matching via Dialysis: a. Transfer the extruded ULV sample into a dialysis cassette or button. b. Dialyze against a >100-fold volume of the exact same SAXS buffer stock used for hydration for at least 12 hours at 4°C, with one buffer change.[16] c. The dialysate is now the perfect buffer blank. Collect this dialysate for the background measurement. Trustworthiness: This is the most reliable way to ensure that the buffer measured for background subtraction has the exact same composition and scattering properties as the buffer in the sample, accounting for any small molecules that may have leached from equipment.
-
Final Quality Control: a. Measure the final concentration of the sample. b. (Optional but recommended) Check for monodispersity and aggregation using Dynamic Light Scattering (DLS).
Protocol 2: SAXS/WAXS Data Acquisition at a Synchrotron Source
Objective: To collect high-quality scattering data for the peptide-vesicle sample and its matched buffer blank while monitoring for and mitigating radiation damage.
Typical Synchrotron Beamline Parameters:
| Parameter | SAXS Configuration | WAXS Configuration | Rationale |
| X-ray Energy | 10-12 keV | 10-12 keV | Provides a good balance of flux and penetration for biological samples. |
| Wavelength (λ) | ~1.0 - 1.2 Å | ~1.0 - 1.2 Å | Determines the accessible q-range. |
| Sample-Detector Distance | 2 - 4 m | 0.5 - 1 m | A longer distance resolves smaller angles (larger structures); a shorter distance captures wider angles (smaller structures).[17] |
| Exposure Time | 0.1 - 1 s per frame | 0.1 - 1 s per frame | Must be long enough for good statistics but short enough to avoid radiation damage. |
| Sample Volume | 15 - 30 µL | 15 - 30 µL | Dependent on the sample cell/capillary used. |
| q-range (Å⁻¹) | ~0.005 - 0.5 | ~0.4 - 2.5 | The combined range covers both supramolecular and secondary structures.[8][17] |
Methodology:
-
Sample Loading: Load the sample into a quartz capillary or a dedicated sample cell within a temperature-controlled holder (e.g., 25°C).
-
Data Collection Strategy: a. Collect multiple short-exposure frames (e.g., 20 frames of 0.5s each) as the sample flows slowly through the beam or is oscillated. Causality: This strategy minimizes radiation damage by constantly exposing a fresh volume of the sample. Comparing successive frames is the primary method for detecting damage. b. After the sample measurement, thoroughly clean the capillary. c. Load the matched buffer blank (the dialysate from Protocol 1) and collect data using the identical acquisition parameters. d. Collect data for an empty capillary/cell to subtract instrument background.
-
On-the-fly Quality Control: a. Radially integrate and compare the first and last frames of the sample exposure. If they are identical, no significant radiation damage has occurred. If the intensity at low q increases, it indicates radiation-induced aggregation. b. Perform a preliminary buffer subtraction. A clean subtraction should result in a smooth curve that approaches zero at high q values. Poor subtraction indicates a buffer mismatch.[18]
Caption: General experimental workflow from sample preparation to raw data acquisition.
Data Analysis and Interpretation: Extracting Structural Insights
Raw 2D scattering patterns must be processed and analyzed to yield meaningful structural parameters.
From 2D Pattern to 1D Profile
The first step for all data is the subtraction of the empty cell background, followed by azimuthal integration to convert the 2D detector image into a 1D plot of intensity I(q) versus the scattering vector q, where q = (4πsinθ)/λ.[17] After this, the matched buffer profile is subtracted from the sample profile to yield the scattering signal of the macromolecules alone.
SAXS Data Analysis Workflow
-
Guinier Analysis (low q region): A plot of ln[I(q)] vs. q² should be linear for a well-behaved, non-aggregated sample. The slope of this line yields the Radius of Gyration (Rg), a measure of the overall size of the scattering particle. An upward curve at the lowest q values is a clear sign of aggregation.[11]
-
Pair-Distance Distribution Function P(r): This function, obtained by an indirect Fourier transform of the entire I(q) curve, represents the distribution of all inter-atomic distances within the particle. It provides the maximum particle dimension (Dmax) and gives a qualitative indication of the particle's shape (e.g., spherical, elongated, hollow).
-
Kratky Plot (q²I(q) vs. q): This plot is a powerful diagnostic for the flexibility and folded state of the particle. A compact, globular particle will show a distinct bell-shaped peak, while a flexible or intrinsically disordered system will exhibit a plateau at high q.[11]
Table 1: Hypothetical SAXS Results for Alamethicin-DOPC Vesicles
| P/L Ratio | Rg (Å) | Dmax (Å) | Kratky Plot Interpretation | Structural Implication |
| 0 (Pure DOPC) | 450 | 1050 | Bell-shaped peak | Well-formed, globular 100 nm vesicles. |
| 1:150 (Low) | 452 | 1060 | Bell-shaped peak | Minimal change; peptides likely adsorbed on the surface without gross morphological changes. |
| 1:20 (High) | 445 | 1040 | Minor peak broadening | Vesicles may be slightly compacted or deformed due to peptide insertion and pore formation. |
WAXS Data Analysis
The WAXS region is inspected for characteristic peaks related to secondary structure. For Alamethicin, which is predominantly α-helical, a broad peak is expected around q ≈ 1.1-1.2 Å⁻¹. This corresponds to a real-space distance of d = 2π/q ≈ 5.2 - 5.7 Å, consistent with the pitch of an α-helix. The presence and intensity of this peak confirm that the peptide maintains its helical fold within the membrane environment.
XRD Data Analysis (Oriented Multilayers)
For oriented samples, the 1D profile will show a series of sharp Bragg peaks at positions q₁, q₂, q₃... that are integer multiples of the first peak (qₙ = n * q₁).
-
Lamellar D-spacing: The repeat distance of the lipid bilayers is calculated directly from the position of the first-order Bragg peak: D = 2π/q₁ .
-
Interpretation: By plotting D as a function of the P/L ratio, the effect of the peptide on the membrane can be quantified. A decrease in D indicates membrane thinning, a phenomenon often observed when alamethicin inserts and forms pores, pulling the lipid headgroups closer together.[5][13]
Caption: Data analysis pipeline from raw scattering patterns to final structural parameters.
Conclusion
The combination of SAXS, WAXS, and XRD provides a powerful, multi-scale approach to understanding the structural biology of membrane-active peptides like Alamethicin F50. By carefully designing experiments with justified sample systems and executing meticulous protocols, researchers can move beyond simple observation to quantitative characterization. This integrated methodology allows for the confirmation of secondary structure (WAXS), the determination of overall pore assembly and shape (SAXS), and the precise measurement of the peptide's impact on the host membrane (XRD). The insights gained from these techniques are invaluable for elucidating mechanisms of action and advancing the development of next-generation antimicrobial therapeutics.
References
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He, K., Ludtke, S. J., Worcester, D. L., & Huang, H. W. (1995). Alamethicin in lipid bilayers: Combined use of X-ray scattering and MD simulations. Biophysical Journal. [Link]
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Gleason, N. J., Miskowiec, P., & Nagle, J. F. (2009). Alamethicin in Lipid Bilayers: Combined Use of X-ray Scattering and MD Simulations. Biophysical Journal. [Link]
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Li, C., & Salditt, T. (2004). Conformation of peptides in lipid membranes studied by x-ray grazing incidence scattering. Biophysical Journal. [Link]
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Yang, L., Harroun, T. A., Weiss, T. M., Ding, L., & Huang, H. W. (2001). Structure of the Alamethicin Pore Reconstructed by X-Ray Diffraction Analysis. Biophysical Journal. [Link]
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Yang, L., Harroun, T. A., Weiss, T. M., Ding, L., & Huang, H. W. (2001). Structure of the alamethicin pore reconstructed by x-ray diffraction analysis. PubMed. [Link]
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Caminiti, R., Faraone, A., Gapiński, J., & Mazzamuto, G. (2009). Alamethicin-lipid interaction studied by energy dispersive X-ray diffraction. Colloids and Surfaces B: Biointerfaces. [Link]
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Caminiti, R., Faraone, A., Gapiński, J., & Mazzamuto, G. (2009). Alamethicin-lipid interaction studied by energy dispersive X-ray diffraction. ResearchGate. [Link]
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Mishra, A., et al. (2011). Small-Angle X-ray Scattering Studies of Peptide–Lipid Interactions Using the Mouse Paneth Cell α-Defensin. Methods in Enzymology. [Link]
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Hura, G. L., et al. (2009). Characterization of Proteins with Wide-angle X-ray Solution Scattering (WAXS). Nature Methods. [Link]
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Narayanan, T., Rüter, A., & Olsson, U. (2021). Multiscale Structural Elucidation of Peptide Nanotubes by X-Ray Scattering Methods. Frontiers in Chemistry. [Link]
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Wikipedia contributors. (2023). Alamethicin. Wikipedia. [Link]
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Narayanan, T., Rüter, A., & Olsson, U. (2021). (A) SAXS and WAXS (inset) profiles from A6K peptide for two... ResearchGate. [Link]
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Słupski, M., et al. (2021). Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. Molecules. [Link]
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Degenkolb, T., & Brückner, H. (2018). Peptaibols: Diversity, bioactivity, and biosynthesis. Chemistry & Biodiversity. [Link]
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Menini, A., & Gambale, F. (1995). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. Biophysical Journal. [Link]
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Hamley, I. W. (2023). Small-angle scattering techniques for peptide and peptide hybrid nanostructures and peptide-based biomaterials. Current Opinion in Colloid & Interface Science. [Link]
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Wu, Y., He, K., Ludtke, S. J., & Huang, H. W. (1995). X-Ray Diffraction Study of Lipid Bilayer Membranes Interacting with Amphiphilic Helical Peptides: Diphytanoyl Phosphatidylcholine with Alamethicin at Low Concentrations. Biophysical Journal. [Link]
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Groenning, M. (2010). The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy. Acta Crystallographica Section D: Biological Crystallography. [Link]
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Pan, J., et al. (2019). Antimicrobial peptide mechanism studied by scattering-guided molecular dynamics simulation. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
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Conlon, J. M. (2021). The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions. Chemical Society Reviews. [Link]
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Li, C., & Salditt, T. (2004). Conformation of Peptides in Lipid Membranes Studied by X-Ray Grazing Incidence Scattering. Biophysical Journal. [Link]
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Schmidt, J. J., & Makowski, L. (2020). Obtaining Tertiary Protein Structures by the ab Initio Interpretation of Small Angle X-ray Scattering Data. Journal of Chemical Theory and Computation. [Link]
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Kikhney, A. G., & Svergun, D. I. (2015). Sample preparation, data collection and preliminary data analysis in biomolecular solution X-ray scattering. Methods in Molecular Biology. [Link]
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van der Woning, B., et al. (2022). A General Small-Angle X-ray Scattering-Based Screening Protocol for Studying Physical Stability of Protein Formulations. Pharmaceutics. [Link]
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CD Formulation. (n.d.). Small-Angle X-ray Scattering (SAXS) Technology. CD Formulation. [Link]
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Gleason, N. J., Miskowiec, P., & Nagle, J. F. (2009). Alamethicin in Lipid Bilayers: Combined use of X-ray Scattering and MD Simulations. Biophysical Journal. [Link]
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Degenkolb, T., & Brückner, H. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of Peptide Science. [Link]
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Grüber, G. (2006). Small-Angle X-ray Scattering Studies of Membrane Transporter Peripheral Components and Soluble Domains. Springer Nature. [Link]
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Gauthier, M. A., et al. (2018). Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N-terminal Hydrophobic Triazole Substituents. ResearchGate. [Link]
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Graewert, M. A., & Svergun, D. I. (2015). A practical guide to small angle X-ray scattering (SAXS) of flexible and intrinsically disordered proteins. FEBS Letters. [Link]
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Rateb, M. E., et al. (2020). Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. Journal of Natural Products. [Link]
-
Nielsen, J. E., et al. (2020). Understanding the Mechanism of Antimicrobial Peptides using Small-Angle X-ray and Neutron Scattering Techniques. ResearchGate. [Link]
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Jeffries, C. M., et al. (2016). Sample and Buffer Preparation for SAXS. Methods in Molecular Biology. [Link]
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SIBYLS. (n.d.). SAXS Sample Preparation. Lawrence Berkeley National Laboratory. [Link]
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Xenocs. (n.d.). 6 sample pitfalls to look out for when preparing for SAXS experiments. Xenocs. [Link]
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Hardman, B., et al. (2023). Sample Preparation of Atherosclerotic Plaque for SAXS/WAXS Experimentation. ACS Omega. [Link]
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Application Notes and Protocols: A Guide to the Preparation of Alamethicin F50 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
Alamethicin F50, a potent channel-forming peptaibol antibiotic from Trichoderma viride, is a cornerstone tool in biophysical research and drug development for studying membrane transport and ion channel dynamics.[1][2] The reliability and reproducibility of experimental outcomes are critically dependent on the proper preparation and handling of alamethicin stock solutions. This guide provides a comprehensive, field-proven protocol for preparing, storing, and handling alamethicin F50 stock solutions, underpinned by scientific principles to ensure experimental success.
Scientific Introduction: The Significance of Alamethicin F50
Alamethicin is a 20-amino acid peptide that self-assembles within lipid bilayers to form voltage-gated ion channels.[3][4][5] This property makes it an exemplary model for investigating the fundamental principles of ion channel function, peptide-membrane interactions, and the biophysical consequences of membrane permeabilization.[6] The "F50" designation refers to a specific, neutral fraction of alamethicin isoforms.[7] Understanding the mechanism of action is crucial for its application; alamethicin monomers insert into the cell membrane and aggregate, forming pores that disrupt the cell's integrity by allowing uncontrolled ion leakage.[8][9]
The meticulous preparation of alamethicin stock solutions is paramount. Improperly prepared solutions can lead to aggregation, inaccurate concentrations, and reduced biological activity, thereby compromising experimental results. This protocol is designed to mitigate these risks and ensure the consistent performance of alamethicin F50 in your research.
Essential Physicochemical Properties of Alamethicin F50
A thorough understanding of the material's properties is the foundation of a robust protocol.
| Property | Value & Conditions | Source(s) |
| Molecular Formula | C92H150N22O25 | [10] |
| Molecular Weight | ~1964.3 g/mol | [6] |
| Appearance | Off-white solid/crystalline solid | [6][] |
| Solubility | Soluble in Methanol (~10-20 mg/mL), Ethanol (~100 mg/mL), and DMSO (~10 mg/mL). Poorly soluble in water. | [1][2][6][] |
| Storage (Solid) | Store at -20°C, desiccated and protected from light. | [1] |
| Storage (Solution) | Store at -20°C in aliquots. | [12] |
Detailed Protocol: Preparation of Alamethicin F50 Stock Solution (1 mg/mL in Methanol)
This protocol describes the preparation of a 1 mg/mL stock solution in methanol, a common solvent choice.
Required Materials & Equipment
-
Alamethicin F50 powder
-
Anhydrous, ACS-grade Methanol
-
Sterile, conical-bottom polypropylene microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated precision pipettes with sterile, low-retention filter tips
-
Analytical balance (readability to at least 0.1 mg)
-
Vortex mixer
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
Step-by-Step Methodology
Causality Behind Choices: This protocol emphasizes precision and sterility to prevent contamination and ensure accurate concentration. The use of a fume hood is mandatory due to the toxic nature of alamethicin if inhaled or ingested.[10][13][14]
-
Pre-equilibration: Allow the vial of alamethicin F50 powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: In a fume hood, carefully weigh the desired amount of alamethicin F50 into a sterile microcentrifuge tube using an analytical balance. For a 1 mg/mL solution, accurately weigh 1 mg of the powder.
-
Solvent Addition: Add the corresponding volume of anhydrous methanol to the microcentrifuge tube. For 1 mg of alamethicin, add 1 mL of methanol.
-
Dissolution: Tightly cap the tube and vortex at medium speed for 30-60 seconds, or until the powder is completely dissolved. The resulting solution should be clear and colorless. Visually inspect against a dark background to ensure no particulates are present.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.[12] Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Long-term Storage: Store the aliquots at -20°C in a non-frost-free freezer. Under these conditions, the stock solution should be stable for several months.
Experimental Workflow Diagram
Caption: Workflow for the preparation of Alamethicin F50 stock solution.
Self-Validating Systems and Quality Control
-
Concentration Verification: For applications requiring precise concentrations, the stock solution can be validated using UV-Vis spectrophotometry. This requires knowledge of the molar extinction coefficient of alamethicin in the chosen solvent.
-
Functional Validation: The ultimate test of a stock solution's quality is its biological activity. A functional assay, such as a lipid bilayer electrophysiology experiment, can confirm the channel-forming properties of the prepared alamethicin.
Safety and Handling Precautions
Alamethicin is toxic if swallowed.[10][13] Always handle alamethicin powder and solutions in a fume hood while wearing appropriate PPE.[13][14] In case of accidental contact, wash the affected area thoroughly with water. Dispose of all waste materials according to institutional and local regulations for hazardous chemical waste.
Mechanism of Action Visualization
The following diagram illustrates the voltage-dependent mechanism of alamethicin channel formation.
Caption: Voltage-gated formation of an alamethicin ion channel.
References
-
Sansom, M. S. (1991). Alamethicin. A rich model for channel behavior. National Center for Biotechnology Information. [Link]
-
Tosteson, M. T. (1999). The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations. PubMed. [Link]
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Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1984). Alamethicin. A rich model for channel behavior. PubMed. [Link]
-
Aguilella, V. M., & Bezrukov, S. M. (2001). Properties of cytotoxic peptide-formed ion channels. American Physiological Society. [Link]
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Mathew, M. K., & Balaram, P. (1983). Alamethicin and related membrane channel forming polypeptides. PubMed. [Link]
-
Wikipedia. (2023). Alamethicin. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Alamethicin. PubChem Compound Database. [Link]
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De Zotti, M., D'Elios, M. M., Gheri, F., Gobbo, M., & Crisma, M. (2004). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. PubMed. [Link]
-
Cantrell, C. L., Schrader, K. K., & Cutler, S. J. (2021). Preamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. National Center for Biotechnology Information. [Link]
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Kirschbaum, J., Brückner, H., & Graf, H. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. PubMed. [Link]
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Alamethicin F50: A Definitive Guide for Antimicrobial Peptide Research – Applications and Protocols
Introduction
The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotics and an exploration of novel therapeutic strategies. Antimicrobial peptides (AMPs) represent a promising frontier, offering diverse mechanisms of action that can circumvent common resistance pathways.[1][2] Within this field, understanding the precise molecular interactions between a peptide and a target membrane is paramount. Alamethicin F50, a 20-amino acid peptaibol (a peptide containing the non-proteinogenic amino acid α-aminoisobutyric acid, Aib) isolated from the fungus Trichoderma viride, stands as a cornerstone model for this purpose.[3][4]
Unlike many AMPs whose mechanisms can be pleiotropic or difficult to resolve, alamethicin F50 exhibits a distinct and well-characterized mode of action: the formation of voltage-gated ion channels via the "barrel-stave" model.[5][6][7] This makes it an invaluable tool—not just as an antimicrobial agent, but as a biophysical probe and a benchmark for mechanistic studies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of alamethicin F50's molecular properties and detailed, field-proven protocols to leverage its unique characteristics in AMP research.
Section 1: The Molecular Profile and Mechanism of Alamethicin F50
Structure and Composition
Alamethicin F50 is a microheterogeneous mixture, with the major component being a 20-residue peptide.[3] Key structural features include:
-
N-terminal Acetylation: The N-terminus is blocked with an acetyl group.
-
C-terminal Phenylalaninol: The C-terminus is an amino alcohol, phenylalaninol (Pheol).
-
High Aib Content: The sequence is rich in Aib, which strongly promotes helical conformations.
-
Neutral Variant (F50): It is distinguished from the acidic F30 series by the presence of a neutral Glutamine (Gln) residue at position 18, whereas the F30 series contains Glutamic acid (Glu).[3][8]
These features contribute to its amphipathic character, with a hydrophobic face and a more hydrophilic face, which is critical for its membrane activity.
The Barrel-Stave Mechanism of Action
Alamethicin F50 is the archetypal example of the barrel-stave pore model.[5][9][10] This mechanism is a multi-step, concentration and voltage-dependent process that provides a clear framework for studying membrane disruption. It stands in contrast to other proposed AMP mechanisms, such as the "toroidal pore" or "carpet" models, making alamethicin a non-negotiable positive control for defining this specific pathway.[7][11]
The process can be broken down into four key stages:
-
Adsorption: Monomeric alamethicin peptides in solution first bind to the surface of the lipid bilayer, lying parallel to the membrane plane.[12][13]
-
Insertion: The application of a transmembrane potential (voltage) creates an electric field that interacts with the peptide's large dipole moment.[14][15] This drives the reorientation and insertion of the monomers into the hydrophobic core of the membrane, adopting a transmembrane orientation.[12][13]
-
Aggregation: Once a critical concentration of inserted monomers is reached, they self-assemble into oligomeric clusters.[9][16]
-
Pore Formation: The aggregated helical peptides (the "staves") arrange in a circular, barrel-like structure, creating a central, water-filled pore. The hydrophobic surfaces of the helices face the lipid acyl chains, while the hydrophilic surfaces line the channel. This pore allows the passage of ions and small molecules, disrupting the cell's electrochemical gradient and leading to cell death.[5][17]
The distinct conductance levels observed in electrophysiology experiments correspond to pores formed by a varying number of monomers, providing a direct readout of the oligomeric state of the channel.[5][18]
Step-by-Step Method:
-
Chamber Setup: Assemble the PLB cuvette and partition. Fill both cis (front) and trans (back) chambers with degassed electrolyte buffer. Ensure no air bubbles are trapped near the aperture.
-
Electrode Placement: Place Ag/AgCl electrodes in each chamber. The cis chamber is defined as the one where the peptide will be added and is connected to the amplifier headstage (command). The trans chamber is connected to ground.
-
Membrane Formation: Using a fine paintbrush or glass rod, apply a small amount of the lipid/decane solution across the aperture, forming a thick lipid annulus. The lipid will spontaneously thin over several minutes to form a bilayer.
-
Capacitance Check: Monitor the membrane's capacitance. A stable bilayer will typically have a capacitance of 0.4-0.8 µF/cm². For a 150 µm aperture, this corresponds to ~70-140 pF. Test for stability by applying a voltage pulse (e.g., 50 mV); the membrane should not break.
-
Peptide Addition: Once a stable membrane is formed, add a small aliquot of the alamethicin stock solution to the cis chamber to achieve a final concentration in the range of 10-100 ng/mL. Allow the solution to stir gently for 2-5 minutes to facilitate peptide interaction with the membrane.
-
Data Acquisition: Apply a constant holding potential (e.g., +100 mV). Begin recording the current. You should observe discrete, stepwise jumps in the current, corresponding to the opening and closing of alamethicin channels of different sizes.
-
Data Analysis:
-
Generate an all-points histogram from a stable section of the recording. The peaks in the histogram correspond to the current levels of the different channel states.
-
Calculate the conductance (G) for each state using Ohm's law: G = I/V, where I is the current of a given state and V is the applied voltage.
-
Analyze the channel lifetime (dwell time) for each conductance state.
-
Self-Validation: The observation of multiple, discrete, and stable current levels that are linearly dependent on voltage is the hallmark of alamethicin's barrel-stave channel activity.
Protocol: Membrane Permeabilization via Vesicle Dye Leakage Assay
Principle: This population-based assay measures the ability of a peptide to disrupt the integrity of model membranes (liposomes). Large unilamellar vesicles (LUVs) are loaded with a self-quenching concentration of a fluorescent dye. Peptide-induced pore formation causes the dye to leak out into the bulk solution, becoming de-quenched and resulting in a measurable increase in fluorescence.
Materials:
-
Lipids (e.g., POPC for neutral membranes, or POPC:POPG 3:1 for anionic membranes)
-
Fluorescent dye: 5(6)-Carboxyfluorescein (CF)
-
Dye buffer (e.g., 50 mM CF, 10 mM HEPES, pH 7.4)
-
Assay buffer (e.g., 150 mM NaCl, 10 mM HEPES, pH 7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Fluorometer
Step-by-Step Method:
-
Lipid Film Preparation: Dissolve lipids in chloroform in a round-bottom flask. Evaporate the solvent under a stream of nitrogen gas, followed by drying under high vacuum for at least 2 hours to form a thin lipid film.
-
Hydration: Hydrate the lipid film with the dye buffer to form multilamellar vesicles (MLVs).
-
Vesicle Extrusion: Subject the MLV suspension to several freeze-thaw cycles. Then, extrude the suspension (~21 times) through a 100 nm polycarbonate membrane to form LUVs of a defined size.
-
Purification: Separate the dye-loaded LUVs from unencapsulated dye by passing the mixture through a size-exclusion column equilibrated with the assay buffer. Collect the turbid fractions containing the vesicles.
-
Fluorescence Assay:
-
Dilute the LUV suspension in assay buffer in a cuvette to a final lipid concentration of 25-50 µM.
-
Place the cuvette in the fluorometer (Excitation: 492 nm, Emission: 517 nm) and record a stable baseline fluorescence (F₀).
-
Add the desired concentration of alamethicin F50 and monitor the increase in fluorescence (Fₜ) over time until it plateaus.
-
At the end of the experiment, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and measure the maximum fluorescence (F₁₀₀).
-
-
Data Analysis: Calculate the percentage of dye leakage at time 't' using the formula: % Leakage = [(Fₜ - F₀) / (F₁₀₀ - F₀)] * 100
Controls: A negative control (buffer only) should show no leakage. The Triton X-100 addition serves as the 100% leakage positive control.
Section 4: Data Interpretation & Quantitative Analysis
Proper interpretation of experimental data is crucial. Alamethicin F50 provides highly reproducible quantitative results that can be used for comparison.
| Parameter | Typical Value Range | Method of Determination | Causality & Insight | Reference(s) |
| Single Channel Conductance (State 3) | 0.8 - 1.2 nS (in 1 M KCl) | Planar Lipid Bilayer (PLB) | Represents the ionic current through a common oligomeric state of the pore. The specific value depends on ion concentration and composition. | [5][19] |
| Voltage Threshold for Insertion | +30 to +80 mV | Planar Lipid Bilayer (PLB) | The minimum transmembrane potential required to overcome the energy barrier for peptide insertion into the hydrophobic membrane core. | [14][15] |
| Peptide:Lipid Ratio for 50% Leakage | 1:200 to 1:1000 | Vesicle Dye Leakage Assay | Indicates the peptide concentration relative to lipid required to cause significant membrane disruption. A lower ratio signifies higher potency. | [20] |
| Helical Content in Membranes | > 80% α-helix | Circular Dichroism (CD) | Confirms that alamethicin adopts its functional, helical conformation upon interacting with a membrane-mimetic environment. | [12][21] |
| Membrane Mass Change upon Binding | Net mass loss (at >1 µM) | QCM-D | A key finding consistent with the barrel-stave model, where lipid molecules are displaced from the bilayer to accommodate the peptide pore, as opposed to a carpet or toroidal model which would likely result in a net mass increase. | [20] |
Conclusion
Alamethicin F50 is more than just an antimicrobial peptide; it is a precision tool for biophysical research. Its well-established barrel-stave mechanism provides a clear and testable model that can be used to validate experimental systems, benchmark the activity of novel AMPs, and probe the fundamental principles of peptide-lipid interactions. By employing the robust protocols outlined in this guide, researchers can confidently integrate alamethicin F50 into their workflows to gain deeper, more reliable insights into the molecular forces that govern membrane disruption. As the field moves towards rational drug design, the lessons learned from this classic channel-former will continue to be indispensable.
References
-
The barrel-stave model as applied to alamethicin and its analogs reevaluated - PMC - NIH. (No Date). Available at: [Link]
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Latest developments on the mechanism of action of membrane disrupting peptides - PMC. (No Date). Available at: [Link]
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Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed. (2009). PubMed. Available at: [Link]
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Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PubMed Central. (No Date). Available at: [Link]
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Two classes of alamethicin transmembrane channels: molecular models from single-channel properties - PMC - NIH. (No Date). Available at: [Link]
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Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration. (No Date). Available at: [Link]
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Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed. (1996). PubMed. Available at: [Link]
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Orientation and peptide-lipid interactions of alamethicin incorporated in phospholipid membranes: polarized infrared and spin-label EPR spectroscopy - PubMed. (2009). Biochemistry, 48(4), pp. 754–763. Available at: [Link]
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Alamethicin. A rich model for channel behavior - PMC - NIH. (No Date). Available at: [Link]
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Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores - Oreate AI. (2026). Available at: [Link]
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Barrel-stave model or toroidal model? A case study on melittin pores - PMC - NIH. (No Date). Available at: [Link]
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Two classes of alamethicin transmembrane channels: Molecular models from single-channel properties - ResearchGate. (No Date). Available at: [Link]
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Alamethicin and related peptaibols--model ion channels - PubMed. (1991). Progress in biophysics and molecular biology, 55(3), pp. 139–235. Available at: [Link]
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Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N-terminal Hydrophobic Triazole Substituents | Request PDF - ResearchGate. (2018). Available at: [Link]
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Lipid-alamethicin interactions influence alamethicin orientation - PubMed. (1991). Biophysical journal, 60(4), pp. 839–846. Available at: [Link]
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Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed. (1994). Annual review of biophysics and biomolecular structure, 23, pp. 141–165. Available at: [Link]
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Barrel-stave model for alamethicin and toroidal model for magainin... | Download Scientific Diagram - ResearchGate. (No Date). Available at: [Link]
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Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. (2021). Molecules, 26(20). Available at: [Link]
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Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers - Calvin Digital Commons. (No Date). Available at: [Link]
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Effect of Alamethicin on the Structure of Lipid Bilayers - Chinese Physics C. (2005). Chinese Physics C, 29(1), pp. 86–89. Available at: [Link]
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Pore Forming Properties of Alamethicin in Negatively Charged Floating Bilayer Lipid Membranes Supported on Gold Electrodes - PubMed. (2018). Langmuir : the ACS journal of surfaces and colloids, 34(45), pp. 13628–13637. Available at: [Link]
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Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide - PubMed. (2018). Langmuir : the ACS journal of surfaces and colloids, 34(21), pp. 6215–6224. Available at: [Link]
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Single-cell, time-resolved study of the effects of the antimicrobial peptide alamethicin on Bacillus subtilis - PubMed. (2016). Biochimica et biophysica acta, 1858(5), pp. 1106–1115. Available at: [Link]
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Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC - NIH. (No Date). Available at: [Link]
-
Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N‐terminal Hydrophobic Triazole Substituents. - Sílice (CSIC). (No Date). Available at: [Link]
-
Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ | Request PDF - ResearchGate. (2008). Available at: [Link]
-
Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration - PubMed. (2014). Colloids and surfaces. B, Biointerfaces, 116, pp. 646–652. Available at: [Link]
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Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. (No Date). Available at: [Link]
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Interactions of the channel forming peptide alamethicin with artificial and natural membranes - Indian Academy of Sciences. (No Date). Available at: [Link]
-
Alamethicin adsorption to a planar lipid bilayer - PMC - NIH. (No Date). Available at: [Link]
-
Membrane Active Peptides and Their Biophysical Characterization - PMC - NIH. (No Date). Available at: [Link]
-
Pore Forming Properties of Alamethicin F50/5 Inserted in a Biological Membrane - IRIS. (No Date). Available at: [Link]
-
Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - MDPI. (No Date). Available at: [Link]
-
Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach - PubMed. (2009). The journal of organic chemistry, 74(17), pp. 6724–6731. Available at: [Link]
-
Probing alamethicin channels with water-soluble polymers. Size-modulated osmotic action - PubMed. (1996). Biophysical journal, 70(2), pp. 783–793. Available at: [Link]
-
Probing alamethicin channels with water-soluble polymers. Size-modulated osmotic action - PMC - NIH. (No Date). Available at: [Link]
-
Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis - NIH. (No Date). Available at: [Link]
Sources
- 1. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
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- 3. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Alamethicin on the Structure of Lipid Bilayers [cpc.ihep.ac.cn]
- 5. The barrel-stave model as applied to alamethicin and its analogs reevaluated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores - Oreate AI Blog [oreateai.com]
- 7. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buy alamethicin F50 (EVT-1168213) [evitachem.com]
- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-alamethicin interactions influence alamethicin orientation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alamethicin. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pore Forming Properties of Alamethicin in Negatively Charged Floating Bilayer Lipid Membranes Supported on Gold Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Single-cell, time-resolved study of the effects of the antimicrobial peptide alamethicin on Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
Determining Alamethicin F50 Channel Conductance Levels: An Application Note & Protocol
Introduction
Alamethicin F50 is a well-characterized, 20-amino acid peptide antibiotic belonging to the peptaibol family, isolated from the fungus Trichoderma viride.[1] Its significance in biophysical research stems from its ability to self-assemble within lipid bilayers to form voltage-dependent ion channels.[2][3] This property makes alamethicin an exemplary model system for studying the fundamental principles of ion channel structure, function, and modulation.
Alamethicin F50 is a neutral variant of the alamethicin family, distinguished by a glutamine residue at position 18.[2] The formation of an alamethicin channel is a dynamic process initiated by a transmembrane voltage, which drives the insertion and aggregation of individual peptide helices into the membrane.[4] These helices arrange themselves into a "barrel-stave" structure, forming a central aqueous pore.[5] A key characteristic of alamethicin channels is their multiple conductance states, where each discrete level of ion flow corresponds to a different number of peptide monomers comprising the channel bundle.[4] A change in the number of helices in the bundle results in a switch in the single-channel conductance level.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for accurately determining the conductance levels of alamethicin F50 channels. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol using the planar lipid bilayer (BLM) technique, and outline the data analysis workflow required to resolve discrete conductance states.
Factors Influencing Alamethicin Channel Conductance
The conductance and gating behavior of alamethicin channels are not intrinsic properties of the peptide alone but are significantly modulated by the surrounding microenvironment. Understanding these factors is critical for designing robust experiments and interpreting results.
-
Voltage: Alamethicin channels are voltage-gated, meaning they are activated by a transmembrane electrical potential.[4] The probability of channel opening and the distribution of conductance states are highly dependent on the applied voltage.
-
Lipid Bilayer Composition: The physical properties of the lipid bilayer play a crucial role.
-
Lipid Charge: The presence of charged lipids in the membrane can modify the local ion concentration near the channel entrance due to surface charge effects, thereby altering the measured conductance.[6]
-
Membrane Thickness: Alamethicin conductance parameters vary systematically with changes in membrane thickness.[3]
-
Lipid Shape and Curvature Stress: Lipids that favor non-lamellar phases can influence the energetics of channel formation and the relative probabilities of different conductance states.
-
-
Ionic Strength: The concentration of the electrolyte solution directly impacts the magnitude of the single-channel current. Channels are generally more stable in high ionic strength solutions compared to low ionic strength solutions.[3]
Experimental Workflow Overview
The determination of single-channel conductance levels involves the reconstitution of alamethicin into an artificial lipid bilayer and recording the minute ionic currents that flow through individual channels using sensitive electrophysiology equipment.
Sources
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. Interaction of Alamethicin with Ether-Linked Phospholipid Bilayers: Oriented Circular Dichroism, 31P Solid-State NMR, and Differential Scanning Calorimetry Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alamethicin. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
Application Note & Protocols: Alamethicin F50 as a Precision Tool for Membrane Permeabilization Assays
Introduction: The Power of Controlled Permeabilization
In the intricate landscape of cellular biology and drug discovery, the ability to selectively and temporarily permeabilize cell membranes is a cornerstone of many experimental designs. From studying intracellular enzymatic activities in their native environment to assessing the efficacy of membrane-disrupting therapeutics, a reliable permeabilizing agent is indispensable. Alamethicin F50, a 20-amino acid channel-forming peptide antibiotic isolated from the fungus Trichoderma viride, has emerged as a powerful and versatile tool for such applications.[1][2] This application note provides a comprehensive guide to understanding and utilizing alamethicin F50 for membrane permeabilization assays, complete with detailed protocols for both synthetic liposome and cell-based systems.
Alamethicin F50 is a neutral, microheterogeneous mixture of peptaibols, which are peptides rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[1][3][4] This unique composition promotes a helical structure, which is fundamental to its mechanism of action. Unlike harsh detergents that indiscriminately solubilize membranes, alamethicin offers a more nuanced approach by forming discrete, voltage-dependent ion channels.[1][5] This property allows for a controlled increase in membrane permeability to ions and small molecules, making it an ideal tool for a wide range of research applications.
Mechanism of Action: The Barrel-Stave Model
The efficacy of alamethicin as a permeabilizing agent is rooted in its well-characterized mechanism of pore formation, which is best described by the "barrel-stave" model.[6][7][8][9][10][11] This model contrasts with the "toroidal pore" model associated with other membrane-active peptides like melittin.[7][8][9] The process can be conceptualized in several distinct steps:
-
Monomer Partitioning and Surface Association: Individual alamethicin peptides initially associate with the surface of the lipid bilayer.
-
Voltage-Dependent Insertion: The presence of a transmembrane potential triggers the insertion of alamethicin monomers into the hydrophobic core of the membrane.[5] The orientation of the peptide within the membrane is also influenced by its concentration.[12]
-
Aggregation and Pore Assembly: Once inserted, several alamethicin monomers self-assemble into a circular, barrel-like structure that spans the membrane. The individual peptide helices act as the "staves" of the barrel, creating a hydrophilic pore in the center.[6][9]
-
Dynamic Channel Formation: The size of the pore is not fixed; it can vary depending on the number of alamethicin monomers that aggregate.[6][9] This results in multi-conductance channels, allowing for a graded permeabilization of the membrane.
This controlled, self-assembling mechanism ensures a more reproducible and less disruptive permeabilization compared to detergent-based methods.
Caption: The Barrel-Stave model of alamethicin pore formation.
Key Applications of Alamethicin F50 in Research
The unique properties of alamethicin F50 make it a valuable tool in a variety of research areas:
-
Studying Intracellular Enzymes: Alamethicin can permeabilize the plasma and mitochondrial membranes, allowing for the in situ study of mitochondrial enzymes without the need for organelle isolation.[13][14] This preserves the native enzyme environment and avoids potential artifacts from harsh isolation procedures.
-
Drug Delivery and Discovery: It serves as a model for understanding how membrane-active compounds interact with and disrupt lipid bilayers. This is crucial for the development of new antimicrobial agents and drug delivery systems.
-
Model Ion Channel Studies: The well-defined pore-forming characteristics of alamethicin make it an excellent model system for studying the biophysics of ion channels.
-
Assessing Membrane Integrity: In toxicology and pharmacology, alamethicin can be used as a positive control to induce membrane permeabilization, providing a benchmark for evaluating the membrane-disrupting effects of test compounds.
Experimental Protocols
The following protocols provide detailed methodologies for using alamethicin F50 in both a synthetic liposome model and a cell-based assay.
Protocol 1: Liposome Dye Leakage Assay
This assay measures the ability of alamethicin to permeabilize a model lipid bilayer by detecting the release of a fluorescent dye encapsulated within liposomes.
1. Materials and Reagents:
-
Alamethicin F50 (from a reputable supplier)
-
Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)
-
Fluorescent dye (e.g., Calcein, carboxyfluorescein)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., HEPES-buffered saline, HBS)
-
Chloroform and Methanol
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Fluorometer
2. Step-by-Step Methodology:
-
Liposome Preparation:
-
Dissolve lipids in chloroform/methanol in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a solution of the fluorescent dye in HBS.
-
Subject the lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.
-
-
Removal of Unencapsulated Dye:
-
Pass the liposome suspension through a size-exclusion chromatography column to separate the dye-loaded liposomes from the free dye in the external solution.
-
-
Alamethicin Stock Solution Preparation:
-
Fluorescence Leakage Assay:
-
Dilute the dye-loaded liposomes in HBS in a cuvette to a suitable concentration for fluorescence measurement.
-
Record the baseline fluorescence.
-
Add a small volume of the alamethicin stock solution to the cuvette to achieve the desired final concentration. Mix gently.
-
Monitor the increase in fluorescence over time as the dye is released from the permeabilized liposomes.
-
After the reaction reaches a plateau, add a detergent (e.g., Triton X-100) to lyse all liposomes and obtain the maximum fluorescence signal.
-
-
Data Analysis:
-
Calculate the percentage of dye leakage at each time point using the following formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100 where Ft is the fluorescence at time t, F0 is the initial baseline fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
-
Caption: Workflow for the liposome dye leakage assay.
Protocol 2: Cell-Based Permeabilization Assay using Flow Cytometry
This protocol uses flow cytometry to quantify the influx of a membrane-impermeant fluorescent dye into cells following treatment with alamethicin F50.
1. Materials and Reagents:
-
Alamethicin F50
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Membrane-impermeant fluorescent dye (e.g., Propidium Iodide, SYTOX™ Green)
-
Flow cytometer
2. Step-by-Step Methodology:
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency under standard conditions.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS or a suitable assay buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Alamethicin Stock and Working Solutions:
-
Permeabilization Assay:
-
Aliquot the cell suspension into flow cytometry tubes.
-
Add the alamethicin working solutions to the respective tubes to achieve a range of final concentrations. Include a vehicle control (buffer with the same concentration of ethanol/methanol as the highest alamethicin concentration).
-
Incubate the cells with alamethicin for a defined period (e.g., 15-30 minutes) at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
-
Staining and Flow Cytometry Analysis:
-
Add the membrane-impermeant fluorescent dye to each tube at the manufacturer's recommended concentration.
-
Incubate for a short period (e.g., 5-10 minutes) to allow the dye to enter permeabilized cells.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the dye in the appropriate channel.
-
-
Data Analysis:
-
Gate on the cell population based on forward and side scatter properties.
-
Quantify the percentage of fluorescently labeled (permeabilized) cells in each sample.
-
Plot the percentage of permeabilized cells against the alamethicin concentration to generate a dose-response curve.
-
Data Interpretation and Quantitative Summary
The results from these assays will provide quantitative data on the membrane-permeabilizing activity of alamethicin F50. For the liposome assay, a time-course of dye leakage can be plotted for different alamethicin concentrations. In the cell-based assay, a dose-response curve will illustrate the concentration-dependent increase in cell permeabilization.
| Parameter | Liposome Assay | Cell-Based Assay | Rationale & Key Considerations |
| Alamethicin Concentration | 0.1 - 10 µM | 1 - 50 µg/mL (approx. 0.5 - 25 µM) | The effective concentration is highly dependent on the lipid composition of the membrane and the cell type.[14][15] Optimization is crucial.[16] |
| Detection Method | Fluorescence Spectroscopy | Flow Cytometry | Spectroscopy provides bulk measurements of leakage from a population of liposomes, while flow cytometry allows for single-cell analysis of permeability.[17][18] |
| Fluorescent Probe | Calcein, Carboxyfluorescein | Propidium Iodide, SYTOX™ Green | Encapsulated dyes are self-quenched at high concentrations and fluoresce upon release and dilution. Influx dyes are non-fluorescent in solution and become highly fluorescent upon binding to intracellular components (e.g., nucleic acids).[17][19] |
| Incubation Time | 5 - 60 minutes | 10 - 30 minutes | The kinetics of pore formation are relatively rapid.[20] The incubation time should be sufficient to reach a stable level of permeabilization. |
| Positive Control | Triton X-100 (or other detergent) | Digitonin, Saponin | A positive control ensures that the assay system is working correctly and provides a reference for maximum permeabilization. |
Troubleshooting and Best Practices
-
Solubility of Alamethicin: Alamethicin is hydrophobic and should be dissolved in an organic solvent like ethanol or methanol before being diluted in aqueous buffers.[2] Ensure the final concentration of the solvent in the assay is low and does not affect membrane integrity.
-
Batch-to-Batch Variability: Commercially available alamethicin is a mixture of isoforms.[3][4] Be aware of potential batch-to-batch variability and consider qualifying each new lot.
-
Cell Health and Viability: Ensure that the cells used in the assay are healthy and have high viability before starting the experiment. Stressed or dying cells may have compromised membranes, leading to high background signals.
-
Optimization is Key: The optimal concentration of alamethicin and incubation time will vary depending on the specific cell type or liposome composition.[14][15] Always perform a titration to determine the optimal experimental conditions.[16]
Conclusion
Alamethicin F50 is a well-characterized and reliable tool for inducing controlled membrane permeabilization. Its predictable mechanism of action, forming discrete "barrel-stave" pores, offers a significant advantage over less specific permeabilizing agents. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently employ alamethicin F50 to advance their studies in cell biology, pharmacology, and biophysics.
References
-
A rapid cell membrane permeability test using fluorescent dyes and flow cytometry. PubMed. [Link]
-
Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. PubMed. [Link]
-
Determining the mechanism of membrane permeabilizing peptides: identification of potent, equilibrium pore-formers. PubMed. [Link]
-
The barrel-stave model as applied to alamethicin and its analogs reevaluated. PMC - NIH. [Link]
-
Pore formation in lipid membranes by alamethicin. PubMed. [Link]
-
Prolines are not essential residues in the "barrel-stave" model for ion channels induced by alamethicin analogues. PubMed. [Link]
-
Fluorescence-Based Membrane Potential Assays in Bacteria. Frontiers. [Link]
-
Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. Oreate AI. [Link]
-
Barrel-stave model or toroidal model? A case study on melittin pores. PMC - NIH. [Link]
-
Alamethicin-induced pore formation in biological membranes. PubMed. [Link]
-
Latest developments on the mechanism of action of membrane disrupting peptides. PMC. [Link]
-
Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells. NIH. [Link]
-
Main mechanisms of action proposed for AMPs. a Barrel-stave model:... ResearchGate. [Link]
-
Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide. JoVE. [Link]
-
Antimicrobial peptides in toroidal and cylindrical pores. PubMed - NIH. [Link]
-
Assessment of Respiratory Enzymes in Intact Cells by Permeabilization with Alamethicin. Springer. [Link]
-
A thermodynamic approach to alamethicin pore formation. PubMed - NIH. [Link]
-
Pore Forming Properties of Alamethicin F50/5 Inserted in a Biological Membrane. IRIS. [Link]
-
Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans. MDPI. [Link]
-
Alamethicin permeabilizes the plasma membrane and mitochondria but not the tonoplast in tobacco (Nicotiana tabacum L. cv Bright Yellow) suspension cells. PMC - NIH. [Link]
-
Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR. MDPI. [Link]
-
Alamethicin permeabilizes the plasma membrane and mitochondria but not the tonoplast in tobacco (Nicotiana tabacum L. cv Bright Yellow) suspension cells. PubMed. [Link]
-
Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide. PubMed. [Link]
-
Charge Distribution and Imperfect Amphipathicity Affect Pore Formation by Antimicrobial Peptides. PMC - PubMed Central. [Link]
-
Membrane Activity of Melittin and Magainin-I at Low Peptide-to-Lipid Ratio: Different Types of Pores and Translocation Mechanisms. MDPI. [Link]
-
Alamethicin. Wikipedia. [Link]
-
Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. NIH. [Link]
-
Sequences of alamethicins F30 and F50 reconsidered and reconciled. PubMed. [Link]
-
Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. PubMed. [Link]
-
Sequences of alamethicins F30 and F50 reconsidered and reconciled | Request PDF. ResearchGate. [Link]
-
Dependence of Alamethicin Membrane Orientation on the Solution Concentration. PMC - PubMed Central. [Link]
-
Probing membrane permeabilization by the antibiotic lipopeptaibol trichogin GA IV in a tethered bilayer lipid membrane. PubMed. [Link]
-
Total Syntheses in Solution of TOAC-labelled Alamethicin F50/5 Analogues. PubMed. [Link]
-
Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry. Avicenna Journal of Medical Biotechnology. [Link]
Sources
- 1. Alamethicin - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The barrel-stave model as applied to alamethicin and its analogs reevaluated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores - Oreate AI Blog [oreateai.com]
- 8. Barrel-stave model or toroidal model? A case study on melittin pores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A thermodynamic approach to alamethicin pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dependence of Alamethicin Membrane Orientation on the Solution Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Respiratory Enzymes in Intact Cells by Permeabilization with Alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alamethicin permeabilizes the plasma membrane and mitochondria but not the tonoplast in tobacco (Nicotiana tabacum L. cv Bright Yellow) suspension cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alamethicin-induced pore formation in biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. support.epicypher.com [support.epicypher.com]
- 17. A rapid cell membrane permeability test using fluorescent dyes and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of In Vitro Membrane Permeability by Analysis of Intracellular and Extracellular Fluorescein Signals in Renal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing alamethicin F50 aggregation in aqueous solutions
Welcome to the technical support center for Alamethicin F50. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the aggregation of Alamethicin F50 in aqueous solutions. Drawing from extensive field experience and established scientific principles, this resource offers in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the stability and reliability of your experiments.
Introduction to Alamethicin F50 Aggregation
Alamethicin F50 is a hydrophobic peptide antibiotic known for its ability to form ion channels in lipid membranes.[1][2] However, its hydrophobic nature presents a significant challenge in experimental settings, as it is insoluble in water and prone to aggregation in aqueous solutions.[3] This self-assembly is primarily driven by hydrophobic interactions, where the peptide molecules associate to minimize their contact with water.[4] Aggregation can lead to a loss of biological activity, inaccurate concentration measurements, and precipitation, ultimately compromising experimental results.[5][6] This guide provides comprehensive strategies to mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with Alamethicin F50 in aqueous solutions.
Issue 1: My Alamethicin F50 solution is cloudy or has visible precipitates immediately after dilution into my aqueous buffer.
-
Question: I dissolved my lyophilized Alamethicin F50 in ethanol to make a stock solution, but when I dilute it into my aqueous buffer for my experiment, the solution turns cloudy. What is happening and how can I fix it?
-
Answer: This is a classic sign of peptide aggregation and precipitation. Alamethicin F50 is highly hydrophobic and will rapidly aggregate when transferred to a purely aqueous environment.[3][5] The ethanol concentration in your final working solution is likely too low to maintain its solubility.
-
Causality: The hydrophobic peptide molecules are "crashing out" of the solution as they are exposed to the aqueous environment, self-associating to minimize contact with water molecules.[4]
-
Solution Protocol:
-
Prepare a High-Concentration Stock: Dissolve your lyophilized Alamethicin F50 in 100% ethanol to create a concentrated stock solution. A solubility of up to 100 mg/mL in ethanol has been reported.[1]
-
Slow Dilution: When preparing your working solution, add the ethanolic stock solution drop-wise to your vigorously vortexing or stirring aqueous buffer. This gradual introduction helps to disperse the peptide quickly, preventing localized high concentrations that can initiate aggregation.
-
Optimize Final Solvent Concentration: Ensure that your final working solution contains a sufficient amount of organic solvent to maintain solubility. For many hydrophobic peptides, a final concentration of up to 30% ethanol or DMSO in the aqueous buffer is acceptable for maintaining solubility. You may need to perform a titration to find the minimum percentage of organic solvent required for your desired Alamethicin F50 concentration.
-
Consider Sonication: If you still observe some cloudiness, brief sonication (e.g., 2-3 short bursts of 10-15 seconds in an ice bath) can help to break up small aggregates and improve dissolution.[5]
-
-
Issue 2: My Alamethicin F50 solution is initially clear, but becomes cloudy over time or after a freeze-thaw cycle.
-
Question: My working solution of Alamethicin F50 looked fine when I prepared it, but after a few hours at room temperature (or after freezing and thawing), I see signs of precipitation. Why is this happening?
-
Answer: This indicates that your solution is metastable. While initially soluble, changes in temperature or simply time can provide the energy needed for the peptide to overcome the initial energy barrier to aggregation.
-
Causality: Peptide aggregation is a thermodynamically favorable process for hydrophobic molecules in water.[4] Even in solutions containing some organic solvent, aggregation can occur over time. Freeze-thaw cycles are particularly problematic as they can create ice-water interfaces that concentrate the peptide and promote aggregation.
-
Solutions:
-
Prepare Fresh Working Solutions: The most reliable practice is to prepare your aqueous working solutions fresh for each experiment from a stable, high-concentration organic stock.
-
Storage of Stock Solutions: Store your high-concentration stock solution in an organic solvent (e.g., ethanol) at -20°C or -80°C.[7] For long-term stability of several years, ensure the stock is desiccated and protected from light.[1]
-
Avoid Freeze-Thaw Cycles: Aliquot your organic stock solution into single-use volumes to avoid repeated freezing and thawing.
-
Incorporate a Surfactant: For experiments requiring longer-term stability in an aqueous environment, consider adding a non-ionic surfactant like Tween® 20 to your aqueous buffer at a concentration of 0.01-0.05% (v/v). Surfactants can help to stabilize peptides by coating their hydrophobic surfaces, thus preventing self-association.[8][9]
-
-
Issue 3: I am observing inconsistent results in my bioassays.
-
Question: The biological effect of my Alamethicin F50 solution varies between experiments, even when I use the same nominal concentration. Could this be related to aggregation?
-
Answer: Absolutely. Aggregation reduces the concentration of monomeric, active Alamethicin F50 in your solution, leading to a decrease in its effective concentration and, consequently, its biological activity.
-
Causality: The formation of aggregates, especially large ones, effectively removes the peptide from the solution in its active form.[6] The degree of aggregation can vary depending on minor differences in solution preparation, handling, and age, leading to inconsistent results. A critical aggregation concentration for a C-terminal labeled alamethicin derivative in aqueous solution has been reported to be 23 µM.[10]
-
Solutions and Validation:
-
Strictly Adhere to a Validated Solubilization Protocol: Use the protocols outlined in this guide consistently for every experiment.
-
Characterize Your Solution: Before use in a critical experiment, you can assess the aggregation state of your solution using techniques like Dynamic Light Scattering (DLS) to check for the presence of large aggregates.
-
Filter Your Working Solution: For some applications, you can filter your final aqueous working solution through a 0.22 µm syringe filter to remove larger aggregates. However, be aware that this may also reduce the concentration of your peptide if it adsorbs to the filter material.
-
Use a Surfactant: As mentioned previously, the inclusion of a surfactant like Tween® 20 can significantly improve the stability and consistency of your Alamethicin F50 solutions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for my Alamethicin F50 stock solution?
A1: Alamethicin F50 is soluble in ethanol, methanol, and DMSO.[1][7]
-
Ethanol: A good first choice due to its lower toxicity in most biological assays compared to DMSO. Alamethicin is highly soluble in ethanol (up to 100 mg/mL).[1]
-
Methanol: Also a suitable solvent, with a reported solubility of 20 mg/mL.[1]
-
DMSO: An excellent solvent for many hydrophobic peptides, but it can be toxic to some cell lines at higher concentrations.[5] It is also important to note that DMSO can be hygroscopic and can freeze at just below room temperature.
The choice of solvent will ultimately depend on the tolerance of your specific experimental system.
Q2: What is the recommended pH for my aqueous buffer?
A2: While there is no specific optimal pH reported for Alamethicin F50 stability in aqueous solution, general principles for peptide stability should be followed. Alamethicin F50 is a neutral peptide. For neutral peptides with a high hydrophobic content, maintaining solubility with a co-solvent is more critical than pH modulation.[11] However, extreme pH values should be avoided. A pH range of 6.0-8.0 is generally a safe starting point for most biological assays. It is advisable to use a standard biological buffer such as phosphate-buffered saline (PBS) or HEPES.[12]
Q3: Can I store my aqueous working solution of Alamethicin F50?
A3: It is strongly recommended to prepare aqueous working solutions of Alamethicin F50 fresh for each experiment. Due to its hydrophobic nature, it will tend to aggregate in aqueous solutions over time, even if it appears clear initially. If short-term storage is unavoidable, keep the solution on ice and use it within a few hours. For longer-term experiments, the inclusion of a stabilizing agent like Tween® 20 is advised.
Q4: How does temperature affect Alamethicin F50 aggregation?
A4: Alamethicin itself is remarkably heat-stable in terms of its secondary structure.[13] However, in the context of aggregation in aqueous solutions, increasing the temperature can increase the rate of hydrophobic interactions, potentially accelerating aggregation. Conversely, for dissolving a peptide, gentle warming (not exceeding 40°C) can sometimes help.[14][15] Given the complexity, it is best to handle the peptide at room temperature during dissolution and store it at low temperatures (-20°C or -80°C) in an organic stock.
Q5: What concentration of Tween® 20 should I use?
A5: A final concentration of 0.01% to 0.05% (v/v) Tween® 20 is typically effective in preventing surface-induced aggregation and improving the stability of peptide and protein solutions.[8] It is important to note that even concentrations below the critical micelle concentration of the surfactant can be effective.[8][16]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference/Rationale |
| Storage (Lyophilized) | -20°C, desiccated, protected from light | [1][7] |
| Stock Solvent | Ethanol, Methanol, or DMSO | [1][7] |
| Stock Concentration | Up to 100 mg/mL in Ethanol; 20 mg/mL in Methanol | [1] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots | [7] |
| Aqueous Buffer pH | 6.0 - 8.0 | General recommendation for biological assays[12] |
| Final Organic Solvent | Titrate to determine the minimum required for solubility | To prevent precipitation of the hydrophobic peptide[5] |
| Stabilizing Excipient | 0.01% - 0.05% (v/v) Tween® 20 | To prevent aggregation in aqueous solutions[8][9] |
| Critical Aggregation Conc. | ~23 µM (for a derivative in aqueous solution) | [10] |
Experimental Protocols
Protocol 1: Preparation of a Stable Alamethicin F50 Stock Solution
This protocol describes the preparation of a concentrated stock solution of Alamethicin F50 in an organic solvent.
Materials:
-
Lyophilized Alamethicin F50
-
Anhydrous Ethanol (200 proof)
-
Sterile, conical-bottom microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of lyophilized Alamethicin F50 to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully add the required volume of anhydrous ethanol to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the solution gently until the peptide is completely dissolved. The solution should be clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution of Alamethicin F50
This protocol details the dilution of the organic stock solution into an aqueous buffer to prepare a working solution with minimal aggregation.
Materials:
-
Alamethicin F50 stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Retrieve a single-use aliquot of the Alamethicin F50 stock solution from the freezer and allow it to thaw at room temperature.
-
In a sterile tube, add the required volume of your aqueous buffer.
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the Alamethicin F50 stock solution drop-wise.
-
Continue vortexing for an additional 30 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the solution for any signs of cloudiness or precipitation. If the solution is not clear, you may need to increase the proportion of organic solvent in your final solution or add a surfactant (see Troubleshooting).
-
Use the freshly prepared working solution immediately for your experiments.
Visualizing the Mechanism of Aggregation and Prevention
The following diagrams illustrate the conceptual pathways of Alamethicin F50 aggregation and the mechanism of prevention.
Caption: The aggregation pathway of Alamethicin F50 in an aqueous environment.
Caption: Mechanisms of aggregation prevention by co-solvents and surfactants.
References
-
SB-PEPTIDE. Peptide Solubility Guidelines. [Link]
-
J.A.S. Peptide Solubilization. [Link]
-
Lipczynski, A., et al. (2012). Direct visualization of the alamethicin pore formed in a planar phospholipid matrix. Proceedings of the National Academy of Sciences, 109(52), 21069-21074. [Link]
-
Dathe, M., & Wieprecht, T. (2008). Aggregation of a peptide antibiotic alamethicin at the air-water interface and its influence on the viscoelasticity of phospholipid monolayers. Langmuir, 24(20), 11636-11642. [Link]
-
GenScript. Guidelines for Peptide Dissolving. [Link]
-
Rizzo, V., & Stankowski, S. (1982). Membrane channel-forming polypeptides. Aqueous phase aggregation and membrane-modifying activity of synthetic fluorescent alamethicin fragments. Biochemistry, 21(6), 1281-1287. [Link]
-
Schwarz, G., & Bloch, W. (1983). Thermodynamic analysis of incorporation and aggregation in a membrane: application to the pore-forming peptide alamethicin. Biophysical chemistry, 17(2), 147-155. [Link]
-
Archer, S. J., & Cafiso, D. S. (1992). Dynamics and Aggregation of the Peptide Ion Channel Alamethicin. Measurements Using Spin-Labeled Peptides. Biophysical journal, 63(3), 760-768. [Link]
-
ResearchGate. Initial conformation of the peptides and alamethicin aggregation. [Link]
-
Avantor. Buffer Optimization Strategies. [Link]
-
Peggion, C., Coin, I., & Toniolo, C. (2004). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. Biopolymers, 76(6), 485-493. [Link]
-
Vedovato, N., Baldini, C., Toniolo, C., & Rispoli, G. (2007). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. Chemistry & biodiversity, 4(6), 1195-1205. [Link]
-
Miura, Y., & Nishimura, K. (2024). The conformational properties of alamethicin in ethanol studied by NMR. Biological Chemistry, 405(6), 629-639. [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
protocols.io. Preparation of pharmacological agents. [Link]
-
O'Neil, J. D., & Sykes, B. D. (1997). The interactions with solvent, heat stability, and 13C-labelling of alamethicin, an ion-channel-forming peptide. The Biochemical journal, 321(Pt 2), 439-446. [Link]
-
Ye, S., Li, H., Wei, F., Jasensky, J., Boughton, A. P., Yang, P., & Chen, Z. (2013). Dependence of Alamethicin Membrane Orientation on the Solution Concentration. Langmuir, 29(10), 3243-3250. [Link]
-
Sharma, V. K., & Kalonia, D. S. (2005). Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation. Journal of pharmaceutical sciences, 94(6), 1368-1381. [Link]
-
ScienceDirect. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation. [Link]
-
D'Souza, S., et al. (2021). Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. Pharmaceutics, 13(11), 1859. [Link]
-
de Vos, J., & van der Walt, T. (2010). The preparation, assay and certification of aqueous ethanol reference solutions. Accreditation and Quality Assurance, 15(3), 147-152. [Link]
-
ResearchGate. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles. [Link]
-
ResearchGate. Effect of buffers and pH on Rifampicin stability. [Link]
-
Banga, A. K., & Chien, Y. W. (2000). Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin. International journal of pharmaceutics, 197(1-2), 87-93. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aggregation of a peptide antibiotic alamethicin at the air-water interface and its influence on the viscoelasticity of phospholipid monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Membrane channel-forming polypeptides. Aqueous phase aggregation and membrane-modifying activity of synthetic fluorescent alamethicin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. jpt.com [jpt.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tween® Preserves Enzyme Activity and Stability in PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamics and aggregation of the peptide ion channel alamethicin. Measurements using spin-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorbyt.com [biorbyt.com]
- 12. avantorsciences.com [avantorsciences.com]
- 13. The interactions with solvent, heat stability, and 13C-labelling of alamethicin, an ion-channel-forming peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 16. Effects of Tween 20 and Tween 80 on the stability of Albutropin during agitation. | Semantic Scholar [semanticscholar.org]
troubleshooting low success rate in alamethicin F50 patch clamp experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for alamethicin F50 patch clamp experiments. As a Senior Application Scientist, I've designed this guide to address the common challenges and frustrations that can arise during these intricate experiments. This is not a rigid manual but a dynamic resource built from field-proven insights and established scientific principles to help you achieve a higher success rate and obtain high-quality data.
Part 1: Understanding the Fundamentals of Alamethicin F50 and Bilayer Interactions
A successful experiment begins with a solid understanding of your molecule of interest and its environment. Alamethicin, a peptide antibiotic, forms voltage-gated ion channels in lipid bilayers.[1][2] Its interaction with the membrane is a critical first step for channel formation.
Frequently Asked Questions (FAQs)
Q1: What is alamethicin F50, and how does it form channels?
Alamethicin F50 is a 20-residue peptaibol antibiotic produced by the fungus Trichoderma viride.[1][2] It belongs to a class of peptides that can insert into lipid bilayers and self-assemble into transmembrane channels.[2] The process is voltage-dependent; applying a positive potential to the side of the membrane where alamethicin is present facilitates its insertion and the subsequent formation of a "barrel-stave" pore, where multiple alamethicin helices assemble to form the channel.[3][4]
Q2: How critical is the lipid composition of the bilayer for successful alamethicin incorporation?
The lipid composition is paramount. The length of the lipid chains and the phase of the bilayer (gel vs. fluid) significantly influence the interaction and insertion of alamethicin.[1] For instance, alamethicin readily inserts into fluid-phase lipid bilayers, while in a gel-phase bilayer, it tends to remain on the surface.[1] The choice of lipids can therefore directly impact the probability of channel formation and the stability of your recordings.
Troubleshooting Guide: Alamethicin Insertion and Channel Formation
Problem: I've formed a stable bilayer, but I'm not observing any channel activity after adding alamethicin F50.
This is a common hurdle. Let's break down the potential causes and solutions in a logical workflow.
Troubleshooting Workflow: No Channel Activity
Caption: A logical workflow for troubleshooting the absence of alamethicin channel activity.
Step-by-Step Protocol:
-
Verify Alamethicin Stock:
-
Rationale: Alamethicin can degrade over time, and the solvent used for the stock solution can affect its stability and delivery to the bilayer.
-
Action: Prepare a fresh stock solution of alamethicin F50 in a suitable solvent like ethanol or methanol. Ensure the final concentration in your experimental chamber is appropriate (typically in the low micromolar range).[5]
-
-
Optimize Lipid Bilayer Composition:
-
Rationale: As mentioned, the lipid environment is crucial for alamethicin insertion.[1]
-
Action: If you are using a synthetic lipid bilayer, ensure it is in a fluid phase at your experimental temperature. Consider using a mixture of lipids, such as diphytanoyl phosphatidylcholine (DPhPC), which is known to form stable bilayers and facilitate alamethicin channel formation.[6]
-
-
Confirm Voltage Protocol:
-
Rationale: Alamethicin channel formation is voltage-dependent.[3][6] A sufficiently high positive potential must be applied to the side of the bilayer where alamethicin is present to drive its insertion.
-
Action: Apply a positive voltage clamp (e.g., +100 mV to +150 mV) to the cis chamber (the side with alamethicin).[7] Ensure your voltage protocol is correctly implemented in your data acquisition software.
-
Part 2: Achieving the Elusive Giga-seal
The giga-seal, a high-resistance seal between the patch pipette and the cell membrane or artificial bilayer, is the cornerstone of a successful patch clamp experiment. Without it, your recordings will be noisy and unreliable.
Frequently Asked Questions (FAQs)
Q3: What is a giga-seal, and why is it so important?
A giga-seal is an extremely tight seal with a resistance of over a gigaohm (1 GΩ). This high resistance is critical for two main reasons:
-
It electrically isolates the patch of the membrane under the pipette tip, ensuring that the current you measure is flowing through the ion channels in that patch and not leaking from the surrounding solution.
-
It provides mechanical stability to the patch, allowing for long and stable recordings.
Q4: What are the key factors influencing giga-seal formation?
Several factors contribute to the formation of a stable giga-seal. These include the cleanliness of the pipette and the membrane, the geometry and surface properties of the pipette tip, and the ionic composition of the solutions.[8]
Troubleshooting Guide: "I can't get a giga-seal!"
This is perhaps the most common and frustrating problem in patch clamping. Let's dissect the potential culprits.
Troubleshooting Logic: Failed Giga-seal Formation
Caption: A decision tree for troubleshooting low giga-seal resistance.
Step-by-Step Protocol:
-
Pipette Preparation is Key:
-
Rationale: A clean, smooth pipette tip with the correct geometry is non-negotiable for a good seal.
-
Action:
-
Use high-quality borosilicate glass capillaries.
-
Ensure your pipette puller is properly configured to produce tips with a resistance of 4-8 MΩ.[9]
-
Fire-polish the pipette tip to smooth any irregularities.
-
Consider treating your pipettes with a solution like Piranha or using oxygen plasma to increase hydrophilicity, which can promote seal formation.[10]
-
-
-
Solution Composition Matters:
-
Rationale: The ionic environment plays a significant role in the adhesion between the glass pipette and the lipid membrane.[8]
-
Action:
-
Filter all your solutions (both internal and external) to remove any particulate matter.[11]
-
Ensure the presence of divalent cations like Ca²⁺ and Mg²⁺ in your external solution, as they are known to facilitate giga-seal formation.[8]
-
Check the pH and osmolarity of your solutions to ensure they are within the optimal range for your preparation.
-
-
-
Gentle and Steady Pressure Application:
-
Rationale: Applying the correct amount of positive and negative pressure at the right time is crucial.
-
Action:
-
Part 3: Recording Stable Alamethicin Channel Activity
Once you have a giga-seal and have successfully incorporated alamethicin channels, the next challenge is to obtain stable, high-quality recordings.
Frequently Asked Questions (FAQs)
Q5: What are the expected single-channel conductance levels for alamethicin F50?
Alamethicin channels exhibit multiple discrete conductance levels, which correspond to the number of alamethicin monomers forming the pore.[13][14] The exact conductance values will depend on the ionic composition of your solutions. In 1 M KCl, you can expect a range of conductance states.[7]
Q6: Why are my recordings so noisy?
Noise can originate from various sources, including electrical interference from nearby equipment, mechanical vibrations, and issues with your recording setup.
Troubleshooting Guide: "My recordings are noisy."
Step-by-Step Protocol:
-
Identify the Source of Noise:
-
Action: Turn off nearby equipment one by one to see if the noise disappears. Ensure your setup is on an anti-vibration table and within a Faraday cage.[12]
-
-
Check Your Grounding:
-
Rationale: Improper grounding is a common source of electrical noise.
-
Action: Ensure all components of your rig are connected to a common ground. Check for any salt bridges or fluid leaks that could create a short circuit.[15]
-
-
Optimize Your Holder and Pipette:
-
Rationale: A clean and dry pipette holder is essential.
-
Action: Thoroughly clean and dry your pipette holder. Ensure the silver wire is properly chlorinated.
-
Troubleshooting Guide: "The channel activity is unstable or disappears."
Problem: I see initial channel activity, but it's not stable, or it vanishes after a short period.
Step-by-Step Protocol:
-
Assess Bilayer/Membrane Stability:
-
Rationale: An unstable lipid bilayer or a dying cell can lead to the loss of channel activity.
-
Action: Monitor the capacitance of your bilayer. A stable capacitance indicates a stable bilayer. If you are patching cells, ensure they are healthy and that your solutions are properly oxygenated.[9]
-
-
Consider Channel "Rundown":
-
Rationale: Some ion channels exhibit a phenomenon called "rundown," where their activity decreases over time. While less documented for alamethicin, it's a possibility.
-
Action: If you suspect rundown, try to acquire your data as quickly as possible after channel incorporation.
-
-
Re-evaluate Alamethicin Concentration:
-
Rationale: A very high concentration of alamethicin can disrupt the membrane, leading to instability.
-
Action: Try using a lower concentration of alamethicin.
-
Data Presentation: Expected Parameters
| Parameter | Typical Value/Range | Notes |
| Pipette Resistance | 4-8 MΩ | Optimal for achieving a good seal and low noise.[9] |
| Seal Resistance | > 1 GΩ | The minimum for a successful patch clamp recording. |
| Alamethicin Concentration | 1-10 µM | Concentration in the bath solution.[5][16] |
| Applied Voltage | +100 to +150 mV | To induce channel formation.[7] |
References
- Alamethicin Adsorption to a Planar Lipid Bilayer - PubMed - NIH. (n.d.).
- Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PubMed Central. (n.d.).
- Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers - Calvin Digital Commons. (n.d.).
- Molecular dynamics of alamethicin transmembrane channels from open-channel current noise analysis - PubMed. (n.d.).
- Alamethicin helices in a bilayer and in solution: molecular dynamics simulations - PMC. (n.d.).
- Comparison of single-channel current fluctuations induced by alm-dUL... - ResearchGate. (n.d.).
- Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration. (n.d.).
- "Reversed" alamethicin conductance in lipid bilayers - PubMed. (n.d.).
- Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed. (n.d.).
- Effects of polycations on ion channels formed by neutral and negatively charged alamethicins - PubMed. (n.d.).
- Effects of the Surface Morphology of Pipette Tip on Giga-seal Formation - Engineering Letters. (n.d.).
- Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording - PMC - NIH. (n.d.).
- Two classes of alamethicin transmembrane channels: Molecular models from single-channel properties - ResearchGate. (n.d.).
- Current measurements under voltage clamp and corresponding histogram of... - ResearchGate. (n.d.).
- Study of gigaseal formation in patch clamping using nanotechnology - University of Birmingham. (n.d.).
- Patching going terribly? 10 common problems and how to fix them – a guide for the beginner - Scientifica. (2023, May 30).
- patch-clamp-protocol-final.pdf. (n.d.).
- How to get rid of response drift issue in patch clamp? - ResearchGate. (2022, February 9).
- #LabHacks: Tips for improving your electrophysiology… | Scientifica. (2019, January 28).
Sources
- 1. Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 3. Alamethicin helices in a bilayer and in solution: molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of polycations on ion channels formed by neutral and negatively charged alamethicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Reversed" alamethicin conductance in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Molecular dynamics of alamethicin transmembrane channels from open-channel current noise analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alamethicin F50 Concentration for Channel Formation
Welcome to the technical support center for optimizing alamethicin F50 concentration in your channel formation experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of working with this fascinating pore-forming peptide. Here, we will move beyond simple protocols to explore the causality behind experimental choices, ensuring your experiments are not only successful but also interpretable.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from researchers working with alamethicin F50.
1. What is the fundamental mechanism of alamethicin F50 channel formation?
Alamethicin F50 peptides, which are α-aminoisobutyric acid (Aib)-rich peptides, self-assemble within a lipid bilayer to form transmembrane channels.[1] This process is voltage-dependent, meaning a transmembrane potential is the primary trigger for channel opening.[1][2] The prevailing model for this phenomenon is the "barrel-stave" model.[3] In this model, individual alamethicin helices, like the staves of a barrel, aggregate in the membrane to form a central, water-filled pore.[3] The number of monomers in this aggregate can vary, leading to channels with multiple, discrete conductance levels.[3][4]
2. What is a typical starting concentration for alamethicin F50?
A common starting concentration for single-channel recordings is in the range of 0.02 to 1.0 µg/mL, added to the cis chamber of your planar lipid bilayer setup.[5] For experiments with giant unilamellar vesicles (GUVs), concentrations as low as 1.0 ng/mL have been used.[6] It is crucial to understand that the optimal concentration is highly dependent on your specific experimental conditions, including the lipid composition of your membrane, the ionic strength of your buffer, and the applied voltage.[5][7]
3. How should I prepare and store my alamethicin F50 stock solution?
Alamethicin F50 is soluble in organic solvents like methanol and ethanol.[8][9] You can prepare a stock solution of 1-10 mg/mL in methanol or ethanol. To prepare the stock solution, dissolve the peptide in the solvent of choice, which should be purged with an inert gas.[8] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[10] Under these conditions, the stock solution can be stable for several months.[10]
4. What is the significance of the peptide-to-lipid (P/L) ratio?
The P/L ratio is a critical parameter that governs the state of alamethicin in the membrane. At low P/L ratios, alamethicin peptides tend to adsorb to the surface of the bilayer (the 'S' state).[11] As the concentration increases, they transition to a transmembrane orientation (the 'I' state), which is a prerequisite for channel formation.[11] This transition is cooperative and typically occurs at P/L ratios between 1/150 and 1/10, depending on the lipid composition.[11]
Troubleshooting Guide
Encountering issues in your experiments is a common part of the scientific process. This guide provides a structured approach to troubleshooting common problems encountered during alamethicin F50 channel formation experiments.
Problem 1: No Channel Activity Observed
| Possible Cause | Troubleshooting Steps |
| Insufficient Alamethicin Concentration | 1. Incremental Increase: Gradually increase the alamethicin concentration in the cis chamber. Start from your initial concentration and increase it in small increments (e.g., 0.5 µg/mL at a time). 2. P/L Ratio Consideration: Calculate your P/L ratio. If it is below 1/200, you may be in the surface-adsorbed state. Increase the concentration to achieve a ratio closer to the 1/150 to 1/50 range to promote insertion.[11] |
| Inadequate Transmembrane Voltage | 1. Verify Voltage Application: Ensure your voltage clamp amplifier is functioning correctly and that a stable voltage is being applied across the membrane. 2. Increase Applied Voltage: Alamethicin channel formation is voltage-dependent.[1][2] If you are using a low voltage (e.g., < 50 mV), incrementally increase the applied potential. A common range for observing channel activity is between +50 mV and +150 mV (when alamethicin is in the cis chamber). |
| Unfavorable Lipid Composition | 1. Membrane Fluidity: Alamethicin insertion is favored in more fluid membranes.[12] If you are using lipids with high phase transition temperatures (gel-phase lipids), consider switching to lipids with lower transition temperatures (fluid-phase lipids) like DOPC or DOPE.[13][14] 2. Effect of Cholesterol: The presence of cholesterol can modulate channel activity. Increasing cholesterol content can shift the voltage-dependence to higher potentials, meaning you may need to apply a stronger voltage to see channel formation.[15] |
| Peptide Aggregation in Solution | 1. Fresh Dilutions: Prepare fresh dilutions of your alamethicin stock for each experiment. Alamethicin can aggregate in aqueous solutions over time.[16] 2. Vortexing: Gently vortex the diluted alamethicin solution before adding it to the experimental chamber to break up any potential aggregates. |
Problem 2: Unstable or Flickering Channel Recordings
| Possible Cause | Troubleshooting Steps |
| High Alamethicin Concentration | 1. Reduce Concentration: Too high a concentration can lead to the formation of many channels simultaneously, resulting in a noisy and unstable baseline. Reduce the alamethicin concentration to a level where you can observe distinct, single-channel events. 2. Titration Experiment: Perform a careful titration of the alamethicin concentration to find the optimal range for your specific lipid system and recording conditions. |
| Mechanical Instability of the Bilayer | 1. Verify Bilayer Stability: Before adding alamethicin, ensure that your lipid bilayer is stable and has a high seal resistance (gigaohm range). A leaky or unstable bilayer will result in noisy recordings. 2. Solvent Content: If you are using the painting method for bilayer formation, ensure that the solvent has been sufficiently thinned from the bilayer. Residual solvent can affect membrane stability and channel behavior. |
| Voltage-Induced Inactivation | 1. Limit High Voltage Application: Prolonged application of high transmembrane voltages can lead to channel inactivation.[17] Try using shorter voltage pulses or a lower holding potential between pulses. 2. Symmetrical Alamethicin: In some cases, having alamethicin on both sides of the membrane can alter inactivation kinetics.[17] |
| Lipid Composition Effects | 1. Influence of Charged Lipids: The presence of charged lipids can affect the local ion concentration near the channel mouth and influence conductance and stability.[18] If using charged lipids, be aware that this can impact channel behavior. 2. Membrane Thickness: The thickness of the lipid bilayer can influence the stability and conductance of the channels.[7] Mismatches between the length of the alamethicin helix and the membrane thickness can lead to instability. |
Experimental Protocols
Protocol 1: Preparation of Alamethicin F50 Stock Solution
-
Weighing: Accurately weigh out the desired amount of lyophilized alamethicin F50 powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of high-purity methanol or ethanol to achieve the desired stock concentration (e.g., 1 mg/mL).[8][9]
-
Mixing: Gently vortex the solution until the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, low-protein-binding tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.[10]
Protocol 2: Formation of a Planar Lipid Bilayer and Alamethicin Channel Reconstitution
-
Chamber Preparation: Thoroughly clean the chambers of your planar lipid bilayer setup.
-
Bilayer Formation: Form a solvent-free lipid bilayer across the aperture separating the two chambers using your preferred method (e.g., painting, folding, or tip-dipping). A common lipid composition to start with is DPhPC (Diphytanoylphosphatidylcholine).
-
Bilayer Characterization: Verify the formation of a stable, high-resistance bilayer by applying a small voltage and measuring the resulting current. The resistance should be in the gigaohm range.
-
Alamethicin Addition: Prepare a fresh dilution of your alamethicin stock solution in the recording buffer. Add the diluted alamethicin to the cis chamber to achieve the desired final concentration (e.g., 0.1 - 1 µg/mL).
-
Channel Recording: Apply a transmembrane potential (e.g., +100 mV) and monitor the current for the appearance of step-like increases, which correspond to the opening of alamethicin channels.
Data Presentation
Table 1: Recommended Starting Concentrations and Conditions
| Parameter | Recommended Range | Rationale & Key Considerations |
| Alamethicin Concentration | 0.02 - 2.0 µg/mL | The optimal concentration is highly dependent on the lipid composition and applied voltage. Start low and titrate upwards.[5][19] |
| Peptide-to-Lipid Ratio | 1:200 to 1:50 | Lower ratios favor surface adsorption, while higher ratios promote transmembrane insertion and channel formation.[11] |
| Lipid Composition | DPhPC, DOPC, DOPE | Fluid-phase lipids generally facilitate easier channel insertion. The presence of charged lipids or cholesterol will modulate channel behavior.[13][15][18] |
| Applied Voltage | +50 to +150 mV | Alamethicin channels are voltage-gated. A positive potential on the side of alamethicin addition is required for channel opening.[1][2] |
| Electrolyte Solution | 0.1 M to 1 M KCl | The ionic strength of the solution will affect the conductance of the channels. |
Visualizations
Diagram 1: The "Barrel-Stave" Model of Alamethicin Channel Formation
Caption: A simplified workflow of the barrel-stave model for alamethicin channel formation.
Diagram 2: Troubleshooting Flowchart for No Channel Activity
Caption: A step-by-step decision tree for troubleshooting the absence of alamethicin channel activity.
References
- Bezrukov, S. M., & Vodyanoy, I. (Year). Alamethicin channel conductance modified by lipid charge. Biophysical Journal.
-
Owusu-Barfi, V., & Haarsma, L. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
-
Owusu-Barfi, V., & Haarsma, L. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
- Alvarez, O. (Year). Modulation of alamethicin-induced conductance by membrane composition. Journal of General Physiology.
- Wang, Y., et al. (2022). Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers. Langmuir.
- Boheim, G., Hanke, W., & Jung, G. (1986). Voltage-dependent channel formation by rods of helical polypeptides. The Journal of Membrane Biology.
- Fringeli, U. P., & Fringeli, M. (Year). Pore formation in lipid membranes by alamethicin.
- Chen, F. Y., Lee, M. T., & Huang, H. W. (Year).
- Sakoh, M., et al. (2003). N-terminal insertion of alamethicin in channel formation studied using its covalent dimer N-terminally linked by disulfide bond. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Das, M. K., & Balaram, P. (Year). Interactions of the channel forming peptide alamethicin with artificial and natural membranes. Journal of Biosciences.
- Le, T. D., et al. (2024). Alamethicin channel inactivation caused by voltage-driven flux of alamethicin. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Li, D. P., et al. (2005). Effect of Alamethicin on the Structure of Lipid Bilayers. Chinese Physics C.
- Salgado, J., et al. (Year). Orientation and Peptide-Lipid Interactions of Alamethicin Incorporated in Phospholipid Membranes: Polarized Infrared and Spin-Label Electron Paramagnetic Resonance Spectroscopy. Biochemistry.
- Eisenberg, M., et al. (Year). Two classes of alamethicin transmembrane channels: Molecular models from single-channel properties. Biophysical Journal.
- Hall, J. E., Vodyanoy, I., & Murphy, T. M. (Year). Alamethicin. A rich model for channel behavior. The Journal of general physiology.
- Tauk, Y., et al. (2012). Direct visualization of the alamethicin pore formed in a planar phospholipid matrix.
- Waki, M., et al. (Year). Alamethicin Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle. Analytical Sciences.
- Mayer, M., et al. (Year). Single alamethicin channels.
- Wang, J., et al. (Year). Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced Alamethicin Orientation Change. The Journal of Physical Chemistry B.
- Gordon, L. G. M., & Haydon, D. A. (Year). Kinetics and stability of alamethicin conducting channels in lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes.
- Fertig, N., et al. (Year). Single-channel recordings. Biophysical Journal.
- Tieleman, D. P., et al. (Year). Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance. Biophysical Journal.
- Kerr, I. D., et al. (1997). Ion Channel Stability and Hydrogen Bonding. Molecular Modelling of Channels Formed by Synthetic Alamethicin Analogues. Journal of Molecular Biology.
- Latorre, R., & Alvarez, O. (1979). Alamethicin-induced single channel conductance fluctuations in biological membranes.
-
Elements srl. (n.d.). How to get started with lipid bilayer experiments. Retrieved from [Link]
- Taylor, R. J., & de Levie, R. (1991). "Reversed" alamethicin conductance in lipid bilayers. Biophysical Journal.
- Ghadiri, M. R., et al. (Year). Synthesis and ion conductance behavior of a tetrameric alamethicin ion channel. Journal of the American Chemical Society.
- Stankowski, S. (Year). Alamethicin adsorption to a planar lipid bilayer. Biophysical Journal.
- Banerjee, U., et al. (Year).
-
PhytoTech Labs. (2003). Preparing Stock Solutions. Retrieved from [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Voltage-dependent channel formation by rods of helical polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alamethicin. A rich model for channel behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evidence for Membrane Thinning Effect as the Mechanism for Peptide-Induced Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 14. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 15. Modulation of alamethicin-induced conductance by membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure of alamethicin in solution: nuclear magnetic resonance relaxation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alamethicin channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. "Reversed" alamethicin conductance in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Artifacts in Alamethicin F50 Single-Channel Recordings
Welcome to the technical support center for alamethicin F50 single-channel recordings. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this model ion channel. Here, we address common artifacts and provide in-depth, field-proven troubleshooting strategies to ensure the integrity and quality of your data.
Introduction to Alamethicin F50 Recordings
Alamethicin, a channel-forming peptide antibiotic, is a widely used model for studying the biophysical properties of ion channels.[1][2][3] Its ability to form voltage-gated channels with multiple conductance levels in artificial lipid bilayers makes it an excellent tool for understanding the principles of ion permeation and channel gating.[4] Alamethicin F50 is a specific variant of this peptide.[5] However, like any single-channel recording experiment, obtaining clean, artifact-free data can be challenging. This guide will walk you through the identification and resolution of common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
High Background Noise in the Recording
Question: My baseline is excessively noisy, making it difficult to resolve single-channel events. What are the likely causes and how can I reduce the noise?
Answer:
High background noise is one of the most frequent challenges in single-channel recordings and can originate from multiple sources, both intrinsic and extrinsic to the recording setup.[6] Reducing noise is a systematic process of elimination.
Causality and Troubleshooting Steps:
-
Electrical Noise (50/60 Hz Hum): This is often the primary culprit, originating from nearby electrical equipment and power lines.[7][8]
-
Identification: A sharp peak at 50 or 60 Hz (and its harmonics) in the frequency spectrum of your recording is a clear indicator.[8]
-
Troubleshooting Protocol:
-
Grounding: Ensure all components of your setup (amplifier, Faraday cage, microscope, etc.) are connected to a single, common ground point to avoid ground loops.[7] A loose or improper ground connection is a very common cause of noise.[7]
-
Faraday Cage: The recording setup must be enclosed in a properly sealed Faraday cage to shield it from external electromagnetic interference.
-
Power Down Non-Essential Equipment: Systematically turn off nearby equipment (centrifuges, computers, fluorescent lights) to identify the source of the interference.[7]
-
DC Lighting: If possible, use DC-powered light sources for your microscope to eliminate AC-related noise.
-
-
-
High-Frequency Noise: This type of noise can obscure fast channel gating events.
-
Identification: A general increase in noise at higher frequencies in the power spectrum.
-
Troubleshooting Protocol:
-
Reduce Bath Level: Lower the level of the recording solution in the chamber to minimize the capacitance of the system.
-
Pipette Polishing and Coating: Fire-polish your recording pipettes to ensure a smooth surface for a tight seal. Coating the pipette with a hydrophobic substance (e.g., Sylgard) can reduce pipette capacitance.
-
Low-Pass Filtering: While not a solution for the source of the noise, applying a low-pass filter can improve the signal-to-noise ratio for resolving channel events.[8] Be cautious not to over-filter, as this can obscure fast kinetics.
-
-
-
Intrinsic System Noise: Noise can also be generated by the recording equipment itself.[6]
-
Identification: If external noise sources have been eliminated, the amplifier and headstage may be contributing to the noise.
-
Troubleshooting Protocol:
-
Headstage Cleanliness: Ensure the headstage connector is clean and free of salt residue.
-
Component Testing: If possible, test with a different headstage or amplifier to isolate a faulty component.
-
-
Unstable Bilayer and Spontaneous Current Jumps
Question: My lipid bilayer is unstable, frequently breaking or showing large, erratic current jumps that are not characteristic of alamethicin channels. What could be causing this?
Answer:
Bilayer instability is a critical issue that can prevent successful recordings. The integrity of the artificial membrane is paramount.
Causality and Troubleshooting Steps:
-
Lipid and Solvent Quality: The purity and handling of lipids and solvents are crucial for forming a stable bilayer.
-
Identification: The bilayer fails to form, breaks shortly after formation, or has a low resistance (leaky).
-
Troubleshooting Protocol:
-
Use High-Purity Lipids: Employ fresh, high-quality lipids stored under an inert gas (like argon) to prevent oxidation.
-
Solvent Evaporation: Ensure the solvent used to dissolve the lipids (e.g., decane) is fully evaporated after painting the bilayer. Residual solvent can create instability.
-
Lipid Composition: The choice of lipids can affect bilayer stability. Consider using lipids with longer acyl chains or a mixture of lipids to improve mechanical stability.
-
-
-
Mechanical Vibrations: Even subtle vibrations can disrupt the delicate lipid bilayer.
-
Identification: Bilayer breaks when there is movement in the room or from equipment.
-
Troubleshooting Protocol:
-
Vibration Isolation Table: The recording setup should be on an air table or other vibration-dampening platform.
-
Secure All Components: Ensure all tubing, cables, and manipulators are securely fastened to prevent movement.
-
-
-
Acoustic Noise: Loud noises can also be a source of mechanical disruption.
-
Identification: Bilayer instability correlates with sounds in the laboratory.
-
Troubleshooting Protocol:
-
Isolate the Setup: Work in a quiet environment and consider using sound-dampening materials around the Faraday cage.
-
-
Irregular or "Flickering" Channel Gating
Question: The alamethicin channels appear to be "flickering" rapidly between open and closed states, which doesn't match the expected clear, step-like transitions. What is happening?
Answer:
"Flickering" or noisy open-channel currents can be due to several factors, ranging from the intrinsic properties of the channel to issues with the recording conditions.
Causality and Troubleshooting Steps:
-
Channel Blockage: Ions or other molecules in the recording solution can transiently block the pore of the alamethicin channel.
-
Identification: The open-channel current shows rapid, brief downward deflections.
-
Troubleshooting Protocol:
-
Solution Purity: Use ultra-pure water and high-purity salts to prepare your recording solutions. Filter all solutions before use.
-
Chelating Agents: If you suspect contamination with divalent cations, adding a small amount of EDTA to your solutions can help.
-
-
-
1/f Noise (Flicker Noise): This is a type of noise with a power spectrum that is inversely proportional to the frequency. It can manifest as slow drifts or fluctuations in the open-channel current.[9]
-
Identification: The open-channel current is not flat but shows slow, random fluctuations. This noise is inherent to the process of ion transport through the channel.[9]
-
Troubleshooting Protocol:
-
Data Analysis: While difficult to eliminate experimentally, flicker noise can sometimes be addressed during data analysis by using appropriate filtering and baseline correction algorithms.
-
-
-
Alamethicin Aggregation States: Alamethicin forms channels by aggregating in the membrane, and the number of monomers in the aggregate determines the conductance level.[4][10] Transitions between different aggregation states can appear as complex gating behavior.
-
Identification: The channel exhibits multiple, closely spaced conductance levels with rapid transitions between them.
-
Troubleshooting Protocol:
-
Alamethicin Concentration: Vary the concentration of alamethicin. At lower concentrations, you are more likely to observe lower conductance states with simpler gating.
-
Voltage Protocol: The gating of alamethicin is voltage-dependent.[1] Experiment with different holding potentials to favor specific conductance states.
-
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common artifacts in single-channel recordings.
Caption: A flowchart for troubleshooting artifacts.
Experimental Protocols
Protocol 1: Preparation of Lipid Bilayers for Alamethicin Recordings
-
Lipid Preparation: Prepare a solution of your chosen lipid (e.g., diphytanoyl phosphatidylcholine, DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
Bilayer Formation:
-
"Paint" a small amount of the lipid solution across a small aperture (100-200 µm) in a Teflon cup separating two aqueous chambers (cis and trans).
-
Monitor the capacitance of the system. The formation of a bilayer is indicated by an increase in capacitance and a high seal resistance (>10 GΩ).
-
-
Alamethicin Addition:
-
Prepare a stock solution of alamethicin F50 in ethanol.
-
Add a small aliquot of the alamethicin stock solution to the cis chamber to achieve the desired final concentration. Allow a few minutes for the peptides to incorporate into the bilayer.
-
Protocol 2: Single-Channel Data Acquisition
-
Amplifier Setup: Use a high-gain, low-noise patch-clamp amplifier. Set the filter to an appropriate cutoff frequency (e.g., 5-10 kHz) to reduce high-frequency noise while still allowing for the resolution of channel gating.[11]
-
Voltage Clamp: Apply a constant holding potential across the bilayer to activate the voltage-dependent alamethicin channels.
-
Data Acquisition: Record the current flowing across the bilayer using data acquisition software. Ensure a sampling rate at least twice the filter cutoff frequency (Nyquist theorem).
Quantitative Data Summary
| Artifact | Common Causes | Key Identifiers | Recommended Solutions |
| High Background Noise | Electrical interference, improper grounding, high system capacitance. | 50/60 Hz hum, excessive high-frequency noise. | Improve grounding and shielding, reduce bath level, use a Faraday cage. |
| Bilayer Instability | Poor lipid/solvent quality, mechanical vibrations, acoustic noise. | Frequent bilayer breakage, low seal resistance. | Use fresh, high-purity lipids; work on a vibration isolation table in a quiet environment. |
| Irregular Channel Gating | Channel blockage, 1/f noise, complex aggregation states. | "Flickering" open state, multiple closely spaced conductance levels. | Filter solutions, optimize alamethicin concentration, adjust holding potential. |
References
-
Díaz-Franulic, I., & González-Nilo, F. D. (2016). Single-Channel Recording of Ligand-Gated Ion Channels. Cold Spring Harbor Protocols, 2016(8), pdb.prot088298. [Link]
-
Plexon Inc. (2021). Causes of Noise in Electrophysiological Recordings. [Link]
-
Siwy, Z., & Fuliński, A. (2002). Origin of 1/f Noise in Membrane Channel Currents. Physical Review Letters, 89(15), 158101. [Link]
-
Standen, N. B., Gray, P. T. A., & Whitaker, M. J. (n.d.). Analysis of whole cell currents to estimate the kinetics and amplitude of underlying unitary events: relaxation and 'noise'. [Link]
-
Calvin University. (n.d.). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
-
Mak, D. D., & Webb, W. W. (1995). "Reversed" alamethicin conductance in lipid bilayers. Biophysical Journal, 69(6), 2346–2353. [Link]
-
Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1982). Alamethicin-induced changes in lipid bilayer morphology. Biochimica et Biophysica Acta (BBA) - Biomembranes, 685(1), 51–60. [Link]
-
An, N., & Fleming, G. R. (2018). Single-channel recordings of RyR1 at microsecond resolution in CMOS-suspended membranes. Proceedings of the National Academy of Sciences, 115(20), 5135–5140. [Link]
-
Calvin University. (n.d.). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
-
Wang, K. F., Nagarajan, R., & Camesano, T. A. (2014). Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration. Colloids and Surfaces B: Biointerfaces, 116, 464–471. [Link]
-
Kelsh, T. R., & Kelsh, D. J. (1993). Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel. Biochemistry, 32(40), 10743–10751. [Link]
-
He, K., Ludtke, S. J., Huang, H. W., & Worcester, D. L. (2010). Alamethicin aggregation in lipid membranes. Biophysical Journal, 98(1), 74–82. [Link]
-
Archer, S. J., & Cafiso, D. S. (1992). Dynamics and Aggregation of the Peptide Ion Channel Alamethicin. Measurements Using Spin-Labeled Peptides. Biochemistry, 31(15), 3871–3878. [Link]
-
ResearchGate. (n.d.). Single alamethicin channels a, Recordings of single alamethicin channel... | Download Scientific Diagram. [Link]
-
Liu, Y., & Chen, Z. (2012). Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced Alamethicin Orientation Change. The Journal of Physical Chemistry B, 116(48), 14074–14081. [Link]
-
Sansom, M. S. P. (1993). Alamethicin and related peptaibols—model ion channels. European Biophysics Journal, 22(2), 105–124. [Link]
-
National Center for Biotechnology Information. (n.d.). Molecular Mechanisms of Alamethicin Channel Gating. [Link]
-
Cafiso, D. S. (1994). Alamethicin: a peptide model for voltage gating and protein-membrane interactions. Annual Review of Biophysics and Biomolecular Structure, 23, 141–165. [Link]
-
Tsvetkov, Y. D., Milov, A. D., & Maryasov, A. G. (2007). Structure of Self-Aggregated Alamethicin in ePC Membranes Detected by Pulsed Electron-Electron Double Resonance and Electron Spin Echo Envelope Modulation Spectroscopies. Biochemistry, 46(18), 5433–5441. [Link]
-
Peggion, C., Coin, I., & Toniolo, C. (2004). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. Biopolymers, 76(6), 485–493. [Link]
-
ResearchGate. (n.d.). Alamethicin ion channel recording in lipid bilayer. The recording was... | Download Scientific Diagram. [Link]
-
Mehra, R., & Tantry, S. K. (2002). Synthesis and ion conductance behavior of a tetrameric alamethicin ion channel. Organic Letters, 4(23), 4069–4072. [Link]
-
Catacuzzeno, L., & Franciolini, F. (2025). Celebrating 50 Years of Single-Channel Recording with the Patch Clamp. Pflügers Archiv - European Journal of Physiology, 477(1), 3–15. [Link]
Sources
- 1. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Observing a Model Ion Channel Gating Action in Model Cell Membranes in Real Time in Situ: Membrane Potential Change Induced Alamethicin Orientation Change - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alamethicin: a peptide model for voltage gating and protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alamethicin and related peptaibols--model ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single-Channel Recording of Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. plexon.com [plexon.com]
- 8. plymsea.ac.uk [plymsea.ac.uk]
- 9. ftp.rush.edu [ftp.rush.edu]
- 10. Alamethicin aggregation in lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: Stabilizing Lipid Bilayers for Alamethicin F50 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pore-forming peptide alamethicin F50 and artificial lipid bilayers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the stability and quality of your experimental setup. The methodologies and principles described herein are grounded in established biophysical research to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is alamethicin F50, and why is lipid bilayer stability so crucial for studying it?
Alamethicin F50 is a 20-amino acid peptide antibiotic, a member of the peptaibol family, produced by the fungus Trichoderma viride.[1][2] It is widely used as a model for studying voltage-gated ion channels because it self-assembles within a lipid membrane to form pores or channels that allow ions to pass through.[1][3][4] The stability of the lipid bilayer is paramount because the entire process of alamethicin insertion, oligomerization, and channel gating is exquisitely sensitive to the physical and chemical properties of the host membrane.[5][6] An unstable bilayer can lead to electrical noise, current leakage, and premature rupture, making it impossible to obtain the high-resolution, low-noise single-channel recordings necessary to study alamethicin's function.[7][8]
Q2: What are the primary factors that influence the stability of a planar lipid bilayer?
The stability of a planar lipid bilayer (PLB) is influenced by a combination of factors, including:
-
Lipid Composition: The choice of lipids, including their headgroups and acyl chain length and saturation, significantly impacts membrane fluidity, thickness, and intrinsic curvature, all of which affect stability.[6][9]
-
Solvent Content: Residual solvent from the bilayer formation process can alter the membrane's mechanical properties. While some solvent can initially aid in formation, excessive amounts can lead to instability.[10][11] Squalene is a solvent known not to be incorporated into the final bilayer, which can be advantageous.[10][12]
-
Physical Environment: Temperature, pH, and ionic strength of the surrounding aqueous solutions can affect lipid packing and headgroup interactions.[3][13] Divalent cations like Ca²⁺ and Mg²⁺ have been shown to increase membrane adhesion to glass substrates, which can enhance seal formation in patch-clamp setups.[13]
-
Mechanical Stress: Vibrations, hydrostatic pressure, and rapid solution exchanges can physically disrupt the delicate bilayer.
-
Supporting Aperture: The size, material, and surface chemistry of the aperture where the bilayer is formed play a critical role. A clean, smooth, and appropriately sized aperture is essential for a long-lasting membrane.[14]
Q3: How does alamethicin F50 itself affect the stability of the lipid bilayer?
Alamethicin interacts with lipid bilayers in a concentration-dependent manner. At low concentrations, it adsorbs to the membrane surface (S-state). As the concentration increases, the peptides insert into the membrane (I-state) to form pores.[15][16] This insertion process can be disruptive. The "barrel-stave" model of pore formation suggests that a ring of alamethicin helices assembles to form the channel.[15][17] This process can induce membrane thinning and alter the local lipid environment, potentially leading to instability, especially at high peptide-to-lipid ratios.[1][15]
Troubleshooting Guides
Issue 1: The lipid bilayer is short-lived and ruptures easily, even before adding alamethicin.
This is a common problem that usually points to issues with the fundamental setup or reagents.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Lipid Quality | Lipids may have oxidized or hydrolyzed during storage. | Use fresh, high-purity lipids. Store lipids in a solvent like chloroform under an inert gas (e.g., argon) at -20°C or below.[18] |
| Contaminated Solutions | Dust, precipitates, or microbial growth in buffer solutions can destabilize the bilayer. | Prepare fresh aqueous solutions using high-purity water and salts. Filter all buffers through a 0.22 µm filter before use.[18] |
| Improper Aperture Preparation | The aperture in the support material (e.g., Teflon cup) may be dirty, rough, or have an irregular shape. | Thoroughly clean the aperture before each experiment. A common procedure involves washing with ethanol and then copious amounts of ultrapure water.[18] For glass apertures, piranha solution or oxygen plasma can be used to create a highly hydrophilic and clean surface.[19] Polishing the pipette tip with a focused ion beam has been shown to reduce surface roughness and improve seal formation. |
| Residual Solvents | Excess solvent (e.g., n-decane) used to form the bilayer can create a lens, preventing a stable, solvent-free bilayer from forming. | Use a minimal amount of lipid solution to "paint" the aperture. Allow sufficient time for the solvent to drain to the annulus, which can be monitored by observing the thinning of the membrane via capacitance measurements.[20] Consider using squalene as the solvent, as it is less likely to remain in the bilayer.[10][12] |
| Mechanical Vibration | The experimental setup is sensitive to vibrations from the building, equipment, or even airflow. | Use a vibration isolation table and a Faraday cage to shield the setup from mechanical and electrical noise.[21] |
Issue 2: The bilayer is stable, but I cannot achieve a high-resistance (>1 GΩ) seal.
A "giga-seal" is crucial for low-noise recordings. The inability to form one suggests poor adhesion between the bilayer and the supporting structure.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Ionic Conditions | The interaction between the negatively charged lipid headgroups and the glass or Teflon support is mediated by ions in the solution. | The presence of divalent cations (e.g., 1-10 mM Ca²⁺ or Mg²⁺) in the buffer can facilitate giga-seal formation by promoting adhesion between the membrane and the glass pipette.[13] |
| Incorrect Lipid Composition | The chosen lipids may not be optimal for forming a tight seal with the substrate. | Empirically test different lipid compositions. Phosphatidylethanolamine (PE) lipids can sometimes improve sealing due to their smaller headgroup and conical shape, which can relieve packing stress. |
| Surface Chemistry of the Support | The surface of the aperture might not be conducive to strong membrane adhesion. | Ensure the support surface is extremely clean. For patch-clamp setups, fire-polishing the glass pipette tip creates a smooth surface that facilitates sealing. |
| Oxidative Damage | Oxidative damage to membrane components can compromise seal integrity. | Recent studies have shown that adding reducing agents like DTT or TCEP to the external bath solution can enhance the success of giga-ohm seal formation and maintain its integrity over time.[22][23] |
Issue 3: Upon adding alamethicin, the bilayer becomes unstable and breaks.
This indicates that the alamethicin concentration or the membrane composition is not optimized for stable pore formation.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Alamethicin Concentration Too High | A high peptide-to-lipid ratio can cause excessive membrane disruption and lysis.[17] | Start with a very low concentration of alamethicin (in the nanomolar range) and titrate upwards slowly.[2] Add the peptide solution to the cis chamber (the side to which voltage is applied) and allow time for incorporation before increasing the concentration.[2] |
| Inappropriate Lipid Composition | The bilayer's physical properties (thickness, fluidity) may not be suitable for hosting stable alamethicin pores. The kinetics of channel formation are very sensitive to lipid composition.[6] | Use lipids with longer acyl chains (e.g., DPhPC) which create a thicker, more stable membrane that can better accommodate the length of the alamethicin helix.[15] Avoid lipids that are close to their phase transition temperature, as fluctuations between gel and liquid phases can decrease stability.[9] |
| Solvent Effects | The presence of residual solvent in the bilayer can alter the energetics of peptide insertion and pore formation. | Use a "solvent-free" bilayer formation method or use a solvent like squalene that is excluded from the final membrane.[10][12] |
Issue 4: I see electrical noise, and the signal-to-noise ratio of my single-channel recordings is poor.
High noise can obscure the small currents passing through single alamethicin channels.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Electrical Interference | External electrical sources can couple into the high-impedance recording setup. | Ensure the setup is properly housed in a Faraday cage. Ground all equipment to a common point. Use high-quality, shielded cables. |
| Unstable Giga-seal | A seal resistance below 10 GΩ will contribute significantly to the overall noise. | Re-evaluate the factors for achieving a high-resistance seal (see Issue 2). A higher seal resistance directly translates to lower leakage current and better signal-to-noise ratio. |
| Vibrational Noise | Mechanical vibrations can cause fluctuations in the membrane capacitance, which appear as current noise. | Use a vibration isolation table. Secure all components of the setup to prevent movement. |
| Sub-optimal Gain Staging | Incorrect gain settings on the amplifier can introduce noise. | Optimize the gain at the earliest stage of the signal chain to ensure the signal is well above the noise floor of subsequent electronic components.[24] |
| Intrinsic Channel Noise | Alamethicin channels themselves exhibit fluctuations, which are part of the signal. | While this cannot be eliminated, it can be managed. Interestingly, some studies have shown that adding a certain level of external "white" noise can, through a process called stochastic resonance, actually enhance the signal-to-noise ratio of alamethicin channel recordings.[25] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable Painted Lipid Bilayer
This protocol describes the "painting" method, a common technique for forming robust bilayers.
Materials:
-
Lipid of choice (e.g., DPhPC) dissolved in an organic solvent (e.g., n-decane or squalene) at 10-25 mg/mL.
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4), filtered.
-
Bilayer cup and chamber apparatus.
-
Fine paintbrush or glass rod.
Procedure:
-
Clean the Apparatus: Thoroughly clean the bilayer cup and chamber with ethanol, followed by extensive rinsing with ultrapure water. Allow to dry completely.
-
Pre-treat the Aperture: Apply a small amount of the lipid/solvent solution to the aperture in the bilayer cup and allow the solvent to evaporate. This "priming" step helps the main lipid solution adhere properly.
-
Assemble the Chamber: Place the cup into the chamber and fill both the inner (cis) and outer (trans) compartments with the filtered buffer solution. Ensure the liquid levels are equal on both sides to prevent hydrostatic pressure.
-
"Paint" the Bilayer: Dip the paintbrush or glass rod into the lipid solution and gently paint it across the aperture. A thick film of lipid solution will initially cover the hole.[20]
-
Monitor Formation: Apply a small voltage (e.g., 20-50 mV) across the aperture and monitor the capacitance of the membrane. As the solvent drains into the torus surrounding the bilayer, the membrane will thin, and its capacitance will increase and then stabilize. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm².
-
Verify Stability: Once the capacitance is stable, check the electrical resistance. A good, solvent-free bilayer should have a resistance in the gigaohm range.[20]
Workflow: Troubleshooting Bilayer Instability
This diagram outlines a logical workflow for diagnosing and solving common issues with lipid bilayer stability.
Caption: Troubleshooting workflow for bilayer instability.
References
- Vertex AI Search. (n.d.). The membrane pores formed by melittin and alamethicin a Pictures of the... - ResearchGate.
- PubMed. (2022, July 12). Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers.
- PubMed Central. (n.d.). Evidence for Membrane Thinning Effect as the Mechanism for Peptide-Induced Pore Formation.
- Calvin Digital Commons. (n.d.). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers.
- PubMed Central. (n.d.). Ionic Requirements for Membrane-Glass Adhesion and Giga Seal Formation in Patch-Clamp Recording.
- PubMed. (n.d.). Pore formation in lipid membranes by alamethicin.
- University of Birmingham. (n.d.). Study of gigaseal formation in patch clamping using nanotechnology.
- News-Medical.Net. (2015, December 9). Stabilizing Lipid Bilayer Membranes.
- Chinese Physics C. (n.d.). Effect of Alamethicin on the Structure of Lipid Bilayers.
- Taylor & Francis Online. (2023, December 28). Reducing agents facilitate membrane patch seal integrity and longevity.
- Taylor & Francis Online. (2023, December 28). Full article: Reducing agents facilitate membrane patch seal integrity and longevity.
- Semantic Scholar. (n.d.). Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration.
- PubMed Central. (2016, December 16). Enhanced stability of freestanding lipid bilayer and its stability criteria.
- PubMed. (2009, February 3). Orientation and peptide-lipid interactions of alamethicin incorporated in phospholipid membranes: polarized infrared and spin-label EPR spectroscopy.
- Engineering Letters. (n.d.). Effects of the Surface Morphology of Pipette Tip on Giga-seal Formation.
- PubMed Central. (2013, August 12). Process of inducing pores in membranes by melittin.
- PubMed. (2014, April 1). Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration.
- PubMed Central. (n.d.). Alamethicin Supramolecular Organization in Lipid Membranes from 19F Solid-State NMR.
- PubMed. (n.d.). Signal transduction across alamethicin ion channels in the presence of noise.
- ResearchGate. (2025, August 6). (PDF) Enhanced stability of freestanding lipid bilayer and its stability criteria.
- PubMed Central. (n.d.). Reconstitution and functional characterization of ion channels from nanodiscs in lipid bilayers.
- PubMed. (2018, May 29). Role of Transmembrane Potential and Defects on the Permeabilization of Lipid Bilayers by Alamethicin, an Ion-Channel-Forming Peptide.
- PubMed. (n.d.). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane.
- PubMed. (n.d.). Kinetics and stability of alamethicin conducting channels in lipid bilayers.
- NIH. (2022, September 6). New Aspects of Bilayer Lipid Membranes for the Analysis of Ion Channel Functions.
- PubMed Central. (n.d.). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments.
- Calvin Digital Commons. (n.d.). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers.
- PubMed Central. (n.d.). Alamethicin helices in a bilayer and in solution: molecular dynamics simulations.
- PubMed. (2008, October 15). Lipid bilayers at the gel interface for single ion channel recordings.
- ResearchGate. (2025, August 9). Ion channel reconstitution in lipid bilayers.
- Wikipedia. (n.d.). Lipid bilayer.
- PubMed Central. (n.d.). Alamethicin adsorption to a planar lipid bilayer.
- PNAS. (2012, December 10). Direct visualization of the alamethicin pore formed in a planar phospholipid matrix.
- PubMed. (n.d.). A method for exceptionally low noise single channel recordings.
- PubMed. (n.d.). Alamethicin-induced single channel conductance fluctuations in biological membranes.
- Reddit. (2022, March 8). How to optimize the signal-to-noise ratio ? : r/audioengineering.
- Warner Instruments. (n.d.). the design and use of a planar lipid bilayer workstation.
- Elements srl. (n.d.). How to get started with lipid bilayer experiments.
- ACS Publications. (2025, December 30). Antimicrobial Peptide Activity in Lipid Bilayers with Smooth-Type Lipopolysaccharides.
- Springer Protocols. (2013). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments.
- Springer Nature Experiments. (n.d.). Solvent-assisted preparation of supported lipid bilayers.
- Semantic Scholar. (n.d.). Alamethicin Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle.
Sources
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- 3. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
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- 5. Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Alamethicin F50 Channel Kinetics
Introduction
Welcome to the technical support guide for investigating Alamethicin F50 channel kinetics. Alamethicin, a 20-amino acid peptaibol antibiotic produced by the fungus Trichoderma viride, is a widely used model for studying the biophysical properties of voltage-gated ion channels.[1][2] Its ability to self-assemble into transmembrane channels in lipid bilayers makes it an excellent system for research in drug development and molecular biology.[1][2] Alamethicin F50 is a neutral variant of this peptide.[3][]
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. We will explore the key factors influencing alamethicin's channel-forming behavior and provide practical, step-by-step guidance to ensure the integrity and reproducibility of your results.
Core Concepts: The Alamethicin Channel
Alamethicin peptides form channels by inserting into the lipid bilayer and aggregating into a barrel-stave-like structure surrounding a central aqueous pore.[5] The number of alamethicin monomers in the aggregate determines the conductance level of the channel, leading to the characteristic multi-state conductance observed in single-channel recordings.[5][6] The formation and gating of these channels are highly dependent on several experimental parameters.
Troubleshooting Guide & FAQs
This section addresses common problems and questions that arise during experiments with Alamethicin F50.
Issue 1: No Channel Activity or Very Low Open Probability
Question: I've added alamethicin to my bilayer setup, but I'm not observing any channel openings, even at high voltages. What could be the problem?
Answer: The absence of channel activity is a frequent issue that can stem from several factors, ranging from the experimental setup to the reagents themselves. Let's break down the potential causes and solutions.
Causality and Troubleshooting Steps:
-
Insufficient Voltage: Alamethicin channel formation is strongly voltage-dependent.[7][8] The application of a transmembrane potential drives the insertion of the peptide's helical structure into the bilayer.
-
Incorrect Alamethicin Concentration: The concentration of alamethicin in the aqueous phase, and subsequently in the membrane, is critical. Too low a concentration will result in infrequent channel formation.
-
Solution: Increase the alamethicin concentration in the cis chamber (the side of peptide addition) in a stepwise manner. Typical working concentrations can range from 0.1 to 5 µg/mL. It's recommended to start with a lower concentration and titrate upwards to avoid overwhelming the system with too many channels.
-
-
Lipid Bilayer Composition and Stability: The properties of the lipid bilayer significantly influence the partitioning and aggregation of alamethicin.[10]
-
Membrane Fluidity: Alamethicin channel formation is favored in more fluid membranes.[9][10] If you are using lipids with a high phase transition temperature (Tm) and are working below it, the rigid gel-phase bilayer will inhibit peptide insertion.
-
Lipid Charge: The surface charge of the membrane can affect the local concentration of the peptide and ions.[11]
-
Bilayer Instability: An unstable bilayer will rupture easily, especially upon voltage application, preventing successful recordings.
-
Solution: Ensure your bilayer is stable for an extended period at the highest intended voltage before adding alamethicin. Re-evaluate your bilayer formation technique if instability is a persistent issue.
-
-
-
Solvent and Reagent Purity: Impurities in solvents or the alamethicin stock itself can interfere with channel formation.
-
Solution: Use high-purity solvents for preparing your lipid and alamethicin solutions. Ensure the alamethicin stock is properly stored and has not degraded. It is advisable to prepare fresh alamethicin dilutions for each experiment.
-
Issue 2: Unstable or Flickering Channel Conductance
Question: I'm seeing channel activity, but the conductance levels are not stable and flicker rapidly, making it difficult to analyze the dwell times. Why is this happening?
Answer: Unstable channel behavior can be inherent to the stochastic nature of alamethicin channels, but it can also be exacerbated by experimental conditions.
Causality and Troubleshooting Steps:
-
High Channel Density: If the concentration of alamethicin is too high, multiple channels may open and close simultaneously, or rapidly transition between different aggregation states, appearing as unstable flickering.
-
Solution: Reduce the alamethicin concentration to achieve well-separated, single-channel events. This will allow for clearer resolution of individual conductance levels.
-
-
Electrical Noise: External electrical noise can be coupled into the recording setup, manifesting as a noisy baseline and distorted channel signals.
-
Solution: Ensure proper grounding and shielding of your experimental setup (Faraday cage). Identify and eliminate sources of electrical noise in the vicinity, such as pumps, stirrers, or other electronic equipment.
-
-
Inappropriate Filtering: Applying an incorrect filter setting on your amplifier can distort the true channel kinetics.
-
Solution: Set the low-pass filter of your amplifier to an appropriate frequency. A good starting point is typically 1-5 kHz for resolving the primary conductance states. Be aware that very fast transitions may be missed if the filter frequency is too low.
-
-
Influence of Temperature: Temperature affects both membrane fluidity and the kinetic energy of the alamethicin molecules, influencing the stability and lifetime of the channel states.[1][2]
-
Solution: Maintain a stable and controlled temperature throughout your experiment. Note that lower temperatures can sometimes lead to the formation of non-persistent channels with shorter lifetimes.
-
FAQ: How does lipid composition specifically affect alamethicin channel kinetics?
Answer: Lipid composition is a critical determinant of alamethicin channel behavior. The key parameters are:
| Lipid Property | Effect on Alamethicin Channel Kinetics | Rationale |
| Chain Length & Saturation | Shorter, unsaturated lipid chains increase membrane fluidity. | Increased fluidity facilitates the insertion and aggregation of alamethicin monomers, generally leading to a higher probability of channel formation. |
| Headgroup Charge | Negatively charged lipids (e.g., DOPS) can increase the local concentration of cations near the channel entrance. | This can lead to an apparent increase in the conductance of the lower channel states, especially at low salt concentrations.[11] |
| Intrinsic Curvature | Lipids like DOPE, which have a negative intrinsic curvature, can promote the formation of pore-like structures. | This can influence the stability and geometry of the alamethicin channel. |
| Membrane Thickness | Thinner membranes can better accommodate the hydrophobic length of the alamethicin helix. | This can affect the stability and gating properties of the channel.[15] |
Experimental Protocols
Protocol 1: Planar Lipid Bilayer (PLB) Formation and Single-Channel Recording
This protocol outlines the "painting" method for forming a PLB and subsequent single-channel recording of alamethicin F50.
Materials:
-
Lipid solution (e.g., 25 mg/mL DOPC in n-decane)
-
Electrolyte solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4)
-
Alamethicin F50 stock solution (e.g., 1 mg/mL in ethanol)
-
PLB setup (Teflon cup and chamber) with a small aperture (~100-200 µm)
-
Ag/AgCl electrodes
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Chamber Preparation: Thoroughly clean the Teflon cup and chamber. Fill both the cis (cup) and trans (chamber) compartments with the electrolyte solution, ensuring the liquid level is below the aperture.
-
Electrode Placement: Place the Ag/AgCl electrodes in the cis and trans chambers. The cis electrode is the headstage, and the trans electrode is connected to ground.
-
Bilayer Formation:
-
Using a fine brush or glass rod, apply a small amount of the lipid solution over the aperture.
-
Carefully raise the electrolyte levels in both chambers simultaneously, passing the aperture.
-
A bilayer should spontaneously form, thinning to a solvent-free membrane. This process can be monitored by observing the increase in membrane capacitance.
-
-
Bilayer Stability Test:
-
Apply a test voltage (e.g., 50-100 mV) and monitor the current. A stable bilayer should exhibit a very low, steady current (in the pA range).
-
Ensure the bilayer is stable for at least 10-15 minutes before proceeding.
-
-
Alamethicin Addition:
-
Add a small aliquot (e.g., 1-2 µL) of a diluted alamethicin F50 solution to the cis chamber.
-
Gently stir the cis chamber for 30-60 seconds to facilitate peptide diffusion to the membrane.
-
-
Single-Channel Recording:
-
Apply a positive potential to the cis chamber (e.g., +150 mV).
-
Observe the current trace for the characteristic step-like increases in conductance, corresponding to the opening of alamethicin channels.
-
Record the data for subsequent analysis of dwell times, conductance levels, and open probability.
-
Visualizations
Workflow for Troubleshooting Alamethicin Experiments
Caption: Troubleshooting workflow for absent or poor alamethicin channel activity.
Factors Influencing Alamethicin Channel Kinetics
Caption: Interplay of key experimental factors affecting alamethicin channel kinetics.
References
-
Kelsh, W., & B. R. Lentz. (1995). Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel. Biochemistry, 34(15), 5087-5095. [Link]
-
Archer, S. J., J. F. Ellena, & D. S. Cafiso. (1991). Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. Biophysical Journal, 60(2), 389-398. [Link]
-
Sansom, M. S. (1993). The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations. Progress in Biophysics and Molecular Biology, 60(2), 163-187. [Link]
-
Le, T. D., & S. H. White. (2024). Alamethicin channel inactivation caused by voltage-driven flux of alamethicin. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1866(8), 184386. [Link]
-
Owusu-Barfi, V., & L. Haarsma. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
-
Haarsma, L. (2021). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
-
Bezrukov, S. M., & I. Vodyanoy. (1993). Alamethicin channel conductance modified by lipid charge. Biophysical Journal, 64(1), 16-25. [Link]
-
Wang, Y., et al. (2022). Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers. Langmuir, 38(27), 8398-8406. [Link]
-
Wang, Y., et al. (2022). Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers. Langmuir. [Link]
-
Wang, Y., et al. (2022). Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers. ResearchGate. [Link]
-
Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating. Biophysical journal, 60(2), 389–398. [Link]
-
You, S., et al. (1997). Intrinsic rectification of ion flux in alamethicin channels: studies with an alamethicin dimer. Biophysical Journal, 73(2), 770-778. [Link]
-
Das, M. K., & P. Balaram. (1984). Interactions of the channel forming peptide alamethicin with artificial and natural membranes. Journal of Biosciences, 6(4), 337-349. [Link]
-
Sansom, M. S. (1993). The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations. Progress in biophysics and molecular biology, 60(2), 163-187. [Link]
-
Gordon, L. G., & D. A. Haydon. (1976). Kinetics and stability of alamethicin conducting channels in lipid bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 436(3), 541-556. [Link]
-
Bezrukov, S. M., & I. Vodyanoy. (1993). Probing alamethicin channels with water-soluble polymers. Effect on conductance of channel states. Biophysical journal, 64(1), 16–25. [Link]
-
Rebuffat, S., et al. (1991). Sequences of alamethicins F30 and F50 reconsidered and reconciled. FEMS Microbiology Letters, 81(2), 151-157. [Link]
-
Ishii, T., et al. (2021). Alamethicin Channels as a Signal Transduction Element in an Immobilized Single Giant Unilamellar Vesicle. Sensors and Materials, 33(7), 2419-2428. [Link]
-
Tvaroska, I., et al. (2021). Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. Molecules, 26(20), 6245. [Link]
-
Asami, K., et al. (2003). Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond. Biophysical Journal, 84(4), 2385-2392. [Link]
-
Mak, D. O. D., & W. W. Webb. (1995). Two classes of alamethicin transmembrane channels: Molecular models from single-channel properties. Biophysical Journal, 69(6), 2323-2336. [Link]
-
Hall, J. E., et al. (1984). Alamethicin. A rich model for channel behavior. Biophysical Journal, 46(5), 659-672. [Link]
-
Hall, J. E., et al. (1984). Alamethicin. A rich model for channel behavior. Biophysical journal, 46(5), 659–672. [Link]
-
Mayer, M., et al. (2003). Single alamethicin channels. ResearchGate. [Link]
-
Eisele, S., et al. (1993). "Reversed" alamethicin conductance in lipid bilayers. Biophysical Journal, 65(1), 194-199. [Link]
Sources
- 1. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 2. Calvin Digital Commons - Summer Research: Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers [digitalcommons.calvin.edu]
- 3. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of channel formation by alamethicin as viewed by molecular dynamics simulations. — Oxford Neuroscience [neuroscience.ox.ac.uk]
- 7. Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-dependent conductance for alamethicin in phospholipid vesicles. A test for the mechanism of gating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics and stability of alamethicin conducting channels in lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alamethicin channel conductance modified by lipid charge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Lipid Composition on the Inhibition Mechanism of Amiloride on Alamethicin Ion Channels in Supported Phospholipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Alamethicin. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Alamethicin F50 Heterogeneity: A Technical Support Guide
Welcome to the technical support center for alamethicin F50. This guide is designed for researchers, scientists, and drug development professionals who utilize this potent channel-forming peptide in their experiments. Commercial preparations of alamethicin F50 are known to be microheterogeneous, which can introduce variability and unexpected results in sensitive assays.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you understand, characterize, and manage this heterogeneity, ensuring the reproducibility and accuracy of your data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the nature and implications of alamethicin F50 heterogeneity.
Q1: What is alamethicin F50, and why is it used in research?
Alamethicin F50 is a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride. It belongs to a class of peptides called peptaibols, which are rich in the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[3][4] This high Aib content constrains the peptide to a predominantly α-helical conformation.[4] In lipid bilayers, alamethicin monomers aggregate to form voltage-dependent ion channels, making it an excellent model for studying the biophysics of transmembrane channels, membrane-protein interactions, and as an antimicrobial agent.[4][5][6]
Q2: I've heard commercial alamethicin F50 is not a single, pure compound. What does "heterogeneity" refer to in this context?
You are correct. Commercial alamethicin F50 is a "microheterogeneous" mixture of several closely related peptide sequences.[1][2] This heterogeneity arises from the fermentation process used for its production, where the producing organism, Trichoderma viride, synthesizes a family of similar peptides.[1]
The primary sources of heterogeneity are:
-
Presence of F30 Isoforms: Commercial alamethicin F50, which is a neutral peptide mixture, often contains trace amounts of the acidic alamethicin F30 isoforms.[1][2] The key difference lies in the amino acid at position 18: F50 has a neutral glutamine (Gln), while F30 has an acidic glutamic acid (Glu).[1]
-
Mixture of F50 Analogs: The F50 fraction itself is a mixture of several neutral peptide analogs. The major component is typically F50/5, which can constitute around 75% of the mixture.[2][7] Other minor components, such as F50/7 (around 10%), differ by single amino acid substitutions at various positions.[2] For instance, the difference between F50/5 and F50/7 can be an Aib/Ala exchange.[2]
Q3: How can this heterogeneity affect my experimental results?
The presence of different alamethicin species can have significant consequences for your experiments, leading to issues with reproducibility and data interpretation. The primary concerns are:
-
Variability in Channel Conductance: Different isoforms and analogs can form channels with slightly different conductances and gating properties.[8][9] The overall measured conductance will be an average of the contributions from all the channel-forming species present.
-
Altered Aggregation State: The number of monomers required to form a stable channel can vary between analogs.[8][9] This can affect the concentration-dependence of channel formation and the stability of the resulting pores.
-
Inconsistent Biological Activity: If you are studying the antimicrobial or cytotoxic effects of alamethicin, different analogs may exhibit varying levels of activity.[10] This can lead to batch-to-batch variability in your dose-response curves.
-
Difficulty in Structural Studies: For high-resolution structural studies, such as X-ray crystallography or NMR, a homogeneous sample is crucial. The presence of multiple species will hinder the formation of well-ordered crystals and complicate spectral analysis.[6][11]
Q4: How can I check the purity and composition of my commercial alamethicin F50 sample?
Standard analytical techniques for peptide characterization are well-suited for assessing the heterogeneity of alamethicin F50.[12][13] The two most powerful methods are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the gold standard for separating the different alamethicin analogs.[14][15][16] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) can effectively resolve the major and minor components.[16] The relative peak areas in the chromatogram provide a quantitative measure of the composition of your sample.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with HPLC (LC-MS), is essential for identifying the different components.[15][17] By comparing the measured molecular weights to the theoretical masses of known alamethicin analogs, you can confirm the identities of the peaks observed in your HPLC chromatogram.[15]
Part 2: Troubleshooting Guides
This section provides practical advice for addressing specific experimental issues that may arise from alamethicin F50 heterogeneity.
Guide 1: Inconsistent Channel Conductance Measurements
Problem: You observe significant variability in single-channel conductance recordings or macroscopic current measurements between different batches of alamethicin F50 or even between experiments using the same batch.
Underlying Cause: The ratio of different alamethicin analogs in your sample is likely inconsistent. Minor components, even in small amounts, can contribute to the overall conductance and introduce variability.
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent conductance.
Step-by-Step Protocol:
-
Characterize Your Sample:
-
Action: Analyze your current batch of alamethicin F50 using analytical RP-HPLC and LC-MS.
-
Rationale: This will provide a "fingerprint" of your sample, showing the number of components and their relative abundance. This is your baseline for comparison.
-
-
Purify the Major Component:
-
Action: If your application requires a highly defined system, consider purifying the major component (typically F50/5) using semi-preparative or preparative RP-HPLC.
-
Rationale: Using a single, purified analog will eliminate the variability caused by minor components and is the most rigorous approach for achieving reproducible results.[2]
-
-
Use a Defined Mixture:
-
Action: If purification of a single analog is not feasible, an alternative is to analyze each new batch of alamethicin F50 and only proceed with experiments if the relative composition is within a predefined tolerance of your reference batch.
-
Rationale: This approach doesn't eliminate heterogeneity but helps to control for batch-to-batch variations, improving consistency.
-
Guide 2: Poor Reproducibility in Biological Assays
Problem: You are performing antimicrobial (e.g., MIC determination) or cytotoxicity assays and observe significant shifts in IC50 or MIC values between experiments.
Underlying Cause: The biological activity of your alamethicin F50 sample is likely influenced by the specific mix of analogs present. The presence of more or less active minor components can alter the overall potency.
Troubleshooting Workflow:
Caption: Workflow for improving biological assay reproducibility.
Step-by-Step Protocol:
-
Establish a Reference Standard:
-
Action: Select one batch of alamethicin F50 as your internal "reference standard." Thoroughly characterize its composition by HPLC and link this profile to a well-defined biological activity in your assay.
-
Rationale: This creates a benchmark against which all future batches can be compared.
-
-
Qualify New Batches:
-
Action: Before using a new batch of alamethicin F50 in your assays, run an analytical HPLC to compare its chromatogram to your reference standard.
-
Rationale: This quick quality control step allows you to identify batches with significantly different compositions before committing to time-consuming and expensive biological experiments.
-
-
Consider a Synthetic Standard:
-
Action: For the highest level of consistency, consider obtaining a fully synthetic, single-sequence alamethicin analog (e.g., synthetic F50/5).[18]
-
Rationale: A synthetic standard eliminates the inherent variability of fermentation-derived products, providing a truly homogeneous material for your assays.
-
Part 3: Data and Protocols
Typical Composition of Commercial Alamethicin F50
The table below summarizes the typical composition of a commercial alamethicin F50 sample based on published data. Note that these values can vary between suppliers and batches.
| Component | Typical Abundance (%) | Key Distinguishing Feature |
| Alamethicin F50/5 | 75% | Major neutral component |
| Alamethicin F50/7 | 10% | Minor neutral component (e.g., Aib/Ala substitution) |
| Other F50 Analogs | Variable | Other minor neutral components |
| Alamethicin F30 Analogs | Trace amounts | Acidic components (Gln to Glu substitution at position 18)[1] |
Data compiled from Kirschbaum J, et al. (2003) and MedChemExpress product information.[2][7]
Experimental Protocol: Analytical RP-HPLC for Alamethicin F50 Profiling
This protocol provides a starting point for developing an analytical method to assess the heterogeneity of your alamethicin F50 sample.
-
Instrumentation:
-
Column:
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient:
-
A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
40 °C.
-
-
Detection:
-
UV absorbance at 214 nm.
-
-
Sample Preparation:
-
Dissolve alamethicin F50 in methanol or ethanol to a concentration of 1 mg/mL.
-
Inject 10-20 µL onto the column.
-
Expected Outcome: You should observe a major peak corresponding to alamethicin F50/5, along with several smaller peaks representing the minor analogs. The presence of early-eluting peaks may indicate more polar species like the F30 isoforms.
References
- Mathew, M. K., & Balaram, P. (1983). Alamethicin and related membrane channel forming polypeptides. Molecular and Cellular Biochemistry.
-
Payne, J. W., Jakes, R., & Hartley, B. S. (1970). The primary structure of alamethicin. Biochemical Journal. [Link]
-
Request PDF. (n.d.). Sequences of alamethicins F30 and F50 reconsidered and reconciled. [Link]
-
Bioaustralis. (2014). Alamethicin F50 Product Data Sheet. [Link]
-
Kirschbaum, J., Brückner, H., & Graf, H. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of Peptide Science. [Link]
-
Woolley, G. A. (2007). Channel-forming activity of alamethicin: effects of covalent tethering. Chemistry & Biodiversity. [Link]
-
Payne, J. W. (1970). The primary structure of alamethicin. SciSpace. [Link]
-
El-Neketi, M., Ebrahim, W., Lin, W., & Proksch, P. (2018). Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. Journal of natural products. [Link]
-
Wikipedia. (n.d.). Alamethicin. [Link]
-
Poirier, M. A., et al. (2007). Mass spectrometric investigation of alamethicin. ResearchGate. [Link]
-
Biocompare. (n.d.). Alamethicin F50 from Cayman Chemical. [Link]
-
Duclohier, H., Molle, G., Spach, G., & Zillikens, P. (1989). Influence of proline position upon the ion channel activity of alamethicin. Biophysical journal. [Link]
-
Menestrina, G., Voges, K. P., Jung, G., & Boheim, G. (1986). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. The Journal of membrane biology. [Link]
-
Hall, J. E., Vodyanoy, I., Balasubramanian, T. M., & Marshall, G. R. (1984). Alamethicin. A rich model for channel behavior. Biophysical journal. [Link]
-
Ghorbani, Z., Nasseri, R., & Noskov, S. Y. (2023). Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance. The Journal of chemical physics. [Link]
-
Peggion, C., Jost, M., Baldini, C., Formaggio, F., & Toniolo, C. (2007). Total Syntheses in Solution of TOAC-labelled Alamethicin F50/5 Analogues. Chemistry & biodiversity. [Link]
-
Mathew, M. K., & Balaram, P. (1984). Interactions of the channel forming peptide alamethicin with artificial and natural membranes. Journal of Biosciences. [Link]
-
Peggion, C., Coin, I., & Toniolo, C. (2004). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. Biopolymers. [Link]
-
Request PDF. (n.d.). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. [Link]
-
Sharma, G., & Sharma, A. R. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Singh, S., & Kumar, A. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]
-
Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link]
-
Peggion, C., Polese, A., Formaggio, F., Crisma, M., & Toniolo, C. (2007). Conformational analysis of TOAC-labelled alamethicin F50/5 analogues. Chemistry & biodiversity. [Link]
Sources
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- 2. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alamethicin - Wikipedia [en.wikipedia.org]
- 4. Alamethicin and related membrane channel forming polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Alamethicin. A rich model for channel behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Influence of proline position upon the ion channel activity of alamethicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis of TOAC-labelled alamethicin F50/5 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
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- 18. Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Ion Channel Properties of Alamethicin F50 and F30
Executive Summary
Alamethicin, a 20-amino acid peptaibol from the fungus Trichoderma viride, is a cornerstone model for studying the biophysics of voltage-gated ion channels.[1] It self-assembles within lipid bilayers to form pores, a process that can be meticulously studied using electrophysiology.[2] Commercial preparations of alamethicin are typically microheterogeneous mixtures, primarily categorized into the neutral F50 fraction and the acidic F30 fraction.[3] While differing by only a single amino acid, this subtle structural change imparts significant and fascinating differences in their ion channel kinetics and stability. This guide provides an in-depth comparison of their properties, grounded in experimental data, to inform researchers in biophysics and drug development.
The Critical Structural Distinction: A Single Residue Shift
The fundamental difference between the alamethicin F30 and F50 fractions lies in the amino acid at position 18.
-
Alamethicin F50: Features a neutral Glutamine (Gln) at position 18.[4] The major component is often designated F50/5.[3]
-
Alamethicin F30: Features an acidic Glutamate (Glu) at position 18, which carries a negative charge at neutral pH.[3][4]
This seemingly minor substitution from a neutral amide (Gln) to a charged carboxylate (Glu) is the primary driver of the distinct functional behaviors observed between the two fractions.
Comparative Analysis of Ion Channel Characteristics
The most striking functional divergence between F30 and F50 is the stability of the channels they form. Seminal work in the field has classified alamethicin channels into two distinct kinetic classes: persistent and nonpersistent.[5][6]
Channel Stability and Kinetics: Persistent vs. Nonpersistent Channels
-
Alamethicin F30: The Persistent Channel Former Alamethicin F30 consistently forms long-lasting, persistent channels with stable open states across a range of temperatures.[5][6] These channels are characterized by lifetimes that allow for detailed analysis of their conductance substates.
-
Alamethicin F50: A Tale of Two Temperatures The behavior of the neutral F50 fraction is uniquely temperature-dependent.
-
At room temperature , F50 behaves similarly to F30, forming predominantly persistent channels .[5][6]
-
At low temperatures , F50 almost exclusively forms nonpersistent channels . These channels are distinguished by their brief lifetimes, typically lasting less than a minute, and a flickering gating behavior.[5][6]
-
The "Barrel-Stave" Model and a Proposed Structural Variation
The formation of alamethicin pores is explained by the "barrel-stave" model, where multiple amphipathic α-helical monomers insert into the membrane and aggregate to form a central, water-filled pore.[7][8][9] The number of monomers in the aggregate determines the pore size and its corresponding conductance level.[10]
The kinetic differences between persistent and nonpersistent channels have led to a hypothesis regarding their structural arrangement:
-
Persistent Channels (F30 & F50 at room temp): These channels are believed to assemble in a classic parallel orientation, where all peptide monomers are aligned in the same direction. This stable arrangement is described as the "modified barrel-stave" model .[5][6]
-
Nonpersistent Channels (F50 at low temp): The instability of these channels is explained by the "reversed-molecule" model . This model posits that the channel aggregate contains one monomer that is oriented antiparallel to the others.[5][6] This structural defect is thought to destabilize the entire pore, leading to the observed short lifetimes and flickering kinetics. The neutral Gln-18 in F50 may permit this energetically less favorable inverted orientation, whereas the charged Glu-18 in F30 likely prevents it due to electrostatic repulsion.
Voltage-Gating and Conductance
Both F30 and F50 form channels that are exquisitely voltage-dependent .[11] In the absence of a transmembrane electric field, the peptide monomers adsorb to the membrane surface. The application of a sufficient voltage drives the insertion of the helices into the membrane's hydrophobic core, where they aggregate to form conductive pores.[4][12][13]
The channels exhibit multiple, discrete conductance levels, which correspond to pores of different sizes (i.e., composed of a varying number of monomers).[10][14] While the specific conductance values of each state are largely independent of the alamethicin fraction (F30 vs. F50), the probability of observing higher conductance states and the stability of any given state are directly influenced by the factors described above.[15]
Quantitative Data Summary
The following table summarizes the key comparative properties of alamethicin F30 and F50.
| Property | Alamethicin F30 | Alamethicin F50 |
| Key Residue (Position 18) | Glutamate (Glu)[3][4] | Glutamine (Gln)[3][4] |
| Charge at Neutral pH | Acidic (Negative) | Neutral[] |
| Predominant Channel Class | Persistent[5][6] | Temperature-Dependent[5][6] |
| Channel Lifetime | Long-lasting, stable | Short-lived (<1 min) at low temp; Long-lasting at room temp[5][6] |
| Proposed Structural Model | Modified Barrel-Stave (Parallel Monomers)[5][6] | Reversed-Molecule (One Antiparallel Monomer) at low temp[5][6] |
Experimental Protocol: Characterizing Alamethicin Channels via Bilayer Lipid Membrane (BLM) Electrophysiology
This protocol outlines the established method for reconstituting and recording alamethicin channels. The self-validating nature of this technique relies on first establishing a high-resistance, stable lipid bilayer before introducing the peptide, ensuring that any measured currents are a direct result of channel formation.
Step-by-Step Methodology
-
Chamber Preparation:
-
Use a two-chamber system (cis and trans) separated by a thin Teflon or Delrin partition containing a small aperture (50-150 µm diameter).
-
Thoroughly clean the chambers with ethanol and deionized water to remove any contaminants.
-
Fill both chambers with a high-concentration salt solution (e.g., 1 M KCl, buffered to a desired pH). This high ionic strength increases the single-channel current, improving the signal-to-noise ratio.
-
-
Bilayer Formation (Painting Method):
-
Prepare a solution of lipid (e.g., diphytanoylphosphatidylcholine, DPhPC) in an organic solvent (e.g., n-decane) at a concentration of 10-25 mg/mL.
-
Using a small brush or glass rod, apply a small amount of the lipid solution across the aperture in the partition.
-
The solvent will gradually dissolve into the aqueous phase and thin into a bilayer, a process that can be monitored electrically.
-
-
Membrane Integrity Verification (Self-Validation):
-
Connect Ag/AgCl electrodes in each chamber to a patch-clamp amplifier.
-
Apply a small test voltage (e.g., 10 mV). An unformed membrane will have a low resistance (<1 GΩ).
-
As the bilayer thins and forms, the electrical resistance should increase dramatically to >100 GΩ, and the capacitance should stabilize at a value consistent with a bilayer (approx. 0.4-0.8 µF/cm²). A stable, high-resistance seal is mandatory before proceeding.
-
-
Alamethicin Addition:
-
Prepare a stock solution of alamethicin F30 or F50 in ethanol.
-
Add a small aliquot of the stock solution to the cis chamber (the chamber connected to the voltage command). The final concentration is typically in the range of 1-100 ng/mL.
-
Stir the solution gently to facilitate the diffusion of alamethicin to the membrane.
-
-
Data Acquisition:
-
Apply a constant transmembrane potential (voltage clamp) to induce channel formation. For alamethicin, this is typically a positive voltage in the range of +100 to +200 mV applied to the cis side.[17]
-
Record the resulting ion current. You will observe discrete, step-like increases in current, where each step represents the opening of a channel to a specific conductance level.[14]
-
Record data for a sufficient duration to analyze channel lifetimes, conductance levels, and open/closed probabilities.
-
Visualized Workflows and Models
The following diagrams illustrate the experimental workflow and the proposed structural models for the different alamethicin channel classes.
Caption: Proposed models for persistent vs. nonpersistent alamethicin channels.
Conclusion
The comparative study of alamethicin F30 and F50 provides a powerful illustration of how a single charged residue can profoundly influence the kinetic stability and structural dynamics of an ion channel. While F30 is a robust former of stable, persistent channels, the neutral F50 fraction exhibits a fascinating temperature-dependent behavior, capable of forming transient, nonpersistent pores. This difference, attributed to the potential for a destabilizing antiparallel monomer arrangement in the F50 aggregate, offers a unique and tractable system for researchers to investigate the fundamental principles of ion channel assembly, stability, and gating.
References
- Kelsh, L. P., & Sabelko, J. J. (n.d.). Determination of the molecular dynamics of alamethicin using 13C NMR: implications for the mechanism of gating of a voltage-dependent channel. PubMed.
- Latorre, R., & Alvarez, O. (n.d.). Alamethicin. A rich model for channel behavior. WashU Medicine Research Profiles.
- Rispoli, G., Baldini, C., & Toniolo, C. (n.d.). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. PubMed.
- Miller, C. G., & Quay, S. (n.d.).
- MedchemExpress.com. (n.d.). Alamethicin F 50 | Antibiotic.
- Archer, S. J. (n.d.). Voltage-dependent conductance for alamethicin in phospholipid vesicles.
- Archer, S. J. (n.d.). Voltage-dependent conductance for alamethicin in phospholipid vesicles.
- Mak, D. D., & Webb, W. W. (1995).
- Van der Heide, P. (n.d.). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons.
- Qian, S., Wang, W., Yang, L., & Huang, H. W. (2008). Structure of the Alamethicin Pore Reconstructed by X-Ray Diffraction Analysis. PMC.
- Kirschbaum, J., Krause, C., Winzheimer, R. K., & Brückner, H. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Request PDF.
- Wikipedia. (n.d.). Alamethicin.
- Kirschbaum, J., Krause, C., Winzheimer, R. K., & Brückner, H. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. PubMed.
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- Characterizing the Structure and Interactions of Model Lipid Membranes Using Electrophysiology. (2019). PMC - NIH.
- Qian, S., Wang, W., Yang, L., & Huang, H. W. (2008). Structure of the alamethicin pore reconstructed by x-ray diffraction analysis. Biophysical Journal, 94(9), 3512–3522.
- Mak, D. D., & Webb, W. W. (1995). Two classes of alamethicin transmembrane channels: Molecular models from single-channel properties.
- BOC Sciences. (n.d.). CAS 56165-93-6 Alamethicin F50.
- Asami, K., & Asami, K. (n.d.). Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond. PMC.
- Steller, L., Hars, T., & Marx, A. (n.d.). Single alamethicin channels a, Recordings of single alamethicin channel...
- Ross, M. A., De-Miguel, F. F., & Vigh, J. (n.d.). Alamethicin ion channel recording in lipid bilayer. The recording was...
- Gruner, S. M., & Keller, S. L. (n.d.). Probability of Alamethicin Conductance States Varies with Nonlamellar Tendency of Bilayer Phospholipids. DTIC.
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Choosing Your Molecular Tool: A Comparative Guide to Alamethicin F50 and Gramicidin A as Model Ion Channels
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biophysics and drug discovery, understanding the fundamental principles of ion transport is paramount. Model ion channels—simplified, well-characterized systems—provide an invaluable platform for dissecting the complex interplay between lipids, proteins, and ions. Among the most powerful and historically significant of these models are the peptide ionophores alamethicin and gramicidin A. While both form pores in lipid bilayers, their distinct structures, mechanisms, and functional characteristics make them suitable for vastly different experimental questions. This guide provides an in-depth comparison to inform the rational selection of the appropriate model for your research needs.
At a Glance: Key Distinctions
| Feature | Gramicidin A | Alamethicin F50 |
| Structure | Linear pentadecapeptide (15 AAs)[1][2] | Linear 20-amino acid peptaibol[3] |
| Pore Formation | Dimerization of two β-helices[1][4] | Aggregation of 3-11 α-helical monomers[5] |
| Mechanism | Head-to-head dimer forms a continuous pore[6] | "Barrel-stave" model; monomers form the pore wall[7][8] |
| Gating Mechanism | Concentration-dependent dimerization[4] | Voltage-dependent insertion and aggregation[9][10][11] |
| Conductance States | Single, well-defined conductance state[12] | Multiple, discrete conductance levels[13][14] |
| Ion Selectivity | Highly selective for monovalent cations[15][16] | Primarily cation-selective, can be modulated[3][17] |
| Primary Use Case | Studying fundamental ion/water permeation physics[16] | Investigating voltage-gating and channel assembly[3][18] |
I. Structural and Mechanistic Foundations: Two Paths to a Pore
The most fundamental difference between gramicidin A and alamethicin lies in how they assemble to create a pathway for ions. This distinction dictates their biophysical behavior and defines their experimental utility.
Gramicidin A: The Archetype of Simplicity and Precision
Gramicidin A is a short, 15-amino acid peptide composed of alternating L- and D-amino acids.[2] This unique sequence allows it to fold into a stable β-helix within the hydrophobic core of a lipid membrane.[1] The functional channel is not a single molecule but a transient, head-to-head dimer formed when two gramicidin monomers, one from each leaflet of the bilayer, align and connect via hydrogen bonds at their N-termini.[4][6][19]
This dimerization creates a narrow, continuous pore approximately 4 Å in diameter, lined by the peptide backbone itself.[15] Ions and water molecules must move in a single-file fashion, unable to pass one another within the channel.[15] This elegant simplicity makes gramicidin A the gold standard for studying the physical chemistry of ion permeation, water-ion coupling, and the energetic barriers to transport, free from the complexities of voltage-gating or multiple conformational states.[16][20]
Alamethicin F50: A Model for Complexity and Voltage-Dependence
Alamethicin is a 20-amino acid "peptaibol" (peptide containing the non-proteinogenic amino acid α-aminoisobutyric acid) that adopts a predominantly α-helical structure.[3] Unlike the simple dimerization of gramicidin, alamethicin forms channels via a multi-step, voltage-dependent process.[9][10]
The prevailing theory for alamethicin action is the "barrel-stave" model .[7][8][21]
-
Surface Binding : Monomers first adsorb to the membrane surface.
-
Voltage-Driven Insertion : An applied transmembrane voltage drives the insertion of the helical peptides into the membrane.[10][11] This is a key distinction; the channel's activity is directly controlled by the electric field.
-
Aggregation : Once inserted, multiple monomers aggregate in the membrane to form a pore. The amphipathic helices arrange themselves like the staves of a barrel, with their hydrophobic surfaces facing the lipid tails and their hydrophilic surfaces lining a central, water-filled pore.[22]
A crucial feature of alamethicin is its multiple conductance levels .[13] These discrete steps in current correspond to pores formed by a varying number of monomers (from as few as 3 to 11 or more).[5] This behavior makes alamethicin an exceptional model for investigating the principles of voltage-gating, peptide self-assembly in membranes, and the relationship between channel subunit stoichiometry and conductance.[18]
II. Biophysical Properties: A Quantitative Comparison
The structural differences between the two peptides manifest in distinct and measurable biophysical properties. These characteristics are central to choosing the right model system.
| Property | Gramicidin A | Alamethicin F50 | Source(s) |
| Pore Diameter | ~4 Å | Variable, ~18 Å for a hexamer | [15],[21] |
| Single-Channel Conductance | ~60 pS (in 0.5 M KCl) | Multiple levels, e.g., ~19 pS (hexamer) to >1000 pS (octamer) in 1 M KCl. | [12],[23] |
| Ion Selectivity | Monovalent Cations >> Anions (PK+/PCl- is very high) | Cation-selective (PK+/PCl- ~ 2-13 depending on oligomer size) | [16][24],[23] |
| Channel Lifetime | Seconds to minutes (lipid dependent) | Milliseconds to seconds (voltage and concentration dependent) | [4],[25] |
| Gating Charge | Not applicable (no voltage-gating) | ~3-4 elementary charges per monomer | [3] |
Causality Behind the Numbers:
-
Conductance: Gramicidin's narrow, fixed pore results in a single, well-defined conductance value.[12] In contrast, alamethicin's conductance jumps in discrete steps as additional monomers are recruited into the barrel-stave assembly, widening the pore and allowing greater ion flow.[23]
-
Ion Selectivity: Gramicidin's backbone-lined pore is highly selective for monovalent cations, effectively excluding anions and divalent cations due to electrostatic and size constraints.[16][24] Alamethicin is also cation-selective, but this selectivity can be modulated by factors like the number of monomers in the pore and can even be engineered by substituting amino acids.[17][23] The lower-conductance states (smaller pores) of alamethicin exhibit higher selectivity.[23]
III. Experimental Guide: Characterizing Channel Activity with Black Lipid Membrane (BLM) Electrophysiology
The Black Lipid Membrane (BLM) technique is a cornerstone for studying model ion channels. It allows for high-resolution electrical recording of single-channel events in a precisely controlled artificial bilayer.
Experimental Rationale
The BLM setup consists of two aqueous compartments separated by a thin, solvent-free lipid bilayer formed across a small aperture.[26] This high-resistance seal (>1 GΩ) makes it possible to detect the minuscule picoampere (pA) currents that flow when a single ion channel opens. By controlling the voltage across the membrane and the ionic composition of the solutions, one can directly measure properties like single-channel conductance, open time, and ion selectivity.
Step-by-Step Protocol for Single-Channel Recording
-
Chamber Preparation:
-
Thoroughly clean the two-compartment Teflon chamber (e.g., with ethanol and deionized water) to remove any contaminants.
-
Create a small aperture (~100-250 µm diameter) in the thin Teflon film separating the two compartments.
-
-
Membrane Formation:
-
Prepare a solution of lipid (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC) in an organic solvent like n-decane (~25 mg/mL).
-
Using a fine brush, "paint" a small amount of the lipid solution across the aperture. The solvent will gradually thin and dissolve into a torus at the edge, leaving a bimolecular lipid membrane that appears black under illumination—hence the name "black lipid membrane."
-
Validation: Monitor the membrane's capacitance using a voltage clamp amplifier. A stable capacitance of ~0.4-0.8 µF/cm² confirms the formation of a single bilayer.
-
-
Peptide Incorporation:
-
Prepare a stock solution of the peptide (Gramicidin A or Alamethicin F50) in a solvent like ethanol (e.g., 10⁻⁶ M).[12]
-
Add a small aliquot of the stock solution to one or both aqueous compartments (the cis and trans sides) to achieve a final concentration in the nanomolar range. Gentle stirring for ~60 seconds facilitates incorporation.
-
For Gramicidin A: Add to both compartments to promote dimerization from each side.[12]
-
For Alamethicin F50: Typically added to one side (cis). A positive voltage on the cis side will drive insertion and channel formation.[12][14]
-
-
Data Acquisition:
-
Using Ag/AgCl electrodes placed in each compartment, apply a constant holding potential (e.g., +100 mV) across the membrane with a patch-clamp amplifier.
-
Record the resulting current. Before channel incorporation, the current should be near zero.
-
Observe for discrete, step-like changes in the current trace. Each "step up" represents a channel opening, and each "step down" represents a closing.
-
Expected Results:
-
Gramicidin A: You will observe uniform steps corresponding to a single conductance value.
-
Alamethicin F50: You will observe a "ladder" of different step sizes, corresponding to the various oligomeric states of the channel.
-
-
-
Analysis:
-
Calculate the single-channel conductance (γ) for each event using Ohm's Law: γ = I / V , where I is the step current and V is the applied voltage.
-
Construct a histogram of all observed conductance events to visualize the distribution of open states.
-
IV. Choosing the Right Model: A Synthesis
The decision to use gramicidin A or alamethicin F50 should be driven by the central scientific question.
-
Choose Gramicidin A for questions of fundamental transport physics. If your research aims to:
-
Test theoretical models of ion and water permeation.
-
Investigate the impact of single amino acid substitutions on selectivity and conductance.[16]
-
Study lipid-protein interactions in a structurally minimal system.[4]
-
Require a simple "on/off" system without the complication of voltage-gating.
...then the structural simplicity and well-defined conductance of gramicidin A make it the superior choice.
-
-
Choose Alamethicin F50 for questions of complex channel behavior. If your research aims to:
-
Elucidate the mechanisms of voltage-dependent channel gating.[3][9]
-
Study the principles of protein self-assembly and oligomerization within a membrane.[13]
-
Investigate how pore size, determined by subunit number, affects ion selectivity and conductance.[23]
-
Develop sensors where ligand binding could modulate the aggregation process.[5]
...then the dynamic, multi-state, and voltage-sensitive nature of alamethicin provides a richer, more complex system for investigation.
-
Conclusion
Gramicidin A and alamethicin F50 are not competitors but rather complementary tools in the molecular toolkit of membrane biophysics. Gramicidin offers unparalleled precision for studying the static pore, providing a window into the fundamental forces governing ion movement. Alamethicin provides a dynamic model, revealing the complex processes of voltage-sensing, protein aggregation, and the formation of variable pore structures. A clear understanding of their distinct mechanisms is the critical first step in designing robust experiments and advancing our knowledge of ion channel function.
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Finkelstein, A., & Andersen, O. S. (1981). The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport. Journal of Membrane Biology, 59(3), 155-171. [Link]
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Eisenman, G., Sandblom, J., & Neher, E. (1977). Ionic selectivity, saturation and block in gramicidin A channels: I. Theory for the electrical properties of ion selective channels having two pairs of binding sites and multiple conductance states. Journal of Membrane Biology, 31(4), 383-437. [Link]
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Urry, D. W. (1971). The Gramicidin A Transmembrane Channel: A Proposed π(L,D) Helix. Proceedings of the National Academy of Sciences, 68(3), 672-676. [Link]
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Zhang, Y., & Voth, G. A. (2013). Density-functional theory study of gramicidin A ion channel geometry and electronic properties. Journal of The Royal Society Interface, 10(88), 20130542. [Link]
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- 15. The gramicidin A channel: a review of its permeability characteristics with special reference to the single-file aspect of transport - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Engineering charge selectivity in alamethicin channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Model ion channels: gramicidin and alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The gramicidin ion channel: a model membrane protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. royalsocietypublishing.org [royalsocietypublishing.org]
- 25. Alamethicin channel inactivation caused by voltage-driven flux of alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis for Determining the Purity of Alamethicin F50 Samples
This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of Alamethicin F50, a potent channel-forming peptaibol antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind experimental choices. We will explore the gold-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method in detail, compare its performance with orthogonal techniques, and provide the data and protocols necessary to implement robust, self-validating purity assays in your laboratory.
Introduction: The Analytical Imperative for Alamethicin F50
Alamethicin F50 is a 20-amino acid peptide antibiotic produced by the fungus Trichoderma viride.[1] It belongs to a class of peptides known as peptaibols, which are characterized by a high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib).[2] This unique composition constrains Alamethicin to a helical conformation, enabling it to insert into lipid bilayers and form voltage-dependent ion channels.[2][3][4] The "F50" designation refers to a neutral subgroup of alamethicins where the glutamic acid residue found in other variants is replaced by a glutamine, with the major component being F50/5.[5][6]
Given its potent biological activity, the precise determination of purity is paramount for any research or therapeutic application. Synthetic and purification processes can introduce a host of impurities, including deletion sequences, truncated peptides, or isomers, which may have altered efficacy or toxicity.[7][8] Therefore, a high-resolution, validated analytical method is not merely a quality control checkpoint but a fundamental requirement for reliable and reproducible scientific outcomes.
The Gold Standard: Reversed-Phase HPLC
For the analysis of peptides like Alamethicin F50, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed industry standard.[7][9][10] Its widespread adoption is founded on its exceptional resolving power, capable of separating peptides that differ by just a single amino acid.[11] This high-resolution capability is essential for distinguishing the target peptide from closely related impurities.[11]
The principle of RP-HPLC relies on the differential partitioning of analytes between a non-polar stationary phase (typically silica chemically modified with C18 alkyl chains) and a polar mobile phase. Peptides are eluted in order of increasing hydrophobicity by gradually increasing the concentration of an organic solvent, such as acetonitrile (ACN), in the mobile phase.[7][9]
Deconstructing the Method: The "Why" Behind the Parameters
A robust HPLC method is a system where each parameter is chosen for a specific, justifiable reason. Let's dissect the typical setup for Alamethicin F50 analysis.
-
Stationary Phase (Column): A wide-pore C18 column (e.g., 300 Å) is the preferred choice. Peptides are larger molecules than traditional small-molecule drugs, and the wider pores prevent size-exclusion effects, ensuring that separation is based purely on hydrophobicity. The C18 alkyl chains provide the non-polar surface required for hydrophobic interaction with the peptide.[11]
-
Mobile Phase: The mobile phase typically consists of two solvents:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN). The causality here is twofold. First, ACN is the organic modifier that decreases the polarity of the mobile phase, causing the hydrophobic Alamethicin to elute from the column. Second, and critically, TFA acts as an ion-pairing agent.[12] At the acidic pH created by TFA (~pH 2), the peptide's carboxyl groups are protonated, reducing secondary interactions with the silica backbone.[12] Furthermore, TFA forms an ion pair with the positively charged amino groups on the peptide, effectively increasing the peptide's hydrophobicity and leading to sharper, more symmetrical peaks.[11][12]
-
-
Elution Mode: A gradient elution, where the percentage of Solvent B is increased over time, is necessary. Alamethicin is a complex sample containing the main peptide and various impurities with different hydrophobicities. An isocratic elution (constant mobile phase composition) would either fail to elute highly retained components or cause poorly retained ones to rush through unresolved. A gradient ensures that all components are eluted with good peak shape and resolution within a reasonable timeframe.
-
Detection: UV detection at a wavelength of 210-220 nm is optimal.[7][10] This wavelength is where the peptide bond itself absorbs light, making it a near-universal detection method for all peptide species present, irrespective of their amino acid composition. This provides a more accurate representation of total peptide-related impurities than, for example, detection at 280 nm, which relies on the presence of aromatic amino acids.[10]
Experimental Workflow for Purity Analysis by RP-HPLC
The following diagram outlines the logical flow of the RP-HPLC experiment for determining the purity of an Alamethicin F50 sample.
Caption: Workflow for Alamethicin F50 purity analysis by RP-HPLC.
Detailed Protocol: RP-HPLC for Alamethicin F50
This protocol is a self-validating system designed for robust performance.
-
Reagent & Sample Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of high-purity Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Degas thoroughly.
-
Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile (ACN). Degas thoroughly.
-
Prepare Sample Diluent: Use Mobile Phase A or a mixture reflecting initial gradient conditions (e.g., 95:5 Water:ACN with 0.1% TFA).
-
Prepare Alamethicin F50 Sample: Accurately weigh and dissolve the sample in the Sample Diluent to a final concentration of approximately 1.0 mg/mL. Vortex to ensure complete dissolution. Filter through a 0.22 µm syringe filter if any particulate matter is visible.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a gradient pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column, 4.6 x 250 mm, 5 µm particle size, 300 Å pore size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN, 0.1% TFA) 0.0 5 30.0 95 35.0 95 35.1 5 | 40.0 | 5 |
-
-
Analysis & Data Processing:
-
Equilibrate the column with the initial mobile phase composition (5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (Sample Diluent) to ensure no system contamination.
-
Inject the prepared Alamethicin F50 sample.
-
After the run, integrate all peaks in the chromatogram, excluding the solvent front and any peaks from the blank injection.
-
Calculate the purity by dividing the peak area of the main Alamethicin F50 peak by the total area of all integrated peaks and multiplying by 100.
-
A Comparative Overview of Purity Determination Methods
While RP-HPLC is the workhorse for purity analysis, a comprehensive characterization often involves orthogonal methods that assess different physicochemical properties. No single method provides a complete picture, and their complementary nature is key to a robust quality assessment.[13]
| Method | Principle of Separation/Analysis | Key Advantages | Key Limitations |
| RP-HPLC (UV) | Hydrophobicity | High resolution, robust, quantitative, industry standard.[7][11] | Provides no mass information; co-eluting impurities can be missed. |
| LC-MS | Hydrophobicity + Mass-to-Charge Ratio | Combines HPLC's resolution with mass identification; excellent for impurity profiling.[14][15] | Ionization suppression can affect quantitation; more complex instrumentation.[12] |
| Capillary Electrophoresis (CE) | Mass-to-Charge Ratio | Orthogonal to HPLC; requires minimal sample; high efficiency.[9] | Lower loading capacity; can be less robust than HPLC for routine QC. |
| Amino Acid Analysis (AAA) | Quantitation of constituent amino acids after hydrolysis | "Gold standard" for determining net peptide content (NPC).[10][15] | Destructive; provides no information on peptide-related impurities (e.g., truncations).[16] |
| Nuclear Magnetic Resonance (NMR) | Nuclear spin properties in a magnetic field | Provides detailed 3D structural information; can distinguish isomers.[14] | Low sensitivity; requires high sample concentration; complex data interpretation. |
The Power of Hyphenation: HPLC-Mass Spectrometry (HPLC-MS)
Coupling HPLC with a mass spectrometer is the single most powerful enhancement to a standard purity assay.[14][17] While UV detection indicates the presence of a peak, MS provides its mass-to-charge ratio, allowing for definitive identification. This is invaluable for:
-
Confirming the Main Peak: Verifying that the main peak corresponds to the correct molecular weight of Alamethicin F50.
-
Identifying Impurities: Providing the mass of impurity peaks, which allows for the rapid identification of common issues like deletion sequences (missing amino acids), incomplete deprotection (residual protecting groups), or oxidations.[8][17]
-
Detecting Co-elution: A peak that appears pure by UV may, upon MS analysis, be shown to contain multiple co-eluting species of different masses.[18]
Orthogonal Verification: Capillary Electrophoresis (CE)
Capillary Zone Electrophoresis (CZE) separates molecules based on their mass-to-charge ratio, a fundamentally different principle than the hydrophobicity-based separation of RP-HPLC.[9] This makes it an excellent orthogonal technique. If a sample appears pure by both RP-HPLC and CE, there is very high confidence in its homogeneity. CE can be particularly useful for resolving impurities that have similar hydrophobicity to the main peptide but differ in charge.[19]
Purity vs. Content: The Role of Amino Acid Analysis (AAA)
It is crucial to distinguish between purity by HPLC and Net Peptide Content (NPC) determined by AAA.[15]
-
HPLC Purity (% Area): Represents the percentage of the main peptide relative to other peptide-related impurities that are UV-active. It does not account for non-peptide components like water or counter-ions (e.g., TFA).[10]
-
Net Peptide Content (% by Weight): Determined by hydrolyzing the peptide into its constituent amino acids and quantifying them.[10] This value represents the actual percentage of peptide material by weight in the lyophilized powder, with the remainder being water, salts, etc.[15] A sample can be 99% pure by HPLC but have an NPC of only 80%, meaning 20% of the powder's mass is non-peptide material.
Conclusion
For the routine and reliable determination of Alamethicin F50 purity, Reversed-Phase HPLC remains the definitive gold-standard methodology. Its high resolving power, robustness, and quantitative accuracy make it indispensable in both research and regulated environments. The detailed protocol provided in this guide serves as a validated starting point for achieving sharp, reproducible separations.
However, a truly comprehensive analysis acknowledges the limitations of any single technique. The strategic integration of orthogonal methods, particularly the hyphenation with Mass Spectrometry (LC-MS) for impurity identification and the use of Amino Acid Analysis for determining net peptide content, provides a multi-faceted and scientifically rigorous assessment of sample quality. This integrated approach ensures the highest degree of confidence in the purity of Alamethicin F50, underpinning the integrity of subsequent experimental work.
References
- Alamethicin | Antibiotic - MedchemExpress.com. (URL: )
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (URL: )
-
HPLC Analysis and Purification of Peptides - PMC - PubMed Central. (URL: [Link])
-
Alamethicin and related membrane channel forming polypeptides - PubMed. (URL: [Link])
- Alamethicin F 50 | Antibiotic - MedchemExpress.com. (URL: )
-
Mechanism of alamethicin insertion into lipid bilayers - PMC - NIH. (URL: [Link])
- Peptide Characterisation Methods and Impurity Detection - Oxford Global. (URL: )
-
Peptide analysis using reverse phase liquid chromatography - Separation Science. (URL: [Link])
-
Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. (URL: [Link])
-
Alamethicin - Wikipedia. (URL: [Link])
-
Comparison of Peptide Content Determination Methods - Mtoz Biolabs. (URL: [Link])
-
Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration. (URL: [Link])
-
Modeling the Structure of Crystalline Alamethicin and Its NMR Chemical Shift Tensors. (URL: [Link])
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (URL: [Link])
-
Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed. (URL: [Link])
-
Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis - NIH. (URL: [Link])
-
Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed. (URL: [Link])
-
Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach - PubMed. (URL: [Link])
-
Prealamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis - PubMed. (URL: [Link])
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. (URL: [Link])
-
Synthetic analogues of alamethicin: effect of C-terminal residue substitutions and chain length on the ion channel lifetimes - PubMed. (URL: [Link])
-
Synthetic Peptide Characterization and Impurity Profiling | Waters. (URL: [Link])
-
Analysis of the lipophilic peptaibol alamethicin by nonaqueous capillary electrophoresis-electrospray ionization-mass spectrometry - PubMed. (URL: [Link])
-
A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (URL: [Link])
-
Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market - sciensano.be. (URL: [Link])
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- 6. Sequences of alamethicins F30 and F50 reconsidered and reconciled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
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- 12. lcms.cz [lcms.cz]
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- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
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A Comparative Guide to Alamethicin F50 and Other Peptaibols: Structure, Function, and Experimental Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The World of Peptaibols
Peptaibols are a fascinating and large family of non-ribosomally synthesized peptides produced by soil fungi, particularly from genera like Trichoderma and Emericellopsis.[1][2] Their name itself provides a succinct summary of their key structural characteristics: PEPT ide, containing α-A minoisoB utyric acid (Aib), and a C-terminal amino alcohOL .[1][3] These peptides typically range from 5 to 20 amino acids in length and are characterized by a high content of non-proteinogenic amino acids, an acetylated N-terminus, and a C-terminal amino alcohol such as phenylalaninol (Phol) or valinol (Valol).[2][4]
The abundance of Aib residues forces peptaibols into stable α-helical or 3₁₀-helical conformations.[5] This rigid, rod-like structure is critical to their primary biological function: inserting into lipid bilayers to form voltage-dependent ion channels.[2][6] This disruption of membrane integrity leads to a wide range of biological activities, including potent antimicrobial, antifungal, and cytotoxic effects.[3][7] Peptaibols are broadly classified by their length into "short" (11-16 residues) and "long" (18-20 residues) families, a simple distinction that often correlates with differences in their biological activity and channel-forming properties.[1][3]
Alamethicin F50: The Archetypal Channel-Former
Among the hundreds of known peptaibols, alamethicin is the most extensively studied and serves as a model for understanding voltage-gated ion channels.[3][8] The "F50" designation refers to a specific, neutral microheterogeneous mixture of alamethicins, with the major component having a glutamine (Gln) at position 18, distinguishing it from the acidic "F30" series which contains a glutamic acid (Glu) at the same position.[9]
Sequence of Major Alamethicin F50 Component: Ac-Aib-Pro-Aib-Ala-Aib-Ala-Gln-Aib-Val-Aib-Gly-Leu-Aib-Pro-Val-Aib-Aib-Gln-Gln-Phol
The defining mechanism of alamethicin is the formation of pores via the "barrel-stave" model.[6] In this model, individual, amphipathic alamethicin helices first adsorb to the surface of the membrane. Under the influence of a transmembrane voltage, these monomers insert into the lipid bilayer and aggregate into a bundle, or oligomer, surrounding a central aqueous pore. The hydrophobic faces of the helices interact with the lipid acyl chains, while the hydrophilic faces line the channel. The number of monomers in the aggregate determines the conductance level of the channel, leading to the characteristic multiple discrete conductance states observed in electrical recordings.[5][6]
Caption: Figure 1: The Barrel-Stave Model of Alamethicin Channel Formation.
Comparative Analysis: Alamethicin F50 vs. Other Peptaibols
To understand the structure-function relationships within this family, it is instructive to compare alamethicin F50 with other representative peptaibols. We will consider Trichotoxin A-40, a "short" peptaibol, and Zervamicin IIB, another "long" peptaibol, to highlight key differences.
Table 1: Structural and Physicochemical Comparison of Selected Peptaibols
| Feature | Alamethicin F50 | Trichotoxin A-40 | Zervamicin IIB |
|---|---|---|---|
| Class | Long | Short | Long |
| Sequence Length | 20 residues | 18 residues | 16 residues |
| Sequence | Ac-Aib-Pro-Aib -Ala-Aib -Ala-Gln-Aib -Val-Aib -Gly-Leu-Aib-Pro -Val-Aib-Aib -Gln-Gln-Phol | Ac-Aib -Gly-Aib -Leu-Aib -Gln-Aib-Aib-Aib -Ala-Ala-Aib-Pro -Leu-Aib -Ile-Gln-Valol | Ac-Trp-Ile-Gln-Aib -Ile-Thr-Aib -Leu-Aib -Hyp-Gln-Aib -Hyp-Aib-Pro -Phol |
| Key Features | Two Proline kinks; high Aib content | Single Proline kink | N-terminal Trp; contains Hyp (Hydroxyproline) |
| Molecular Weight | ~1964 g/mol [10] | ~1670 g/mol | ~1858 g/mol |
| Solubility | Insoluble in water; soluble in methanol, ethanol[10] | Similar to Alamethicin | Similar to Alamethicin |
Table 2: Comparative Biological Activity of Selected Peptaibols
| Peptaibol | Primary Activity | Example MIC / IC₅₀ Values | Key Findings |
|---|---|---|---|
| Alamethicin F50 | Antibacterial (Gram-positive), Antifungal, Anticancer | IC₅₀: 2.5 - 6.5 µM against various human cancer cell lines.[11] | Classic voltage-gated channel former. Activity is strongly correlated with its ability to form stable pores.[8][12] |
| Trichotoxin A-40 | Antibacterial, Antifungal | MIC: 1.56 µg/mL against Bacillus subtilis | Shorter length can influence the stability and size of the formed pores, potentially altering target specificity. |
| Zervamicin IIB | Antibacterial, Antifungal | MIC: 0.5 µg/mL against Bacillus subtilis | The presence of unique residues like Trp and Hyp can significantly alter membrane interaction and channel properties compared to the more uniform alamethicin sequence.[6] |
The comparison reveals that while the general mechanism is conserved, specific structural variations lead to distinct functional profiles. The Proline-induced "kinks" in alamethicin's helical structure are thought to act as hinges, facilitating the voltage-dependent insertion into the membrane.[6] Zervamicin's N-terminal tryptophan may serve as a membrane anchor, altering its initial interaction with the bilayer. The shorter length of some peptaibols might make them less effective at spanning thicker eukaryotic membranes, potentially leading to greater selectivity for microbial targets.
Experimental Methodologies for Peptaibol Comparison
A robust comparative study relies on standardized, quantitative assays that probe the key attributes of peptaibols: membrane disruption, ion channel characteristics, and biological cytotoxicity. The following protocols represent a core workflow for such an analysis.
Caption: Figure 2: Workflow for Peptaibol Characterization.
Protocol 1: Assessing Membrane Permeabilization using a Vesicle Leakage Assay
Causality and Rationale: This cell-free assay directly measures the primary function of peptaibols—their ability to permeabilize a lipid bilayer. By encapsulating a fluorescent dye within synthetic vesicles (liposomes), we can quantify membrane disruption by monitoring dye release.[13] This approach isolates the peptide-lipid interaction from other cellular factors, providing a clean measure of intrinsic pore-forming activity. Using giant unilamellar vesicles (GUVs) with single-vesicle imaging offers high-resolution kinetic data.[13][14][15]
Step-by-Step Methodology:
-
Vesicle Preparation:
-
Prepare large unilamellar vesicles (LUVs, ~100 nm) or giant unilamellar vesicles (GUVs, >1 µm) composed of a desired lipid composition (e.g., POPC for a simple model, or POPC/POPG to mimic bacterial membranes).
-
Encapsulate a fluorescent dye at a self-quenching concentration (e.g., 50 mM Calcein or Pyranine).
-
Remove unencapsulated dye via size-exclusion chromatography for LUVs or gentle centrifugation for GUVs.
-
-
Assay Setup:
-
Dispense the vesicle suspension into a 96-well plate (for LUVs) or a microfluidic chamber (for GUVs).
-
Obtain a baseline fluorescence reading (Excitation/Emission dependent on the dye, e.g., ~495/515 nm for Calcein).
-
-
Initiation and Measurement:
-
Add the peptaibol (e.g., Alamethicin F50) at various concentrations to the wells. Include a positive control (e.g., 0.1% Triton X-100 for 100% leakage) and a negative control (buffer only).
-
Monitor the increase in fluorescence over time using a plate reader or fluorescence microscope. De-quenching of the dye upon release from the vesicles results in a higher signal.
-
-
Data Analysis:
-
Normalize the leakage percentage using the following formula: %Leakage = [(F_sample - F_neg) / (F_pos - F_neg)] * 100 where F is the fluorescence intensity of the sample, negative control, and positive control.
-
Plot %Leakage as a function of time or peptide concentration to compare the efficacy and kinetics of different peptaibols.
-
Protocol 2: Characterizing Ion Channel Properties via Single-Channel Recording
Causality and Rationale: This is the definitive electrophysiological technique to characterize the properties of the ion channels formed by peptaibols.[16] It provides unparalleled detail on conductance, ion selectivity, voltage-dependence, and open-state lifetimes.[17][18] This data is crucial for differentiating the precise nature of pores formed by Alamethicin F50 versus other peptaibols, moving beyond simple membrane leakage to understand the biophysical mechanism.
Step-by-Step Methodology:
-
Bilayer Formation:
-
Form a planar lipid bilayer across a small aperture (~100-200 µm) in a Teflon cup separating two aqueous chambers (cis and trans).
-
The bilayer is typically "painted" from a solution of lipids (e.g., DPhPC) in n-decane.
-
Verify bilayer formation by monitoring its capacitance (~0.4-0.8 µF/cm²).
-
-
Peptide Incorporation:
-
Add a small amount of the peptaibol (e.g., Alamethicin F50, typically in the ng/mL range) to the cis chamber (the side connected to the headstage amplifier).
-
Spontaneous insertion of channels into the bilayer will occur over time.
-
-
Data Acquisition:
-
Using Ag/AgCl electrodes, apply a holding potential (voltage) across the membrane with a patch-clamp amplifier.
-
Record the resulting ionic current. Channel opening and closing will appear as discrete, step-like changes in the current trace.[19]
-
-
Data Analysis:
-
Generate an all-points histogram from the current trace. Peaks in the histogram correspond to the closed state (0 pA) and various open conductance levels.
-
Calculate the single-channel conductance (γ) for each level using Ohm's law: γ = I/V, where I is the current of a specific level and V is the applied voltage.
-
Analyze the channel's open probability and dwell times as a function of voltage to characterize its gating behavior.
-
Compare the number of conductance levels, the magnitude of each level, and the voltage-dependence between different peptaibols.
-
Protocol 3: Evaluating Biological Cytotoxicity using the XTT Assay
Causality and Rationale: To assess therapeutic potential, a peptaibol's activity against target pathogens must be weighed against its toxicity to host cells. The XTT assay is a reliable colorimetric method to measure cell viability.[20] It quantifies the metabolic activity of living cells by measuring the reduction of a tetrazolium salt (XTT) to a colored formazan product by mitochondrial dehydrogenases.[21] Unlike the older MTT assay, the XTT formazan product is water-soluble, eliminating a cytotoxic solubilization step and simplifying the protocol.[20]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed mammalian cells (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) in a 96-well plate at a density of ~10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the peptaibols in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide-containing medium to each well. Include wells for positive (e.g., doxorubicin) and negative (medium only) controls.
-
Incubate for a defined period (e.g., 24 or 48 hours).
-
-
XTT Reagent Addition:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing XTT reagent with an electron-coupling agent).
-
Add 50 µL of the XTT mixture to each well.
-
Incubate for 2-4 hours. During this time, viable cells will convert the yellow XTT to an orange formazan.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the wells at ~475 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated negative control.
-
Plot cell viability against peptide concentration and determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity). This value is a key metric for comparing the cytotoxicity of different peptaibols.
-
Conclusion and Future Perspectives
Alamethicin F50 remains a cornerstone for the study of peptaibols and membrane biophysics. Its well-defined structure and extensively characterized channel-forming activity provide a critical benchmark against which other peptaibols can be compared. Comparative studies reveal that while the fundamental mechanism of membrane permeabilization is a common thread, variations in sequence length, the presence of unique amino acids like Proline or Tryptophan, and overall hydrophobicity can fine-tune the biological and biophysical properties of these peptides.
The experimental workflows detailed here—progressing from fundamental membrane interactions to detailed channel biophysics and biological cytotoxicity—provide a comprehensive framework for evaluating novel peptaibols. This multi-faceted approach is essential for identifying candidates with high antimicrobial or anticancer potency and favorable selectivity for therapeutic development.[12][22] Future research will likely focus on engineering peptaibol analogues with enhanced target specificity and reduced host toxicity, unlocking the full potential of this remarkable class of natural antibiotics.
References
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Hu, G., et al. (2022). Peptaibols: Diversity, bioactivity, and biosynthesis. PubMed Central. [Link]
-
Lauer, J., et al. (2022). Measuring Thousands of Single-Vesicle Leakage Events Reveals the Mode of Action of Antimicrobial Peptides. PubMed Central. [Link]
-
Chugh, J. K., & Wallace, B. A. (2001). Peptaibols. ScienceDirect. [Link]
-
Vedovato, N., et al. (2009). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. PubMed. [Link]
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Wikipedia contributors. (2023). Alamethicin. Wikipedia. [Link]
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Kubiak, K., et al. (2021). Modern Methods for the Isolation and Identification of Peptaibols from Filamentos Fungi. MDPI. [Link]
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Kubiak, K., et al. (2021). Peptaibol-Containing Extracts of Trichoderma atroviride and the Fight against Resistant Microorganisms and Cancer Cells. PubMed Central. [Link]
-
Wikipedia contributors. (2023). Peptaibol. Wikipedia. [Link]
-
Rivera-Chávez, J., et al. (2017). Pralamethicin F50 and related peptaibols from Trichoderma arundinaceum: Validation of their authenticity via in situ chemical analysis. PubMed. [Link]
-
Marik, T., et al. (2020). Structural Diversity and Bioactivities of Peptaibol Compounds From the Longibrachiatum Clade of the Filamentous Fungal Genus Trichoderma. Frontiers in Microbiology. [Link]
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Lédert, F., et al. (2020). Enhancing the Antimicrobial Activity of Alamethicin F50/5 by Incorporating N-terminal Hydrophobic Triazole Substituents. ResearchGate. [Link]
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Lauer, J., et al. (2022). Measuring thousands of single vesicle leakage events reveals the mode of action of antimicrobial peptides. SciSpace. [Link]
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Bernik, D., et al. (2020). Characterizing vesicle leakage by fluorescence lifetime measurements. RSC Publishing. [Link]
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Lauer, J., et al. (2022). Measuring Thousands of Single-Vesicle Leakage Events Reveals the Mode of Action of Antimicrobial Peptides. ResearchGate. [Link]
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Kemker, I., et al. (2018). Vesicle Leakage Reflects the Target Selectivity of Antimicrobial Lipopeptides from Bacillus subtilis. PubMed Central. [Link]
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López-Bautista, J., et al. (2022). Peptaibol Production and Characterization from Trichoderma asperellum and Their Action as Biofungicide. MDPI. [Link]
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Mayer, M., et al. (2006). Single alamethicin channels. ResearchGate. [Link]
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Sansom, M. S. (1991). Alamethicin and related peptaibols--model ion channels. PubMed. [Link]
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Validating Alamethicin F50 Channel Activity: A Comparative Guide to Synthetic Analogues
For researchers, scientists, and drug development professionals delving into the intricate world of ion channels, understanding the structure-function relationship of pore-forming peptides is paramount. Alamethicin F50, a well-characterized 20-residue peptaibol antibiotic, serves as a quintessential model for voltage-gated ion channels.[1][2][3][4] Its ability to self-assemble into transmembrane helical bundles creates discrete, multi-level conductance states, offering a rich platform for biophysical studies.[5][6][7] However, to rigorously validate its mechanism and explore the functional significance of specific residues, the use of synthetic analogues is an indispensable strategy.
This guide provides an in-depth comparison of alamethicin F50 with key synthetic analogues, offering experimental data and protocols to illuminate the causality behind their design and the interpretation of their channel activities. We will explore how targeted modifications can dissect the contributions of individual amino acids to channel stability, kinetics, and ion selectivity.
The "Barrel-Stave" Model: A Framework for Understanding Alamethicin Channels
The prevailing model for alamethicin channel formation is the "barrel-stave" model. In this model, individual alamethicin helices, which are amphipathic, aggregate within the lipid bilayer to form a central aqueous pore.[6][8] The number of helices in the bundle dictates the conductance level of the channel.[5] The voltage-dependent nature of the channel arises from the interaction of the helical macrodipoles with the transmembrane electric field, which drives the insertion of the peptides into the membrane.[1][9]
Caption: Experimental workflow for BLM recordings.
Causality Behind Experimental Choices
-
Choice of Lipid: DPhPC is often used due to its stability and the formation of fluid bilayers at room temperature, which is conducive to peptide insertion and channel formation.
-
Choice of Electrolyte: 1 M KCl provides a high concentration of charge carriers (K+ and Cl- ions) to generate measurable currents through the small single channels.
-
Voltage Polarity: A positive voltage on the cis side is typically required to induce channel formation by alamethicin, which has a significant dipole moment. [8]
In-Depth Discussion of Analogue Classes
The Crucial Role of Gln7: Probing Inter-Helical Stabilization
The glutamine at position 7 is highly conserved among pore-forming peptaibols. [10]Molecular modeling suggests that the side chain of Gln7 can form inter-helical hydrogen bonds, creating a stabilizing ring within the channel bundle. [10][11]
-
[Ala7]-Alamethicin: The complete abolition of channel activity upon substitution with alanine, which has a small, non-polar side chain, provides strong evidence for the essential role of Gln7 in channel stabilization. [10][12]* [Asn7]- and [Ser7]-Alamethicin: The shorter side chains of asparagine and serine can still participate in hydrogen bonding, but the resulting interactions are likely weaker or geometrically less optimal. This is reflected in the reduced stability and faster kinetics of the channels formed by these analogues. [10][12]
Modulating Ion Selectivity: The Influence of the C-Terminus
Alamethicin channels are generally cation-selective. [3]By introducing a positively charged lysine residue at position 18, which is located near the C-terminal mouth of the pore, the ion selectivity can be inverted.
-
[Lys18]-Alamethicin: This analogue forms mildly anion-selective channels, demonstrating that long-range electrostatic interactions play a significant role in determining which ions can pass through the pore. [13][14]This provides a powerful tool for understanding the principles of ion selectivity in peptide channels.
Backbone Composition and Channel Stability: The Aib Advantage
The non-proteinogenic amino acid α-aminoisobutyric acid (Aib) is a hallmark of peptaibols and strongly promotes helical conformations. [6]
-
[Leu-Aib]-Alamethicin: Replacing all Aib residues with leucine, a standard α-helix-forming amino acid, results in channels with dramatically reduced lifetimes. [15][16]This suggests that while a helical structure is necessary, the specific conformational constraints imposed by Aib are critical for the formation of stable, long-lived channel aggregates. Conformational studies have shown that the all-leucine analogue has a more pronounced α-helical character, which may alter the packing of the helices in the bundle and destabilize the open state. [16]
Conclusion
The use of synthetic analogues is a cornerstone of validating the structure-function relationships of alamethicin F50 and other ion channels. By systematically modifying the peptide sequence, researchers can dissect the contributions of individual residues and structural motifs to channel properties such as stability, gating, and ion selectivity. The comparative data presented here underscore the critical roles of inter-helical hydrogen bonding, electrostatic interactions, and backbone conformation in the formation and function of alamethicin channels. These insights not only deepen our fundamental understanding of peptide-membrane interactions but also provide a rational basis for the design of novel synthetic channels with tailored properties for applications in drug delivery and biosensing.
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Asami, J., et al. (2003). Ion Channels of Alamethicin Dimer N-Terminally Linked by Disulfide Bond. Biophysical Journal, 84(5), 2986-2995. [Link]
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Molle, G., et al. (1991). Synthetic analogues of alamethicin: effect of C-terminal residue substitutions and chain length on the ion channel lifetimes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1064(2), 365-369. [Link]
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Mak, D. D., & Webb, W. W. (1995). Two classes of alamethicin transmembrane channels: molecular models from single-channel properties. Biophysical Journal, 69(6), 2323-2336. [Link]
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Molle, G., et al. (1996). Ion channel stabilization of synthetic alamethicin analogs by rings of inter-helix H-bonds. Biophysical Journal, 70(4), 1669-1675. [Link]
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Archer, S. J., Ellena, J. F., & Cafiso, D. S. (1991). Dynamics and aggregation of the peptide ion channel alamethicin. A spin-labeling study. Biophysical Journal, 60(2), 389-398. [Link]
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Kerr, I. D., & Sansom, M. S. P. (1997). Ion Channel Stability and Hydrogen Bonding. Molecular Modelling of Channels Formed by Synthetic Alamethicin Analogues. Biophysical Journal, 73(6), 2841-2851. [Link]
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Wang, Y., et al. (2018). Monitoring the Orientational Changes of Alamethicin during Incorporation into Bilayer Lipid Membranes. Langmuir, 34(7), 2565-2573. [Link]
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Starostin, A. V., et al. (1999). An anion-selective analogue of the channel-forming peptide alamethicin. Biochemistry, 38(19), 6144-6150. [Link]
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Lin, H., et al. (2012). Direct visualization of the alamethicin pore formed in a planar phospholipid matrix. Proceedings of the National Academy of Sciences, 109(52), 21251-21256. [Link]
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Tubergen, M. J., et al. (2022). Investigating Alamethicin Ion Channel Behavior in Lipid Bilayers. Calvin Digital Commons. [Link]
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Molle, G., et al. (1996). Ion channel stabilization of synthetic alamethicin analogs by rings of inter-helix H-bonds. Biophysical Journal, 70(4), 1669-1675. [Link]
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Mak, D. D., & Webb, W. W. (1995). Two classes of alamethicin transmembrane channels: Molecular models from single-channel properties. ResearchGate. [Link]
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Duclohier, H., et al. (1998). Sequences of alamethicins F30 and F50 reconsidered and reconciled. European Journal of Biochemistry, 253(2), 436-441. [Link]
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Keramidas, A., et al. (2004). Single Channel Analysis of Conductance and Rectification in Cation-selective, Mutant Glycine Receptor Channels. The Journal of General Physiology, 123(3), 217-233. [Link]
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Hall, J. E., et al. (1984). Alamethicin. A rich model for channel behavior. Biophysical Journal, 45(1), 233-247. [Link]
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Lee, J., et al. (2021). Systematic Design and Validation of Ion Channel Stabilization of Amphipathic α-Helical Peptides Incorporating Tryptophan Residues. ACS Omega, 6(5), 4069-4078. [Link]
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Sokabe, M., & Neher, E. (1987). Methods for Processing and Analyzing Single-Channel Data. Pflügers Archiv - European Journal of Physiology, 410(4-5), 347-360. [Link]
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Lee, J., et al. (2021). Systematic Design and Validation of Ion Channel Stabilization of Amphipathic α-Helical Peptides Incorporating Tryptophan Residues. ACS Omega, 6(5), 4069-4078. [Link]
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A Comparative Guide to Mass Spectrometry for Confirming the Sequence of Alamethicin F50
This guide provides an in-depth comparison of mass spectrometry methodologies for the structural elucidation of Alamethicin F50, a complex peptaibol antibiotic. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to sequence confirmation.
Introduction: The Analytical Challenge of Alamethicin F50
Alamethicin F50 is a 20-residue peptide antibiotic produced by the fungus Trichoderma arundinaceum (formerly T. viride).[1][2] Its significance lies in its ability to form voltage-gated ion channels in lipid membranes, a property that has been extensively studied in biophysics.[1] However, its unique structural characteristics make it a formidable challenge for conventional protein sequencing techniques.
Alamethicin F50 is a "peptaibol," defined by its high content of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol, Phenylalaninol (Phl).[1][2][3] Furthermore, its N-terminus is blocked by an acetyl group.[3] These features render it resistant to Edman degradation and standard enzymatic proteolysis, making mass spectrometry (MS) the definitive tool for its sequence analysis.[4][5]
This guide compares and contrasts high-resolution mass spectrometry platforms and fragmentation techniques, providing the scientific rationale for selecting an optimal workflow to unambiguously confirm the sequence of Alamethicin F50 and its analogs.
Deconstructing the Challenge: Why Alamethicin F50 is Not a Typical Peptide
The difficulty in sequencing Alamethicin F50 stems from three core features: its modified termini, the presence of Aib, and the natural microheterogeneity of the sample.[6]
-
Blocked Termini: The acetylated N-terminus and C-terminal phenylalaninol prevent analysis by sequencing methods that require a free amine or carboxyl group.
-
Conformationally Rigid Backbone: The numerous Aib residues impose significant conformational constraints, promoting a rigid α-helical structure.[2][7] This stability can make certain peptide bonds unexpectedly resistant to fragmentation.
-
Microheterogeneity: Alamethicin is not a single compound but a mixture of closely related sequences. The F50 family is distinguished from the acidic F30 family by the presence of a neutral Glutamine (Gln) at position 18 instead of Glutamic acid (Glu).[6][7] The most abundant variant in this family is Alamethicin F50/5.[6][8] Any analytical method must therefore be able to first separate or distinguish between these different components.
Caption: Core analytical challenges in sequencing Alamethicin F50.
Choosing the Right Tool: A Comparison of High-Resolution MS Platforms
The sequencing of a complex, non-canonical peptide like Alamethicin F50 necessitates a high-resolution, accurate-mass (HRAM) instrument. The ability to resolve isotopic peaks and assign fragment masses with parts-per-million (ppm) accuracy is non-negotiable for confident de novo sequencing. The three leading HRAM platforms are Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
| Feature | Q-TOF | Orbitrap | FT-ICR |
| Mass Resolution | Up to 60,000 | Up to 240,000+ | >1,000,000 |
| Mass Accuracy | < 5 ppm | < 3 ppm (external cal) | < 1 ppm |
| Acquisition Speed | Very Fast | Moderate to Fast | Slow |
| Fragmentation Options | CID/HCD | CID, HCD, ETD, UVPD | ECD, CID, SORI-CID |
| Cost & Complexity | Moderate | High | Very High |
| Primary Advantage | Speed, suitable for fast LC | High resolution & versatility | Unparalleled resolution |
Analysis and Recommendation:
-
Q-TOF systems are robust and fast, making them excellent for LC-MS coupling. However, their resolution may be insufficient to resolve complex fragment ion patterns from a large peptide like Alamethicin F50.[9][10]
-
FT-ICR MS provides the ultimate performance in resolution and mass accuracy but comes with significant cost, size (superconducting magnet), and operational complexity.[9][11]
-
Orbitrap platforms (e.g., Thermo Scientific™ Q Exactive™ or Orbitrap Fusion™ series) represent the optimal balance of performance and practicality for this application.[10] They deliver exceptional resolution and mass accuracy, sufficient to eliminate most elemental composition ambiguities.[11][12] Crucially, modern Orbitrap instruments offer multiple, orthogonal fragmentation techniques within a single instrument, including Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).[10][13] This versatility is the key to unlocking the complete sequence.
For the remainder of this guide, we will focus on an Orbitrap-based platform as the instrument of choice.
The Art of Fragmentation: Unlocking the Sequence Bond by Bond
Tandem mass spectrometry (MS/MS) is the core of peptide sequencing.[14] A precursor ion (the intact, ionized Alamethicin F50) is isolated and then fragmented. The resulting fragment ions are analyzed to piece together the sequence. The choice of fragmentation method is paramount.
Vibrational Excitation: CID and HCD
Collision-Induced Dissociation (CID) and its more refined variant, Higher-Energy Collisional Dissociation (HCD), involve accelerating ions and colliding them with an inert gas.[13] This adds internal energy, causing fragmentation at the weakest chemical bonds—typically the peptide amide bonds. This process generates predominantly b- and y-type fragment ions .[15]
-
Strengths: Robust, efficient, and well-understood fragmentation method.
-
Weaknesses for Alamethicin F50: The high stability of the peptide backbone, particularly around Proline and Aib residues, can lead to "gaps" in the b- and y-ion series, where certain bonds fail to cleave efficiently.[7] This results in an incomplete sequence ladder.
Electron-Based Fragmentation: ETD
Electron Transfer Dissociation (ETD) is a non-ergodic, or "soft," fragmentation technique.[15] It involves reacting the multiply charged peptide cations with radical anions. This electron transfer induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions .[16]
-
Strengths for Alamethicin F50: Fragmentation is less dependent on the peptide's sequence or vibrational energy landscape. It readily cleaves bonds that are stable to HCD, including those C-terminal to Proline.[16] This provides complementary data that fills the gaps left by HCD.
-
Weaknesses: Generally most efficient for precursor ions with a charge state of 3+ or higher.
Caption: HCD cleaves the amide bond; ETD cleaves the N-Cα backbone bond.
The Synergy of Orthogonal Fragmentation
The most powerful approach is to use both HCD and ETD in the same analysis.[13][17] By generating two different, complementary sets of fragment ions from the same precursor, a near-complete sequence ladder can be constructed, providing unequivocal confirmation of the amino acid sequence.
Experimental Protocol: A Validated Workflow
This protocol outlines a complete workflow from sample preparation to data interpretation using a Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometer (LC-ESI-MS/MS) with an Orbitrap analyzer.
Part A: Sample Preparation and LC Separation
The goal of the chromatographic step is to separate the different Alamethicin F50 analogs present in the mixture, allowing for individual analysis by the mass spectrometer.[1]
-
Sample Solubilization: Dissolve the Alamethicin F50 sample in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is effective for separating peptaibols.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-5 min: 40% B
-
5-35 min: Linear gradient from 40% to 95% B
-
35-40 min: Hold at 95% B
-
40-41 min: Return to 40% B
-
41-50 min: Re-equilibration at 40% B
-
-
Flow Rate: 300 µL/min.
-
Injection Volume: 5 µL.
Part B: Mass Spectrometry Analysis (Orbitrap Platform)
The instrument method should be designed to acquire high-resolution MS1 scans followed by data-dependent MS2 scans using both HCD and ETD.
| Parameter | Setting | Rationale |
| Ionization Mode | Positive ESI | Peptides readily form positive ions via protonation. |
| MS1 Scan Range | 400-2200 m/z | Covers the expected precursor ions for Alamethicin F50 (e.g., m/z ~1977 for [M+H]⁺ of one component).[18] |
| MS1 Resolution | 120,000 | To resolve isotopic patterns and separate co-eluting species. |
| MS2 Activation | Data-Dependent | Trigger MS/MS on the most intense peaks from the MS1 scan. |
| Isolation Window | 1.2 m/z | Isolates the target precursor ion for fragmentation. |
| Fragmentation Logic | Charge-State Dependent | Use HCD for 2+ precursors; use ETD for 3+ and higher precursors. This plays to the strengths of each technique.[13] |
| HCD Collision Energy | Stepped NCE 25, 30, 35 | Provides a range of energies to fragment different bond types. |
| ETD Reaction Time | Calibrated based on precursor | Optimizes the ion-ion reaction for efficient fragmentation. |
| MS2 Resolution | 30,000 | Provides accurate mass measurements for fragment ions. |
Part C: De Novo Sequence Interpretation
De novo sequencing involves manually or algorithmically interpreting the MS/MS spectrum without relying on a database.[4]
-
Identify the Precursor: From the MS1 spectrum, identify the monoisotopic m/z of the intact Alamethicin F50 component.
-
Analyze the HCD Spectrum: Look for a series of y-ions (fragments containing the C-terminus) and b-ions (fragments containing the N-terminus). The mass difference between adjacent y-ions (e.g., y₇ - y₆) or b-ions (e.g., b₅ - b₄) corresponds to the mass of a single amino acid residue. Remember to account for the mass of Aib (85.05 Da).
-
Analyze the ETD Spectrum: Perform the same analysis on the complementary ETD spectrum, this time looking for c- and z-ion series.
-
Assemble the Sequence: Use the overlapping and complementary information from both spectra to build the full sequence tag from N- to C-terminus. For example, if a gap exists between b₅ and b₇ in the HCD spectrum, the corresponding c₅, c₆, z... fragments in the ETD spectrum can bridge that gap.
-
Confirm Termini: The final sequence must be consistent with an N-terminal acetyl group (mass shift of +42.01 Da) and a C-terminal Phenylalaninol.
Conclusion
Confirming the sequence of a structurally complex peptide like Alamethicin F50 requires a sophisticated analytical strategy that goes beyond simple methodologies. While multiple high-resolution mass spectrometry platforms are capable of this analysis, an Orbitrap-based system provides an optimal combination of ultra-high resolution, mass accuracy, and, most importantly, the flexibility of employing orthogonal fragmentation techniques.
The synergistic use of Higher-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD) is the cornerstone of a self-validating protocol. By generating two complementary sets of fragment ions (b/y and c/z), this dual-fragmentation approach overcomes the inherent challenges of the peptaibol's rigid structure, allowing for complete sequence coverage and unambiguous confirmation. This robust methodology provides the highest degree of confidence for researchers and drug developers working with Alamethicin F50 and other challenging non-canonical peptides.
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The Lipid Maze: How Membrane Composition Dictates Alamethicin F50 Channel Behavior
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of membrane biophysics, the interplay between peptides and their lipid environment is a critical determinant of function. This is particularly true for pore-forming peptides like Alamethicin F50, whose ability to create ion channels is exquisitely sensitive to the composition of the surrounding bilayer. This guide provides an in-depth comparison of the effects of different lipid compositions on the behavior of Alamethicin F50 channels, offering field-proven insights and supporting experimental data to inform your research and development endeavors. We will delve into how the choice of lipids—ranging from the commonly used Diphytanoylphosphatidylcholine (DPhPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) to lipids with varied headgroup and acyl chain properties like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)—can profoundly alter channel conductance, lifetime, and gating kinetics.
The "Barrel-Stave" Model: A Foundation for Understanding Alamethicin Channels
Alamethicin F50 is a 20-residue peptide that self-assembles within a lipid bilayer to form voltage-gated ion channels.[1] The prevailing model for this process is the "barrel-stave" model, where individual alamethicin helices (the "staves") aggregate to form a cylindrical pore (the "barrel") that spans the membrane.[1][2] The number of monomers in the aggregate determines the size of the pore and, consequently, its conductance level.[3] Alamethicin channels exhibit multiple discrete conductance states, corresponding to the dynamic addition or removal of peptide monomers from the pore assembly.[4]
The lipid bilayer is not merely a passive scaffold in this process. Its physical properties, such as thickness, curvature stress, and lateral pressure profile, exert a significant influence on the energetics of peptide insertion, aggregation, and channel gating.[5][6] Understanding these interactions is paramount for designing experiments that accurately probe channel function and for developing novel therapeutics that target membrane-active peptides.
The Influence of Lipid Headgroups and Acyl Chains: A Comparative Analysis
The choice of lipid can dramatically alter the behavior of alamethicin channels. Here, we compare the effects of four common lipids: DPhPC, DOPC, POPE, and POPC.
Diphytanoylphosphatidylcholine (DPhPC)
DPhPC is a synthetic lipid with branched acyl chains, which creates a fluid and stable membrane. It is widely used in planar lipid bilayer studies due to its resistance to oxidation and its ability to form solvent-free bilayers.[7] In DPhPC membranes, alamethicin forms channels with well-defined conductance levels.[4]
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) vs. 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
A compelling comparison arises between DOPC and DOPE, which share the same acyl chains but differ in their headgroup. DOPC has a larger phosphocholine headgroup and favors the formation of lamellar (flat) bilayer phases. In contrast, DOPE has a smaller phosphoethanolamine headgroup and a propensity to form non-lamellar, inverted hexagonal (HII) phases.[8] This difference in "spontaneous curvature" creates distinct packing stresses within a planar bilayer.
Experimental evidence shows that the probability of alamethicin channels adopting higher conductance states is significantly greater in DOPE membranes compared to DOPC membranes.[8][9] This suggests that the negative curvature stress in DOPE bilayers facilitates the formation of larger peptide aggregates.[9] While the conductance of each individual level remains the same regardless of the lipid, the channel bursts are significantly shorter in DOPC.[9]
The Role of Hydrophobic Mismatch
Hydrophobic mismatch occurs when the hydrophobic length of a transmembrane peptide does not match the hydrophobic thickness of the lipid bilayer.[10][11] This mismatch can induce mechanical stress in the membrane, influencing protein aggregation and function.[6][10]
Alamethicin's hydrophobic length is approximately 22 Å.[12] When incorporated into a thicker bilayer, such as one composed of diC22:1PC (hydrophobic thickness ~34 Å), a significant hydrophobic mismatch occurs. This mismatch has been shown to promote the formation of larger alamethicin bundles, with a higher number of monomers per channel, compared to a more closely matched lipid like DOPC (hydrophobic thickness ~27 Å).[6][13][14] This adaptation helps to minimize the unfavorable exposure of the peptide's hydrophobic surface to the aqueous environment.[6]
Quantitative Comparison of Alamethicin F50 Channel Properties in Different Lipids
The following table summarizes key experimental data on the behavior of alamethicin F50 channels in different lipid compositions. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies (e.g., electrolyte concentration, applied voltage).
| Lipid Composition | Key Observations | Single-Channel Conductance (Representative Levels in 1M KCl) | Channel Lifetime/Gating Kinetics | References |
| DPhPC | Forms stable channels with well-defined conductance states. | Level 1: ~90 pS, Level 2: ~480 pS, Level 3: ~1190 pS, Level 4: ~1910 pS | Dwell times are on the order of milliseconds.[15][16] | [4] |
| DOPC | Favors lower conductance states. Shorter channel burst durations compared to DOPE. | Conductance levels are similar to those in other lipids, but the probability of higher states is lower. | Shorter burst durations.[9] | [8][9] |
| DOPE | Promotes the formation of higher conductance states due to negative curvature stress. | Higher probability of observing larger conductance levels (e.g., levels 4 and 5). | Longer burst durations compared to DOPC.[9] | [8][9] |
| POPC/DPPC | Peptide orientation is sensitive to the lipid phase (transmembrane in fluid POPC, switches to in-plane in gel-phase DPPC). | Not explicitly detailed for single-channel conductance in a comparative context. | Channel kinetics are sensitive to lipid fluidity.[17] | [18] |
Experimental Protocols: A Guide to Studying Alamethicin Channels
Reproducible and reliable data are the cornerstones of scientific advancement. The following section provides a detailed, step-by-step methodology for the formation of a planar lipid bilayer and the recording of alamethicin F50 single-channel currents.
Planar Lipid Bilayer Formation and Single-Channel Recording
This protocol outlines the "painting" method for forming a bilayer and subsequent single-channel recording.
Materials:
-
Bilayer chamber with two compartments (cis and trans) separated by a thin Teflon or polystyrene film with a small aperture (50-250 µm diameter).[19][20]
-
Ag/AgCl electrodes.
-
Low-noise current amplifier (e.g., patch-clamp amplifier).
-
Data acquisition system.
-
Lipid solution (e.g., 10-25 mg/mL of the desired lipid in n-decane).
-
Alamethicin F50 stock solution (e.g., in ethanol).
-
Electrolyte solution (e.g., 1 M KCl, buffered with HEPES).
-
Faraday cage to shield from electrical noise.
Procedure:
-
Chamber Setup: Thoroughly clean the bilayer chamber. Fill both the cis and trans compartments with the electrolyte solution.[20]
-
Lipid Application: Using a fine brush or a glass rod, "paint" a small amount of the lipid solution across the aperture in the dividing film.[19]
-
Bilayer Formation: Observe the thinning of the lipid film. A stable bilayer is formed when the film appears black under reflected light, a phenomenon known as a "black lipid membrane" (BLM). The formation of the bilayer can be monitored by measuring the membrane capacitance, which should plateau at a value characteristic of the lipid and aperture size (typically in the range of 100-500 pF).[21]
-
Alamethicin Incorporation: Add a small aliquot of the alamethicin stock solution to the cis compartment while stirring gently to facilitate incorporation into the bilayer. The final concentration of alamethicin will depend on the desired channel activity.
-
Voltage Application and Recording: Apply a transmembrane potential using the Ag/AgCl electrodes and the voltage-clamp amplifier. Record the resulting ion current. Alamethicin channels are voltage-gated and typically require a potential of >60-100 mV for activation.[22]
-
Data Analysis: Analyze the recorded current traces to determine single-channel conductance levels, open and closed lifetimes, and gating probabilities.
Mechanistic Insights and Experimental Causality
The observed differences in alamethicin channel behavior across various lipid compositions can be attributed to fundamental biophysical principles. The propensity of lipids like DOPE to form non-lamellar phases introduces a lateral pressure profile that favors the larger footprint of higher-order alamethicin oligomers.[5] This reduces the energetic cost of accommodating the peptide bundle within the bilayer.
Conversely, in lipids that form more rigid or thicker bilayers, the energetic penalty of hydrophobic mismatch becomes a dominant factor.[23] The membrane may deform, or the peptides may tilt or aggregate differently to minimize this unfavorable interaction.[10] These adaptations directly impact the stability and conductance of the resulting channels.
Concluding Remarks for the Discerning Scientist
The lipid environment is a powerful modulator of alamethicin F50 channel function. As this guide has illustrated, variations in lipid headgroup, acyl chain structure, and overall bilayer properties can lead to significant differences in channel conductance, stability, and gating. For researchers in basic science and drug development, a nuanced understanding of these peptide-lipid interactions is not merely academic—it is essential for the design of meaningful experiments and the interpretation of their results. By carefully selecting the lipid composition for your model membranes, you can more effectively probe the mechanisms of action of alamethicin and other membrane-active compounds, ultimately accelerating the pace of discovery.
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Salgado, J., Grage, S. L., & Ulrich, A. S. (2009). Orientation and Peptide-Lipid Interactions of Alamethicin Incorporated in Phospholipid Membranes: Polarized Infrared and Spin-Label EPR Spectroscopy. Biophysical journal, 96(5), 1839–1850. [Link]
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Chen, F. Y., Lee, M. T., & Huang, H. W. (2002). OCD spectra of alamethicin in DPhPC bilayers at various P/Ls from 1/200... ResearchGate. [Link]
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Bridging Theory and Reality: A Comparative Guide to Alamethicin F50 Models and Experimental Data
For researchers, scientists, and drug development professionals invested in membrane-active peptides, the accurate characterization of their mechanisms is paramount. Alamethicin, a channel-forming peptide antibiotic, has long served as a cornerstone for modeling ion channel behavior.[1][2] Specifically, the F50 variant, a neutral peptide mixture, provides a critical system for study.[3][4] This guide offers an in-depth comparison of the prevailing theoretical models of alamethicin F50 with empirical, experimental results, providing a framework for robust cross-validation. Our focus is to move beyond mere description to explain the causality behind experimental choices and to establish a self-validating system of inquiry.
The Theoretical Framework: Modeling Alamethicin's Pore Formation
The action of alamethicin hinges on its ability to form transmembrane pores, a process primarily described by two competing models: the "barrel-stave" and "toroidal" pore models.[5] Understanding these theoretical constructs is the first step in designing and interpreting experiments.
The Barrel-Stave Model: This is the classical model for alamethicin.[5][6][7] It posits that individual alamethicin helices, acting as "staves," insert into the lipid bilayer and aggregate to form a cylindrical, barrel-like channel.[7][8][9] The interior of this pore is lined exclusively by the hydrophilic faces of the alamethicin peptides, creating a well-defined water-filled channel for ion passage.[9] This model is supported by the observation of discrete, multiple conductance levels in electrophysiology experiments, which are interpreted as channels composed of varying numbers of peptide monomers.[2]
The Toroidal Pore Model: In contrast, the toroidal model suggests a more disruptive mechanism where the peptide helices, upon insertion, induce the lipid monolayers to bend continuously from the top to the bottom leaflet.[6][7][8] This creates a "wormhole" where the pore is lined by both the peptides and the lipid headgroups.[6][7][9] While this model is less commonly associated with alamethicin, it is a crucial alternative to consider, especially when experimental results deviate from barrel-stave predictions. For many other peptides, such as melittin and magainin, the toroidal model provides a better fit to the experimental data.[6][7][8]
A key distinction lies in the interaction with the lipid core. The barrel-stave model involves interaction primarily between the hydrophobic peptide surfaces and the lipid acyl chains, whereas the toroidal model involves a significant rearrangement of the entire lipid structure, including the headgroups.[5][9]
Caption: Comparison of the barrel-stave and toroidal pore formation models.
Experimental Methodologies for Model Validation
To test the predictions of these models, a suite of biophysical and electrophysiological techniques is employed. Each method provides unique insights into the structure and function of the alamethicin channel.
1. Black Lipid Membrane (BLM) Electrophysiology: This is the gold standard for characterizing ion channel activity at the single-molecule level.[10] By forming an artificial lipid bilayer across a small aperture, researchers can measure the ionic currents passing through reconstituted alamethicin channels.[10][11]
-
Causality of Choice: BLM allows for precise control over the experimental conditions (voltage, lipid composition, ion concentration), enabling direct measurement of key parameters predicted by theoretical models, such as single-channel conductance, voltage-dependence, and ion selectivity. The observation of discrete conductance steps strongly supports a model of channels formed by a defined number of subunits, a key feature of the barrel-stave mechanism.[2]
2. Spectroscopic Techniques (Circular Dichroism & NMR): Oriented Circular Dichroism (OCD) and Solid-State Nuclear Magnetic Resonance (NMR) spectroscopy provide information about the secondary structure and orientation of the peptide within the membrane.
-
Causality of Choice: These techniques can determine whether the alamethicin helices are adsorbed on the membrane surface or inserted perpendicularly, a critical distinction between different mechanistic states.[6][12] For instance, experiments have shown that at high peptide-to-lipid ratios, alamethicin adopts a transmembrane state, which is a prerequisite for forming a barrel-stave pore.[12]
3. Molecular Dynamics (MD) Simulations: While a theoretical approach, MD simulations serve as a powerful bridge between static models and dynamic experimental reality. These simulations model the interactions of every atom in the system (peptide, lipids, water, ions) over time.
-
Causality of Choice: MD simulations can test the stability of proposed pore structures (e.g., a hexameric barrel-stave pore), calculate expected ion conductance, and visualize the dynamic interactions between the peptide and the lipid bilayer.[13][14] These simulations provide a level of detail unattainable through physical experiments alone.
Cross-Validation: Comparing Theoretical Predictions with Experimental Data
The true test of a model lies in its ability to predict experimentally observable phenomena. For alamethicin F50, the barrel-stave model has shown remarkable, though not perfect, agreement with experimental data.
| Parameter | Theoretical Prediction (Barrel-Stave Model) | Experimental Result (Primarily BLM) | Supporting Evidence |
| Channel Structure | Pore lined exclusively by peptide helices.[9] | Consistent with a well-defined pore. | Discrete, stable conductance levels observed.[2] |
| Oligomeric State | Channels are aggregates of a variable number of monomers (e.g., 4-6).[1] MD simulations find a hexamer to be a stable model.[12] | Multiple, discrete conductance levels are observed, corresponding to different numbers of monomers in the pore.[2] | Analysis of conductance levels supports the helix bundle model.[2] |
| Single-Channel Conductance | MD simulations predict conductance values that correlate with the number of monomers. For a hexamer, calculated conductance is ~19 pS for K+.[15] | The lowest measured conductance state is approximately 19 pS and is selective for cations like K+ over anions like Cl-.[15] | Excellent agreement between computational electrophysiology and BLM measurements.[15] |
| Pore Size | The calculated radius for a hexameric pore has a constriction of ~1.6 Å at the Gln7 residue.[15] | Inferred radii for the first three conductance levels are 6.3 Å, 10.3 Å, and 11.4 Å based on access resistance measurements.[16] | Discrepancy highlights the difference between the narrowest constriction (theory) and the effective radius experienced by ions (experiment). |
| Voltage Dependence | The peptide has a significant dipole moment; an applied voltage facilitates the insertion of the N-terminus into the membrane, promoting channel formation.[13][17] | Channel formation is strongly voltage-dependent.[17][18] | Charge-pulse relaxation studies and BLM recordings under voltage-clamp confirm this dependence.[18] |
Detailed Experimental Protocol: Single-Channel Recording with BLM
This protocol outlines the essential steps for performing a BLM experiment to validate alamethicin channel properties. This system is self-validating as a stable, high-resistance membrane must be formed before peptide activity can be reliably measured.
Objective: To form a stable planar lipid bilayer and record the single-channel currents of alamethicin F50 to determine its conductance states.
Materials:
-
BLM chamber with two compartments (cis and trans) separated by a thin Teflon film with a ~100 µm aperture.[10]
-
Ag/AgCl electrodes.
-
Low-noise current amplifier (e.g., patch-clamp amplifier).
-
Data acquisition system.
-
Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC) in n-decane).
-
Electrolyte solution (e.g., 1 M KCl, buffered with 10 mM HEPES, pH 7.4).
-
Alamethicin F50 stock solution in ethanol.
Caption: Workflow for Black Lipid Membrane (BLM) electrophysiology.
Step-by-Step Procedure:
-
System Preparation: Assemble the BLM chamber. To ensure a good seal, pre-paint the edges of the Teflon aperture with a small amount of the lipid solvent (n-decane).[11] Fill both cis and trans chambers with the electrolyte solution.
-
Bilayer Formation: Using a fine brush or pipette, apply a small amount of the lipid solution across the aperture. The lipid solution will spontaneously thin into a bilayer.[10]
-
Validation of Formation: Monitor the membrane's capacitance using the amplifier. A stable bilayer will have a high capacitance (e.g., 100-200 pF) and a very high electrical resistance (in the GΩ range).[10] Visually, the membrane will appear black when it thins, hence the name "black lipid membrane".[10]
-
Peptide Incorporation: Once a stable bilayer is formed, add a small aliquot of the alamethicin stock solution to the cis chamber (the chamber connected to the positive voltage). Allow a few minutes for the peptides to partition into the membrane.
-
Data Recording: Apply a constant holding potential (e.g., +100 mV) across the membrane. As individual alamethicin channels form and dissipate, the amplifier will record step-like changes in the ionic current.
-
Analysis: Analyze the recorded current trace. The amplitude of each step corresponds to the current (I) flowing through a single open channel or a bundle of channels. Using Ohm's law (Conductance G = I/V), calculate the conductance for each observed level.
Conclusion and Future Directions
The cross-validation of theoretical models with experimental data provides a robust understanding of alamethicin F50's function. The evidence overwhelmingly supports the barrel-stave model, where alamethicin helices form well-defined, voltage-gated channels.[6][8] Quantitative comparisons, particularly from BLM electrophysiology and MD simulations, show strong agreement on parameters like the conductance of the lowest oligomeric state.[15]
However, discrepancies remain, particularly concerning the precise pore radius and the dynamics of channel assembly.[16] Future research should focus on integrating higher-resolution structural techniques, such as cryo-electron microscopy, with advanced simulation methods to capture the transient intermediates of pore formation. Refining these models is not merely an academic exercise; it provides a predictive framework essential for the rational design of novel peptide-based therapeutics and antimicrobial agents.
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Huang, H. W. (2000). Barrel-stave model or toroidal model? A case study on melittin pores. Biophysical Journal. Available at: [Link]
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Oreate AI. (2026). Understanding the Barrel-Stave and Toroidal Models in Peptide-Induced Pores. Available at: [Link]
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ResearchGate. (n.d.). Barrel-stave model for alamethicin and toroidal model for magainin pores. Available at: [Link]
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Bechinger, B. (1997). Structure and functions of channel-forming peptides: magainins, cecropins, melittin and alamethicin. Journal of Membrane Biology. Available at: [Link]
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Bezrukov, S. M., & Vodyanoy, I. (1993). Molecular dynamics of alamethicin transmembrane channels from open-channel current noise analysis. Biophysical Journal. Available at: [Link]
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Huang, H. W. (2000). Barrel-stave model or toroidal model? A case study on melittin pores. Biophysical Journal. Available at: [Link]
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Bahar, A. A., & Ren, D. (2013). Latest developments on the mechanism of action of membrane disrupting peptides. Pharmaceuticals. Available at: [Link]
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Ghafarian, R., et al. (2020). Multi-oligomeric states of alamethicin ion channel: Assemblies and conductance. Biophysical Journal. Available at: [Link]
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Tieleman, D. P., Sansom, M. S., & Berendsen, H. J. (1999). Alamethicin helices in a bilayer and in solution: molecular dynamics simulations. Biophysical Journal. Available at: [Link]
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Bezrukov, S. M. (2007). Probing alamethicin channels with water-soluble polymers. Effect on conductance of channel states. European Biophysics Journal. Available at: [Link]
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Nambiar, K. P., & Sockalingum, G. D. (2002). Synthesis and ion conductance behavior of a tetrameric alamethicin ion channel. Organic Letters. Available at: [Link]
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Keller, S. L., et al. (1993). Probability of Alamethicin Conductance States Varies with Nonlamellar Tendency of Bilayer Phospholipids. Biophysical Journal. Available at: [Link]
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Majumdar, A., & Lal, S. (1997). Molecular dynamics simulation of conformational flexibility of alamethicin fragments in aqueous and membranous environment. Journal of Peptide Research. Available at: [Link]
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Salditt, T. (2005). Structure of Magainin and Alamethicin in Model Membranes Studied by X-Ray Reflectivity. Biophysical Journal. Available at: [Link]
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Payne, J. W., Jakes, R., & Hartley, B. S. (1970). The primary structure of alamethicin. Biochemical Journal. Available at: [Link]
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Duclohier, H., & Schreiber, U. (1994). Two classes of alamethicin transmembrane channels: molecular models from single-channel properties. Biophysical Journal. Available at: [Link]
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Winterhalter, M., & Soskine, M. (2015). Protein reconstitution into freestanding planar lipid membranes for electrophysiological characterization. Nature Protocols. Available at: [Link]
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Wikipedia. (n.d.). Alamethicin. Available at: [Link]
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Boheim, G., & Hall, J. E. (1975). Oscillation phenomena in black lipid membranes induced by a single alamethicin pore. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
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Rebuffat, S., et al. (1999). Sequences of alamethicins F30 and F50 reconsidered and reconciled. The Journal of Antibiotics. Available at: [Link]
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Perrin, B. S., Jr., & Pastor, R. W. (2016). Simulations of Membrane-Disrupting Peptides I: Alamethicin Pore Stability and Spontaneous Insertion. Biophysical Journal. Available at: [Link]
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Boheim, G. (1974). Statistical analysis of alamethicin channels in black lipid membranes. Journal of Membrane Biology. Available at: [Link]
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Woolley, G. A. (1997). Ion Channel Stability and Hydrogen Bonding. Molecular Modelling of Channels Formed by Synthetic Alamethicin Analogues. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
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Sansom, M. S. (1991). Alamethicin and related peptaibols--model ion channels. Progress in Biophysics and Molecular Biology. Available at: [Link]
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Peggion, C., Coin, I., & Toniolo, C. (2004). Total synthesis in solution of alamethicin F50/5 by an easily tunable segment condensation approach. Biopolymers. Available at: [Link]
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ResearchGate. (n.d.). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Available at: [Link]
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ResearchGate. (n.d.). Interactions of Alamethicin with Model Cell Membranes Investigated Using Sum Frequency Generation Vibrational Spectroscopy in Real Time in Situ. Available at: [Link]
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Steller, L. (2016). Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments. In Ion Channels. Humana Press. Available at: [Link]
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Sandermann, H., Jr. (1978). Charge-pulse relaxation studies with lipid bilayer membranes modified by alamethicin. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]
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A Researcher's Guide to Establishing a Baseline for Alamethicin F50 Activity for Comparative Studies
This guide provides a comprehensive framework for establishing a robust and reproducible baseline for the channel-forming activity of alamethicin F50. By meticulously controlling experimental variables and employing validated methodologies, researchers can generate high-quality data essential for meaningful comparative studies with other ionophores or channel-forming peptides. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the bioactivity of membrane-active compounds.
Introduction: The Imperative of a Standardized Baseline
Alamethicin, a 20-residue peptaibol antibiotic produced by the fungus Trichoderma viride, is a well-established model for studying voltage-gated ion channels.[1][2] Its ability to form pores in lipid bilayers is dependent on several factors, including peptide concentration, lipid composition of the membrane, and the applied transmembrane voltage.[3][4] Alamethicin F50, a specific variant, is a neutral peptide that readily incorporates into membranes.[5][6] Establishing a consistent and well-characterized baseline of its activity is paramount for any comparative analysis. Without a reliable reference point, distinguishing true differences in the activity of novel compounds from experimental artifacts becomes an insurmountable challenge.
This guide will detail the critical experimental choices and provide step-by-step protocols for three key assays: Bilayer Lipid Membrane (BLM) electrophysiology, whole-cell patch-clamp, and a fluorescence-based dye leakage assay. The rationale behind each step is explained to ensure a deep understanding of the underlying principles, fostering both expertise and trustworthiness in the generated data.
The Mechanism of Alamethicin Action: A "Barrel-Stave" Model
Alamethicin monomers, which are predominantly α-helical in a membrane environment, insert into the lipid bilayer.[3][7] Under the influence of a transmembrane voltage, these monomers aggregate to form a "barrel-stave" pore, where multiple peptide molecules arrange themselves like the staves of a barrel to create a central aqueous channel.[7] The number of monomers in the aggregate determines the conductance level of the channel, leading to the characteristic multi-level conductance observed in electrophysiology recordings.[2][3]
Caption: Voltage-dependent mechanism of alamethicin F50 channel formation.
Core Experimental Protocols for Baseline Determination
To establish a comprehensive baseline, a multi-faceted approach is recommended, combining direct electrical measurements of channel activity with a functional assessment of membrane permeabilization.
Bilayer Lipid Membrane (BLM) Electrophysiology
BLM electrophysiology provides a direct, high-resolution measurement of ion channel activity in a controlled, artificial membrane system.[8] This technique is ideal for characterizing the fundamental properties of alamethicin F50 channels.
Rationale for Experimental Choices:
-
Lipid Composition: A defined lipid composition, such as 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPhPC), is chosen for its stability and resistance to electrical breakdown. This ensures that observed currents are due to alamethicin activity and not membrane instability.
-
Voltage Protocol: A voltage-step protocol is employed to observe the voltage-dependent activation of the channels.[3] This allows for the determination of key kinetic parameters.
-
Data Analysis: Analysis of the current traces reveals the characteristic discrete conductance levels of alamethicin channels, providing a quantitative measure of pore formation.[9][10]
Step-by-Step Protocol:
-
BLM Formation: A lipid bilayer is formed across a small aperture (typically 50-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments.
-
Alamethicin Addition: Alamethicin F50, dissolved in a suitable solvent like ethanol, is added to the cis compartment (the side to which the voltage is applied). A final concentration in the nanomolar to low micromolar range is typically used.[11]
-
Voltage Clamp: The membrane potential is clamped using Ag/AgCl electrodes, and a series of voltage steps (e.g., from 0 mV to +200 mV in 20 mV increments) are applied.
-
Current Recording: The resulting ionic current passing through the membrane is recorded using a sensitive patch-clamp amplifier.
-
Data Analysis: The recorded current traces are analyzed to determine the single-channel conductance, open probability, and dwell times at different voltages.
Caption: Workflow for BLM electrophysiology to establish a baseline for alamethicin F50 activity.
Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique allows for the study of alamethicin activity in a more biologically relevant context, using living cells.[12][13][14] This method provides insights into how the cellular environment might influence channel formation.
Rationale for Experimental Choices:
-
Cell Line: A cell line with low endogenous channel activity, such as HEK293 cells, is chosen to minimize background noise and ensure that the recorded currents are primarily due to alamethicin.
-
Perfusion System: A rapid perfusion system is essential for the controlled application and washout of alamethicin, allowing for the measurement of the kinetics of channel activation and deactivation.[12]
-
Voltage Control: As with BLM, a voltage-clamp protocol is used to control the cell's membrane potential and observe voltage-dependent channel activity.
Step-by-Step Protocol:
-
Cell Preparation: HEK293 cells are cultured on glass coverslips to an appropriate confluency.
-
Pipette Preparation: Patch pipettes with a resistance of 2-5 MΩ are fabricated and filled with an appropriate intracellular solution.
-
Giga-seal Formation: A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Alamethicin Application: Alamethicin F50 is applied to the cell via a computer-controlled micro-perfusion system at a defined concentration (e.g., 1 µM).[12]
-
Recording and Analysis: Currents are recorded in response to voltage steps, and the activation and deactivation kinetics are analyzed.[12]
Fluorescence-Based Dye Leakage Assay
This high-throughput assay provides a functional measure of membrane permeabilization by monitoring the leakage of a fluorescent dye from lipid vesicles.[15][16][17] It is an excellent complementary method to the electrophysiological techniques.
Rationale for Experimental Choices:
-
Vesicle System: Large unilamellar vesicles (LUVs) are used as a model membrane system. They are loaded with a self-quenching concentration of a fluorescent dye, such as calcein or carboxyfluorescein.
-
Fluorescence Dequenching: The formation of pores by alamethicin leads to the leakage of the dye, resulting in its dilution and a measurable increase in fluorescence (dequenching).
-
Kinetic Measurement: The rate of fluorescence increase is directly proportional to the rate of pore formation, providing a kinetic readout of alamethicin activity.
Step-by-Step Protocol:
-
LUV Preparation: LUVs are prepared by extrusion and loaded with a high concentration of the fluorescent dye.
-
Assay Setup: The LUV suspension is placed in a fluorometer cuvette.
-
Alamethicin Addition: Alamethicin F50 is added to the cuvette, and the fluorescence is monitored over time.
-
Maximum Leakage: At the end of the experiment, a detergent (e.g., Triton X-100) is added to lyse all vesicles and determine the maximum fluorescence signal.
-
Data Normalization: The leakage data is normalized to the maximum leakage to allow for comparisons between different conditions.
Data Presentation and Comparative Analysis
For effective comparison, the data generated from these assays should be summarized in a clear and concise format.
Table 1: Key Performance Indicators for Alamethicin F50 Baseline Activity
| Parameter | BLM Electrophysiology | Whole-Cell Patch-Clamp | Dye Leakage Assay |
| Primary Metric | Single-channel conductance (pS) | Whole-cell current (pA) | % Dye Leakage/min |
| Concentration Dependence | EC50 for channel formation | EC50 for current activation | EC50 for dye leakage |
| Voltage Dependence | G-V curve parameters | I-V relationship | N/A |
| Kinetics | Open/closed dwell times (ms) | Activation/deactivation τ (ms) | Initial rate of leakage |
Comparative Peptides:
For comparative studies, it is essential to select alternative channel-forming peptides with well-characterized mechanisms. Suitable candidates include:
-
Gramicidin A: Forms a dimeric channel with a distinct single-channel conductance.[18][19][20]
-
Melittin: A bee venom peptide that forms toroidal pores.[21][22][23][24]
Conclusion: Ensuring Scientific Rigor
Establishing a meticulously characterized baseline for alamethicin F50 activity is not merely a preliminary step but a cornerstone of rigorous scientific investigation. By adhering to the principles and protocols outlined in this guide, researchers can generate reliable and reproducible data, paving the way for insightful comparative studies and advancing our understanding of membrane-active molecules. The combination of electrophysiological and fluorescence-based assays provides a comprehensive and self-validating system for characterizing the bioactivity of alamethicin F50 and its analogues.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Alamethicin F50
As researchers and scientists, our pursuit of innovation must be anchored in an unwavering commitment to safety and environmental stewardship. Alamethicin F50, a potent channel-forming peptide antibiotic, is a valuable tool in many laboratories.[1][2][3] However, its biological activity necessitates a thorough understanding of its handling and, critically, its proper disposal. This guide moves beyond mere compliance, offering a framework for the safe, effective, and responsible management of Alamethicin F50 waste streams, ensuring the protection of both laboratory personnel and the environment.
The core principle of this guide is that all waste containing Alamethicin F50, regardless of concentration, must be treated as hazardous chemical waste. This approach is grounded in the precautionary principle, especially given the conflicting toxicity information in available Safety Data Sheets (SDS). While some sources may indicate low immediate hazards[4][5], others classify the compound as "Toxic if swallowed"[6]. Therefore, we will adhere to the more stringent classification to ensure the highest level of safety.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Protocol
Alamethicin F50 is a peptide mixture that exerts its antibiotic effect by forming ion channels in lipid membranes.[2][3][7] This mechanism, while useful experimentally, poses a potential cytotoxic risk if handled improperly. The primary risks associated with Alamethicin F50 are:
-
Ingestion: Oral toxicity is a significant concern.[6]
-
Inhalation: Inhalation of the lyophilized powder can introduce the peptide into the respiratory system.
-
Environmental Release: Improper disposal can introduce a potent antibiotic into aquatic ecosystems, with unknown long-term consequences.[8][9]
A thorough risk assessment should be conducted before any experiment involving Alamethicin F50. This involves identifying the forms of waste that will be generated (e.g., solid powder, stock solutions, contaminated consumables) and establishing a clear disposal plan.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is non-negotiable when handling Alamethicin F50 in any form.
| Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent dermal contact with the peptide. |
| Eye Protection | Safety glasses with side shields or goggles | Mandatory to protect against accidental splashes of solutions or airborne powder.[10] |
| Lab Coat | Standard laboratory coat or gown | To protect skin and personal clothing from contamination.[10] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling larger quantities of lyophilized powder to prevent inhalation. |
Decontamination and Inactivation: Rendering Alamethicin F50 Harmless
Before disposal, it is best practice to inactivate peptide-based waste. While specific studies on Alamethicin F50 are not prevalent, robust data from research on other peptide toxins, such as α-conotoxins, provide a scientifically sound basis for effective decontamination protocols.[11][12][13][14] The goal is to hydrolyze the peptide bonds, destroying the secondary and primary structure of the molecule and thus eliminating its biological activity.
Two primary methods are recommended:
-
Chemical Oxidation (Sodium Hypochlorite): Treatment with a 6% sodium hypochlorite solution (household bleach) has been shown to be highly effective in completely digesting peptide toxins.[11][12][13]
-
Enzymatic Digestion: A 1% solution of an enzymatic detergent containing a non-specific protease can effectively break down the peptide structure.[11][12][15]
Protocol 1: Inactivation of Aqueous Alamethicin F50 Waste
-
Working in a fume hood and wearing appropriate PPE, transfer the liquid Alamethicin F50 waste to a designated, compatible waste container (e.g., a high-density polyethylene (HDPE) carboy).
-
For every 9 parts of waste solution, slowly add 1 part of fresh 6% sodium hypochlorite solution.
-
Allow the mixture to react for at least 30 minutes to ensure complete inactivation.
-
The resulting solution should be collected as hazardous chemical waste. Do not dispose of it down the drain.
Step-by-Step Disposal Workflow
All laboratory waste must be managed in accordance with institutional and local regulations.[16][17][18][19] The following workflow provides a general framework. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.[10]
Caption: Workflow for the Segregation and Disposal of Alamethicin F50 Waste.
Detailed Procedures:
-
Unused Solid Alamethicin F50:
-
Keep the peptide in its original, clearly labeled vial.
-
Place the vial in a secondary container, such as a sealed plastic bag.
-
Affix a "Hazardous Waste" label, listing the full chemical name.
-
Store in a designated hazardous waste accumulation area until pickup by EHS.[18]
-
-
Liquid Waste (Stock Solutions, Experimental Media):
-
As a best practice, inactivate all liquid waste containing Alamethicin F50 using the chemical oxidation protocol described above.[8]
-
Collect the inactivated solution in a designated, leak-proof, and compatible hazardous waste container (e.g., an HDPE carboy).[20]
-
Keep the container closed except when adding waste.[16][17] Do not leave a funnel in the container.
-
Label the container with a "Hazardous Waste" tag, listing all chemical constituents and their approximate percentages.[16]
-
-
Contaminated Sharps (Pipette Tips, Needles, etc.):
-
Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.
-
Do not overfill the container.
-
When full, seal the container and arrange for EHS pickup.
-
-
Contaminated Labware (Glassware, Tubes, etc.):
-
For Disposal: Submerge the contaminated labware in a 6% sodium hypochlorite solution or a 1% enzymatic cleaning solution for at least 30 minutes.[11][15] After decontamination, rinse thoroughly with water and dispose of as regular laboratory plastic or glass waste, in accordance with institutional policy.
-
For Reuse: Follow the same decontamination procedure, then proceed with your standard labware cleaning protocol.
-
Emergency Procedures: Spill and Exposure Management
Spill:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or involves a significant amount of powder.
-
Don appropriate PPE , including a respirator if powder is present.
-
Contain the spill using absorbent pads for liquids or by gently covering powder with damp paper towels to prevent it from becoming airborne.
-
Clean the area using a 6% sodium hypochlorite solution. Allow a contact time of 30 minutes.
-
Collect all cleanup materials in a sealed bag or container, label it as hazardous waste, and arrange for EHS pickup.
Personal Exposure:
-
Skin: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eyes: Flush with water for at least 15 minutes at an eyewash station.
-
Ingestion: If swallowed, seek immediate medical attention. Do not induce vomiting. Provide the Safety Data Sheet to medical personnel.[6]
-
Report all exposures to your supervisor and EHS department as per institutional policy.
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you build a self-validating system of safety. This ensures not only the integrity of your research but also the well-being of your team and the broader community.
References
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
University of Illinois. Chemical Waste Procedures. [Link]
-
Bio-Rad. Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. [Link]
-
Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
SB-PEPTIDE. Peptide decontamination guidelines. [Link]
-
Turner, M. W., Cort, J. R., & McDougal, O. M. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins, 9(9), 281. [Link]
-
Turner, M. W., Cort, J. R., & McDougal, O. M. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. PubMed. [Link]
-
Turner, M. W., Cort, J. R., & McDougal, O. M. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Boise State University ScholarWorks. [Link]
-
Turner, M. W., Cort, J. R., & McDougal, O. M. (2017). α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't. Toxins. [Link]
-
Bitesize Bio. Antibiotic Disposal in the Lab: Simple Tips to Get it Right. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
Society of Infectious Diseases Pharmacists. Antibiotic Disposal. [Link]
-
Wikipedia. Alamethicin. [Link]
-
Kirschbaum, J., et al. (2003). Sequences of alamethicins F30 and F50 reconsidered and reconciled. Journal of Peptide Science, 9(11-12), 799-809. [Link]
-
Rispoli, G., & Giraldi, T. (2000). Pore-forming properties of alamethicin F50/5 inserted in a biological membrane. Biophysical Journal, 78(5), 2464-2475. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
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- 4. agscientific.com [agscientific.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. SIDP - Antibiotic Disposal [sidp.org]
- 10. peptide24.store [peptide24.store]
- 11. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn't - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "α-Conotoxin Decontamination Protocol Evaluation: What Works and What D" by Matthew W. Turner, John R. Cort et al. [scholarworks.boisestate.edu]
- 14. experts.boisestate.edu [experts.boisestate.edu]
- 15. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 16. research.columbia.edu [research.columbia.edu]
- 17. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. danielshealth.com [danielshealth.com]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
A Senior Application Scientist's Guide to Handling Alamethicin F50: A Protocol Rooted in Safety and Scientific Integrity
This guide provides a comprehensive framework for the safe handling, use, and disposal of Alamethicin F50. As researchers and drug development professionals, our primary responsibility extends beyond achieving experimental outcomes to ensuring a safe laboratory environment for ourselves and our colleagues. This document synthesizes manufacturer safety data with established best practices, offering a cautious and scientifically-grounded approach to managing this potent antibiotic peptide.
Understanding the Hazard: Beyond the Safety Data Sheet
Alamethicin F50 is a peptide antibiotic that functions by forming voltage-dependent ion channels in lipid bilayers.[1][2] This potent biological activity, which disrupts the integrity of microbial cell membranes, is the very reason for a cautious handling approach.[3][4]
While the Safety Data Sheets (SDS) for the specific Alamethicin F50 isoform may indicate no formal hazard classification under the Globally Harmonized System (GHS) and assign low hazard ratings (HMIS/NFPA ratings of 0), it is critical to look at the broader context.[5][6] Other, more general "Alamethicin" mixtures are classified as "Toxic if swallowed" (H301) and carry the GHS06 Skull and Crossbones symbol.[7]
This discrepancy necessitates a conservative approach. The mechanism of action—membrane disruption—warrants treating Alamethicin F50 with a high degree of care, regardless of its specific GHS classification. Our protocol is therefore built on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
Adherence to proper PPE is the most critical barrier between the researcher and potential exposure. The following recommendations should be considered the minimum standard for handling Alamethicin F50 in any form.
Hand Protection
Standard laboratory nitrile gloves are required. Ensure gloves are inspected for tears or defects before use. If working with solutions for extended periods, consider double-gloving. Always remove gloves using the proper technique to avoid contaminating your skin and dispose of them immediately after handling the compound.
Eye Protection
ANSI-rated safety glasses with side shields are mandatory. The risk of an accidental splash of an Alamethicin F50 solution, while deemed low-risk for irritation by some suppliers, is an unnecessary risk.[6] If there is a significant risk of splashing, such as during vortexing or sonicating, upgrading to chemical splash goggles is advised.
Body Protection
A standard, fully-fastened laboratory coat must be worn to protect against incidental contact and contamination of personal clothing.
Respiratory Protection
While not typically required for handling pre-dissolved solutions in a well-ventilated area, respiratory protection is crucial when handling the powdered form of Alamethicin F50. Weighing or otherwise manipulating the powder can generate fine airborne particles that pose an inhalation risk. In these specific situations, a NIOSH-approved P2 (or N95) particulate respirator is recommended.
PPE Summary for Handling Alamethicin F50
| Task / Scenario | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Handling Stock Solutions | Nitrile Gloves | Safety Glasses (with side shields) | Lab Coat | Not Required (in ventilated area) |
| Weighing/Handling Powder | Nitrile Gloves | Safety Glasses (with side shields) | Lab Coat | Recommended (P2/N95 Respirator) |
| Risk of Splashing | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not Required (in ventilated area) |
Experimental Workflow and Emergency Protocols
A structured workflow minimizes risk. The following steps provide a procedural guide for safe handling from receipt to disposal.
Sources
- 1. scbt.com [scbt.com]
- 2. Pore-forming properties of alamethicin F50/5 inserted in a biological membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alamethicin F 50 | Celgene Patient Support [celgenepatientsupport.com]
- 5. agscientific.com [agscientific.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
